molecular formula C7H7ClIN B1368913 4-Chloro-2-iodo-6-methylaniline CAS No. 69705-29-9

4-Chloro-2-iodo-6-methylaniline

Numéro de catalogue: B1368913
Numéro CAS: 69705-29-9
Poids moléculaire: 267.49 g/mol
Clé InChI: APOYOBUFTZPTBO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Chloro-2-iodo-6-methylaniline is a useful research compound. Its molecular formula is C7H7ClIN and its molecular weight is 267.49 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

4-chloro-2-iodo-6-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClIN/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APOYOBUFTZPTBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30572644
Record name 4-Chloro-2-iodo-6-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30572644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69705-29-9
Record name 4-Chloro-2-iodo-6-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30572644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spectroscopic Characterization of 4-Chloro-2-iodo-6-methylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel aromatic amine, 4-Chloro-2-iodo-6-methylaniline. In the dynamic landscape of pharmaceutical and materials science research, the unambiguous structural elucidation of new chemical entities is paramount. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, detailing the theoretical spectroscopic data and the underlying principles for its interpretation. Given the absence of published experimental spectra for this specific compound, this guide leverages predictive models and established spectroscopic theory to present a robust analytical framework. We will delve into the anticipated features in ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing not only the predicted data but also the scientific rationale behind these predictions. Furthermore, this guide outlines detailed, best-practice protocols for the acquisition of such data, ensuring a self-validating system for future experimental work.

Introduction: The Significance of this compound

This compound is a polysubstituted aromatic amine, a class of compounds that are pivotal building blocks in the synthesis of a wide array of biologically active molecules and functional materials. The specific arrangement of chloro, iodo, methyl, and amino substituents on the aniline scaffold presents a unique electronic and steric environment, making it a potentially valuable intermediate in drug discovery and organic electronics. The precise knowledge of its structure is the foundational step for any further research and development. Spectroscopic techniques are the cornerstone of modern chemical analysis, offering a non-destructive window into the molecular architecture. This guide provides a detailed roadmap for the spectroscopic analysis of this compound, ensuring scientific integrity and fostering a deeper understanding of its chemical properties.

Molecular Structure and Predicted Spectroscopic Overview

The structure of this compound dictates its spectroscopic fingerprint. The interplay of the electron-donating amino and methyl groups with the electron-withdrawing and sterically bulky halogen atoms (chlorine and iodine) creates a distinct pattern of signals in various spectroscopic experiments.

Mass_Spec_Fragmentation M [C₇H₇ClIN]⁺˙ m/z = 267/269 Frag1 [M - CH₃]⁺ m/z = 252/254 M->Frag1 - •CH₃ Frag2 [M - I]⁺ m/z = 140/142 M->Frag2 - •I Frag3 [M - Cl]⁺ m/z = 232 M->Frag3 - •Cl

4-Chloro-2-iodo-6-methylaniline CAS number 69705-29-9 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Chloro-2-iodo-6-methylaniline (CAS: 69705-29-9)

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a halogenated aromatic amine with significant applications as a key intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in the fields of drug development, agrochemicals, and materials science, offering detailed insights into its properties, synthesis, applications, and safe handling protocols.

Introduction and Strategic Importance

This compound (CAS No. 69705-29-9) is a polysubstituted aniline derivative. The strategic placement of chloro, iodo, and methyl groups on the aniline ring imparts a unique reactivity profile, making it a valuable building block for the synthesis of complex molecular architectures. The presence of multiple functional groups, particularly the reactive amino and iodo moieties, allows for a wide range of chemical transformations. This versatility is leveraged in the construction of active pharmaceutical ingredients (APIs) and advanced agrochemical compounds, where precise molecular modifications are critical for achieving desired biological activity.[1][2]

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a benzene ring substituted with four different functional groups. This substitution pattern is fundamental to its chemical behavior and synthetic utility.[3]

Chemical Structure Diagram

Caption: 2D structure of this compound.

Physicochemical Data Summary

The following table summarizes the key physical and chemical properties of this compound. These properties are essential for designing experimental setups, purification procedures, and for predicting its behavior in different solvent systems.

PropertyValueReference(s)
CAS Number 69705-29-9[4]
Molecular Formula C₇H₇ClIN[5][6]
Molecular Weight 267.49 g/mol [6]
Monoisotopic Mass 266.93118 Da[5]
Appearance Solid
Melting Point 47 - 49 °C
Purity Typically ≥95%[7]
InChI Key APOYOBUFTZPTBO-UHFFFAOYSA-N[5]
Canonical SMILES CC1=CC(=CC(=C1N)I)Cl[5]

Synthesis and Reactivity Insights

Synthetic Approach

While specific proprietary synthesis routes may vary, a common and logical approach to synthesizing polysubstituted anilines like this compound involves a multi-step process starting from a simpler, commercially available aniline derivative. A plausible synthetic pathway could involve the halogenation of a corresponding methylaniline. For instance, an aromatic Finkelstein reaction on a bromo-precursor can be employed to introduce the iodine atom.[8]

The general procedure for such a reaction involves heating the bromo-aniline with sodium iodide and a copper(I) iodide catalyst under an inert atmosphere, often with a ligand like N,N'-dimethylethylenediamine to facilitate the reaction.[8] The chlorination step can be achieved using various chlorinating agents. The sequence of these halogenation steps is critical to achieve the desired regioselectivity due to the directing effects of the amino and methyl groups.

Representative Synthesis Workflow

Caption: A plausible synthetic workflow for this compound.

Reactivity Profile

The reactivity of this compound is governed by its functional groups:

  • Amino Group (-NH₂): This group is a nucleophilic center and can undergo diazotization, acylation, and alkylation reactions. It is also an ortho-, para-director, though its influence is modulated by the other substituents.

  • Iodo Group (-I): The C-I bond is the weakest carbon-halogen bond, making the iodine atom an excellent leaving group in nucleophilic aromatic substitution reactions. It is also highly susceptible to participating in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which is a cornerstone of modern synthetic chemistry for creating C-C, C-N, and C-O bonds.

  • Chloro Group (-Cl): While less reactive than the iodo group, the chlorine atom can also participate in cross-coupling reactions under more forcing conditions. Its presence offers an additional site for sequential, selective functionalization.

  • Aromatic Ring: The electron-donating amino and methyl groups activate the ring towards electrophilic substitution, while the halogens are deactivating. The positions of these groups dictate the regioselectivity of further reactions.

Applications in Research and Drug Development

Halogenated anilines are crucial intermediates in the synthesis of a wide array of fine chemicals. Their ability to serve as versatile scaffolds allows for the construction of complex molecules with diverse biological activities.

  • Pharmaceutical Synthesis: These compounds are fundamental building blocks for creating APIs.[1] The chlorine atom, in particular, is found in a significant number of FDA-approved drugs and is known to enhance properties like metabolic stability, membrane permeability, and binding affinity.[9] While specific drugs derived from this exact molecule are not publicly detailed, its structure is analogous to intermediates used in the synthesis of kinase inhibitors and other targeted cancer therapies.[10][11]

  • Agrochemicals: Similar to its role in pharmaceuticals, this compound serves as a precursor for advanced agricultural products like herbicides and fungicides.[1][2] The introduction of specific halogen patterns is a common strategy to modulate the efficacy and environmental persistence of these agents.

  • Materials Science: Substituted anilines are also used in the creation of specialized dyes and pigments, contributing to the development of materials with unique optical and functional properties.[1]

Safety, Handling, and Spectral Data

Safety and Hazard Information

As with many halogenated aromatic amines, this compound must be handled with care. The available safety data indicates it is harmful if swallowed or in contact with skin.

Hazard InformationDetailsPictogram(s)Reference(s)
Signal Word WarningGHS07
Hazard Statements H302: Harmful if swallowed. H312: Harmful in contact with skin.
alt text
Precautionary Statements P280: Wear protective gloves/protective clothing/eye protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[12][13]
Experimental Protocol for Safe Handling
  • Engineering Controls: Handle this compound only in a well-ventilated area, preferably within a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.

  • Dispensing: When weighing or transferring the solid, minimize the creation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents and acids.[12][14]

  • Disposal: Dispose of waste material and contaminated containers in accordance with local, state, and federal regulations for hazardous chemical waste.

Predicted Mass Spectrometry Data

Mass spectrometry is a critical tool for confirming the molecular weight and identity of synthetic intermediates. The table below shows predicted m/z values for various adducts of the parent molecule.

Adduct IonPredicted m/z
[M+H]⁺267.93846
[M+Na]⁺289.92040
[M+K]⁺305.89434
[M+NH₄]⁺284.96500
[M-H]⁻265.92390

(Data sourced from PubChemLite)[5]

Conclusion

This compound is a strategically important chemical intermediate whose value lies in the unique combination and arrangement of its functional groups. Its versatile reactivity makes it an essential building block for creating novel and complex molecules in the pharmaceutical and agrochemical industries. A thorough understanding of its physicochemical properties, reactivity, and safety protocols is essential for its effective and safe utilization in research and development.

References

An In-Depth Technical Guide to 4-Chloro-2-iodo-6-methylaniline: A Key Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Chloro-2-iodo-6-methylaniline, a halogenated aniline derivative of significant interest to researchers and professionals in drug discovery and fine chemical synthesis. We will delve into its chemical structure, physicochemical properties, synthesis, reactivity, and potential applications, offering field-proven insights and detailed methodologies.

Core Molecular Attributes of this compound

This compound is a polysubstituted aromatic amine. The strategic placement of chloro, iodo, and methyl groups on the aniline scaffold imparts a unique combination of steric and electronic properties, making it a valuable intermediate in the synthesis of complex organic molecules.

The structural representation of this compound is as follows:

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Profile

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some of these properties have been experimentally determined, others are predicted based on computational models.

PropertyValueSource
CAS Number 69705-29-9[1](--INVALID-LINK--)
Molecular Formula C₇H₇ClIN[1](--INVALID-LINK--)
Molecular Weight 267.50 g/mol [1](--INVALID-LINK--)
Melting Point 47-49 °C[1](--INVALID-LINK--)
Boiling Point (Predicted) 302.7 ± 42.0 °C[2](--INVALID-LINK--)
Density (Predicted) 1.883 ± 0.06 g/cm³[2](--INVALID-LINK--)
Appearance Solid[1](--INVALID-LINK--)
Solubility Soluble in organic solvents such as ethanol and acetone; limited solubility in water.[3][3](--INVALID-LINK--)

Spectroscopic Data Insights:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl protons. The aromatic protons will likely appear as singlets or doublets in the downfield region (around 6.5-7.5 ppm), with their coupling patterns influenced by the substitution pattern. The amine protons will present as a broad singlet, and the methyl protons as a sharp singlet in the upfield region (around 2.0-2.5 ppm).

  • ¹³C NMR: The carbon NMR spectrum will display seven unique signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups, with the carbon atoms attached to the halogens and the nitrogen atom appearing at lower field.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound. Due to the presence of chlorine, an M+2 peak with an intensity of approximately one-third of the M+ peak is expected, which is characteristic of the isotopic distribution of chlorine. Predicted mass-to-charge ratios for various adducts are available.[2](--INVALID-LINK--)

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and the methyl group (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and C-N, C-Cl, and C-I stretching vibrations in the fingerprint region.

Synthesis and Methodologies

Proposed Synthetic Pathway: Regioselective Iodination

The introduction of an iodine atom at the ortho position to the amino group in 4-chloro-2-methylaniline can be achieved through electrophilic iodination. The amino group is a strong activating group, directing electrophiles to the ortho and para positions. Since the para position is already occupied by a chlorine atom, the iodination is expected to occur at one of the ortho positions. The presence of the methyl group at the other ortho position will sterically hinder that site, favoring iodination at the position adjacent to the amino group.

G cluster_0 Proposed Synthesis of this compound start 4-Chloro-2-methylaniline intermediate Electrophilic Iodination (e.g., I₂, NaHCO₃) start->intermediate Reagents product This compound intermediate->product Reaction

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Proposed)

This protocol is a well-reasoned proposal based on standard organic synthesis techniques for the iodination of anilines.

Materials:

  • 4-Chloro-2-methylaniline

  • Iodine (I₂)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Water

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-chloro-2-methylaniline (1 equivalent) in ethanol.

  • Addition of Base: To the stirred solution, add an aqueous solution of sodium bicarbonate (2-3 equivalents). The base is crucial to neutralize the hydroiodic acid (HI) formed during the reaction, which would otherwise protonate the aniline and deactivate it towards further electrophilic substitution.

  • Iodination: Slowly add a solution of iodine (1-1.2 equivalents) in ethanol to the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete (as indicated by TLC), quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate until the brown color disappears.

  • Extraction: Remove the ethanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x volume).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.

Self-Validation and Causality:

  • The choice of a protic solvent like ethanol facilitates the dissolution of the starting materials.

  • The use of a mild base like sodium bicarbonate is essential to maintain the nucleophilicity of the aniline nitrogen.

  • Controlling the stoichiometry of iodine is important to prevent poly-iodination.

  • The workup procedure is standard for isolating a neutral organic compound from an aqueous reaction mixture.

  • Purification by column chromatography is a reliable method to obtain a high-purity product.

Reactivity and Chemical Behavior

The reactivity of this compound is governed by the interplay of its functional groups: the nucleophilic amino group and the aromatic ring bearing both electron-withdrawing (chloro and iodo) and electron-donating (methyl and amino) substituents.

  • N-Functionalization: The primary amino group can readily undergo a variety of reactions, including acylation, alkylation, and diazotization, providing a handle for further molecular elaboration.

  • Electrophilic Aromatic Substitution: The aniline ring is activated towards further electrophilic substitution, with the amino group being a powerful ortho-, para-directing group. However, the existing substituents will influence the position of any subsequent substitution.

  • Cross-Coupling Reactions: The iodo substituent is an excellent leaving group in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the formation of carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern drug synthesis. The chloro group is less reactive under these conditions, allowing for selective functionalization at the iodo-position.

Applications in Drug Discovery and Development

While specific examples of drugs containing the this compound moiety are not widely reported in publicly available literature, its structural motifs are highly relevant in medicinal chemistry. Halogenated anilines are privileged structures in the design of various therapeutic agents, particularly kinase inhibitors.[4]

Role as a Key Intermediate:

The primary value of this compound lies in its role as a versatile building block for the synthesis of more complex molecules. The presence of multiple, differentially reactive sites allows for a stepwise and controlled construction of target compounds.

  • Kinase Inhibitors: Many small-molecule kinase inhibitors feature a substituted aniline core that binds to the hinge region of the kinase ATP-binding pocket.[5] The substituents on the aniline ring are crucial for modulating potency, selectivity, and pharmacokinetic properties. The specific substitution pattern of this compound could be strategically employed to optimize these parameters in novel kinase inhibitors. For instance, the chloro and methyl groups can provide favorable steric and electronic interactions within the target protein, while the iodo group serves as a point for further diversification through cross-coupling reactions.

  • Agrochemicals: Substituted anilines are also important intermediates in the synthesis of pesticides and herbicides.[6] The unique substitution pattern of this molecule could lead to the development of new agrochemicals with improved efficacy and selectivity.

Safety, Handling, and Toxicology

As a halogenated aromatic amine, this compound should be handled with caution. The following safety information is compiled from various material safety data sheets (MSDS) for this and structurally related compounds.

Hazard Identification:

  • Toxicity: Likely to be toxic if swallowed, in contact with skin, or if inhaled.

  • Irritation: May cause skin and eye irritation.

  • Sensitization: May cause an allergic skin reaction.

  • Carcinogenicity: Some substituted anilines are known or suspected carcinogens.

  • Aquatic Toxicity: May be toxic to aquatic life with long-lasting effects.

Handling and Storage:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. In case of insufficient ventilation, wear suitable respiratory protection.

  • Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and acids.

First Aid Measures:

  • In case of contact with eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • In case of contact with skin: Wash with plenty of soap and water.

  • If inhaled: Remove person to fresh air and keep comfortable for breathing.

  • If swallowed: Immediately call a poison center or doctor/physician.

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

This compound is a strategically important chemical intermediate with significant potential in the fields of drug discovery and fine chemical synthesis. Its unique substitution pattern offers a versatile platform for the construction of complex molecular architectures. While detailed experimental data for this specific compound is limited in the public domain, its structural relationship to known pharmacophores, particularly in the area of kinase inhibitors, suggests that it is a valuable tool for medicinal chemists. A thorough understanding of its synthesis, reactivity, and safe handling is crucial for unlocking its full potential in the development of novel and impactful chemical entities.

References

Reactivity and stability of 4-Chloro-2-iodo-6-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity and Stability of 4-Chloro-2-iodo-6-methylaniline

Abstract

This compound is a highly functionalized aromatic amine that serves as a versatile building block in modern organic synthesis, particularly in the development of pharmaceuticals and complex molecular architectures. Its unique substitution pattern, featuring an amine, a methyl group, and two different halogen atoms (iodine and chlorine) at distinct positions, imparts a nuanced reactivity profile. This guide provides a comprehensive analysis of the stability and reactivity of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the steric and electronic factors governing its transformations, present detailed protocols for key synthetic applications, and provide essential data on its physicochemical properties and handling.

Physicochemical Properties and Structural Analysis

This compound, with CAS Number 69705-29-9, is a solid at room temperature. Its structural complexity is central to its synthetic utility. The molecule features a trisubstituted aniline core, where the amino group is flanked by bulky iodine and methyl groups at the ortho positions. This arrangement creates significant steric hindrance around the nucleophilic nitrogen center, a critical factor influencing its reactivity.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValueSource
CAS Number 69705-29-9
Molecular Formula C₇H₇ClIN[1]
Molecular Weight 267.5 g/mol
Monoisotopic Mass 266.93118 Da[1]
Melting Point 47-49 °C
Appearance Crystalline Powder / Solid[2]
InChI Key APOYOBUFTZPTBO-UHFFFAOYSA-N[1]
SMILES CC1=CC(=CC(=C1N)I)Cl[1]

Stability Profile

Understanding the stability of a reagent is paramount for its effective storage, handling, and application in synthesis.

Thermal Stability
Photostability

The presence of a carbon-iodine bond suggests potential photosensitivity. Aryl iodides are known to be susceptible to photochemical cleavage, which can generate radical species. The ICH Harmonized Guideline on photostability testing recommends that light testing be an integral part of stress testing for new drug substances.[6][7] For this compound, this means that prolonged exposure to light, especially UV radiation, should be avoided to prevent degradation.[8][9] When used in reactions, performing the synthesis under amber or foil-wrapped glassware is a prudent precautionary measure. It is recommended to store the compound protected from light.[10]

Chemical Stability

The aniline moiety is susceptible to oxidation, which can lead to the formation of colored impurities and polymeric materials. Contact with strong oxidizing agents should be avoided.[5] The compound is generally stable in the absence of highly reactive reagents and under an inert atmosphere.

Reactivity Analysis: A Tale of Three Functional Groups

The synthetic versatility of this compound stems from the differential reactivity of its three primary functional groups: the amino group, the iodo group, and the chloro group.

The Sterically Hindered Amino Group

The amino group in aniline is typically nucleophilic and readily undergoes reactions like acylation, alkylation, and diazotization. However, in this molecule, the presence of ortho-substituents (iodo and methyl) creates significant steric hindrance.[11] This steric shield dramatically reduces the nucleophilicity of the nitrogen atom, making reactions directly at the amine more challenging compared to unhindered anilines like aniline or p-toluidine.[11][12] For instance, standard acylation reactions that are facile with simple anilines may require more forcing conditions or specialized catalysts with this substrate.[11] This steric hindrance can be advantageous, as it allows for selective reactions at other sites of the molecule without the need for protecting the amino group.

The Reactive Iodo Group: A Gateway to Cross-Coupling

The carbon-iodine bond is the most reactive site for palladium-catalyzed cross-coupling reactions. The C-I bond is weaker than both C-Br and C-Cl bonds, making it more susceptible to oxidative addition to a Pd(0) catalyst, which is the rate-determining step in many cross-coupling cycles.[13] This preferential reactivity allows for selective functionalization at the C2 position.

The Less Reactive Chloro Group

The carbon-chlorine bond is significantly stronger and less reactive in oxidative addition compared to the C-I bond.[14] This difference in reactivity is the cornerstone of its utility as a building block, enabling sequential, site-selective cross-coupling reactions. One can first perform a reaction at the iodo position under milder conditions, and then, using a more active catalyst system or harsher conditions, a second coupling can be performed at the chloro position.

Key Synthetic Transformations and Protocols

The presence of two distinct aryl-halide bonds makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds.[13][15] Given the higher reactivity of the C-I bond, this reaction can be performed selectively at the 2-position.

Suzuki_Miyaura_Cycle cluster_0 Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Complex (R-Pd(II)-X L₂) Pd0->OxAdd R-X Transmetal Transmetalation Intermediate (R-Pd(II)-R' L₂) OxAdd->Transmetal R'B(OH)₂ Base OxAdd->Transmetal Transmetal->Pd0 Product R-R' (Coupled Product) Transmetal->Product Reductive Elimination Catalyst_Regen Catalyst Regeneration

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Selective Suzuki-Miyaura Coupling at the Iodo Position

This protocol provides a representative procedure for the selective coupling of an arylboronic acid at the C-I bond of this compound.

  • Inert Atmosphere Setup: To a dry Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a suitable base such as K₂CO₃ or K₃PO₄ (2.5 eq.).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 eq.) or a combination of Pd(OAc)₂ (0.02 eq.) and a phosphine ligand like SPhos (0.04 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/water (volume appropriate for concentration, e.g., 0.1 M).

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere (Nitrogen or Argon) to 80-100 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, enabling the synthesis of complex secondary and tertiary anilines.[16][17] This reaction can also be performed selectively at the iodo position.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Complex (Ar-Pd(II)-X L) Pd0->OxAdd Ar-X Amine_Coord Amine Coordination Complex OxAdd->Amine_Coord R'R"NH Amido_Complex Palladium Amido Complex (Ar-Pd(II)-NR'R" L) Amine_Coord->Amido_Complex Base (-H-X) Amido_Complex->Pd0 Product Ar-NR'R" (Coupled Amine) Amido_Complex->Product Reductive Elimination

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Protocol 2: Selective Buchwald-Hartwig Amination at the Iodo Position

This protocol outlines a general procedure for coupling a primary or secondary amine at the C-I bond.

  • Inert Atmosphere Setup: In a glovebox or under an inert atmosphere in a Schlenk tube, combine this compound (1.0 eq.), the desired amine (1.2 eq.), a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.4 eq.), a palladium precursor (e.g., Pd₂(dba)₃, 0.02 eq.), and a suitable phosphine ligand (e.g., XPhos, RuPhos, 0.05 eq.).

  • Solvent Addition: Add a dry, degassed aprotic solvent like toluene or 1,4-dioxane.

  • Reaction Execution: Seal the vessel and heat the mixture, typically between 80-110 °C, with stirring.

  • Monitoring: Monitor the reaction for completion using TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl or water. Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue via silica gel chromatography.

Experimental_Workflow Start 1. Reagent Assembly (Substrate, Boronic Acid/Amine, Base, Catalyst, Ligand) Solvent 2. Add Degassed Solvent Start->Solvent Reaction 3. Heat Under Inert Atmosphere (e.g., 80-110 °C) Solvent->Reaction Monitor 4. Monitor Progress (TLC/LC-MS) Reaction->Monitor Workup 5. Aqueous Workup & Extraction Monitor->Workup Purify 6. Column Chromatography Workup->Purify End 7. Characterization (NMR, MS) Pure Product Purify->End

Caption: A typical experimental workflow for a cross-coupling reaction.

Synthesis of this compound

The synthesis of this compound typically starts from a more readily available aniline derivative. A plausible route involves the iodination of 4-chloro-2-methylaniline. Direct iodination can sometimes lead to mixtures, so a common strategy involves protection of the amine, followed by directed ortho-metalation and quenching with an iodine source, or electrophilic iodination using reagents like N-iodosuccinimide (NIS) or iodine monochloride (ICl). Another approach is the aromatic Finkelstein reaction, starting from the corresponding bromo-aniline.[18]

Safety and Handling

As a substituted aniline and halogenated aromatic compound, this compound must be handled with appropriate care.

  • Toxicity: It is classified as toxic if swallowed, in contact with skin, or if inhaled.[5]

  • Carcinogenicity: The parent compound, 4-chloroaniline, is listed as possibly carcinogenic to humans (IARC Group 2B). Therefore, this derivative should be handled as a potential carcinogen.

  • Handling: Use only in a well-ventilated area or a chemical fume hood.[19] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[19][20] Avoid breathing dust.

  • First Aid: In case of inhalation, move to fresh air.[20] For skin contact, wash off immediately with plenty of soap and water.[20] In case of eye contact, rinse cautiously with water for several minutes.[19] If swallowed, rinse mouth and seek immediate medical attention.[19]

  • Environmental Hazards: The compound is very toxic to aquatic life with long-lasting effects.[5] Avoid release to the environment.[5]

Conclusion

This compound is a strategically designed building block whose value lies in the predictable and differential reactivity of its functional groups. The steric hindrance around the amino group often precludes the need for a protecting group, while the significant difference in the reactivity of the C-I and C-Cl bonds allows for elegant and site-selective sequential functionalization via modern cross-coupling methodologies. For medicinal chemists and synthetic organic chemists, a thorough understanding of these principles is crucial for leveraging this reagent to its full potential in the efficient construction of complex molecular targets.

References

Molecular formula C7H7ClIN synthesis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of Chloro-Iodo-N-methylaniline Isomers (C₇H₇ClIN)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview for researchers, scientists, and professionals in drug development on the synthesis and characterization of a specific isomer of the molecular formula C₇H₇ClIN: 4-chloro-2-iodo-N-methylaniline . The narrative emphasizes the rationale behind experimental choices, ensuring protocols are self-validating, and is grounded in authoritative scientific principles.

Introduction: Navigating the Isomeric Landscape of C₇H₇ClIN

The molecular formula C₇H₇ClIN represents a variety of structural isomers, primarily substituted anilines or toluidines. These compounds are valuable intermediates in organic synthesis, particularly for creating more complex molecules in medicinal chemistry and materials science.[1][2] The specific arrangement of the chloro, iodo, and N-methyl groups on the aniline framework significantly influences the molecule's chemical reactivity and potential biological activity.

Among the possible isomers, this guide will focus on 4-chloro-2-iodo-N-methylaniline [3]. This choice is based on a synthetic pathway that is both instructive and reliable, employing foundational reactions in aromatic chemistry. We will explore a logical, multi-step synthesis starting from a readily available precursor and detail the rigorous analytical methods required to confirm its structure and purity.

Synthesis of 4-chloro-2-iodo-N-methylaniline

The synthetic strategy is designed for regiochemical control, ensuring the desired isomer is produced with high selectivity. Our approach involves a two-stage process: first, the introduction of the halogen substituents onto an aniline ring, followed by N-alkylation.

Retrosynthetic Analysis & Strategy

The synthesis begins with the commercially available starting material, 4-chloroaniline. The core transformations are:

  • Diazotization and Iodination : Conversion of the amino group of 4-chloroaniline into a diazonium salt, which is subsequently displaced by iodide. This is a variation of the Sandmeyer reaction, a robust method for introducing nucleophiles onto an aromatic ring.[4][5][6] This step yields the intermediate, 4-chloro-2-iodoaniline.

  • N-Methylation : Introduction of a methyl group onto the nitrogen atom of 4-chloro-2-iodoaniline to yield the final product.

This sequence is chosen for its efficiency and control. Performing iodination first, directed by the amino group, and then methylation, prevents potential side reactions that could occur if N-methylation were attempted on a more activated ring.

Mechanistic Considerations: The "Why" Behind the Protocol
  • Diazotization : The reaction of an aromatic primary amine with nitrous acid (generated in situ from NaNO₂ and a strong acid like H₂SO₄) forms a diazonium salt. This process must be conducted at low temperatures (0–5 °C). Causality : Aryl diazonium salts are notoriously unstable at higher temperatures and can decompose violently, releasing nitrogen gas.[7] The cold temperature ensures the intermediate is stable enough for the subsequent substitution reaction.

  • Iodination : The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas). Its displacement by an iodide ion (from KI) proceeds readily. Unlike Sandmeyer reactions for chlorination or bromination which often require a copper(I) catalyst, iodination typically does not, as the iodide ion is a sufficiently strong nucleophile to react without catalysis.[5]

  • N-Methylation : The methylation of the amino group can be achieved using various reagents, such as dimethyl sulfate or methyl iodide.[2] The reaction is a nucleophilic substitution where the nitrogen atom of the amine attacks the electrophilic methyl group of the alkylating agent. The choice of a suitable base is critical to deprotonate the amine, enhancing its nucleophilicity and neutralizing the acid byproduct.

Experimental Protocol: Step-by-Step Synthesis

Stage 1: Synthesis of 4-chloro-2-iodoaniline

  • Diazotization :

    • In a 250 mL three-neck flask equipped with a mechanical stirrer and a thermometer, add 4-chloroaniline (12.75 g, 0.1 mol).

    • Add a mixture of concentrated sulfuric acid (20 mL) and water (80 mL) slowly while cooling the flask in an ice-salt bath.

    • Maintain the temperature at 0-5 °C and, with vigorous stirring, add a solution of sodium nitrite (7.1 g, 0.103 mol) in water (15 mL) dropwise. Ensure the temperature does not exceed 5 °C.

    • Continue stirring for 30 minutes after the addition is complete to ensure full formation of the diazonium salt.

  • Iodination :

    • In a separate 500 mL flask, dissolve potassium iodide (19.9 g, 0.12 mol) in water (30 mL).

    • Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with stirring. Effervescence (N₂ gas) will be observed.

    • Allow the mixture to warm to room temperature and then heat gently on a water bath (approx. 60 °C) for 1 hour to ensure the reaction goes to completion.

    • Cool the mixture. The crude 4-chloro-2-iodoaniline will precipitate as a dark solid.

  • Work-up and Purification :

    • Collect the solid product by suction filtration and wash with cold water.

    • To remove unreacted iodine, wash the crude product with a 10% sodium thiosulfate solution until the filtrate is colorless.

    • Recrystallize the solid from an ethanol/water mixture to obtain purified 4-chloro-2-iodoaniline.

Stage 2: Synthesis of 4-chloro-2-iodo-N-methylaniline

  • N-Methylation :

    • In a 250 mL round-bottom flask, dissolve the purified 4-chloro-2-iodoaniline (12.67 g, 0.05 mol) in a suitable solvent like acetonitrile (100 mL).

    • Add potassium carbonate (10.35 g, 0.075 mol) as a base.

    • Add dimethyl sulfate (7.56 g, 0.06 mol) dropwise with stirring at room temperature. (Caution: Dimethyl sulfate is highly toxic and carcinogenic) .

    • Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification :

    • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with water (2 x 50 mL) and then brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 4-chloro-2-iodo-N-methylaniline.[2]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_stage1 Stage 1: Synthesis of 4-chloro-2-iodoaniline cluster_stage2 Stage 2: Synthesis of 4-chloro-2-iodo-N-methylaniline A 4-Chloroaniline B Diazotization (NaNO₂, H₂SO₄, 0-5 °C) A->B C Diazonium Salt Intermediate B->C D Iodination (KI) C->D E Crude 4-chloro-2-iodoaniline D->E F Purification (Recrystallization) E->F G Pure 4-chloro-2-iodoaniline F->G H N-Methylation ((CH₃)₂SO₄, K₂CO₃) G->H I Crude Product H->I J Purification (Column Chromatography) I->J K Final Product: 4-chloro-2-iodo-N-methylaniline J->K

Caption: Synthetic pathway for 4-chloro-2-iodo-N-methylaniline.

Characterization of 4-chloro-2-iodo-N-methylaniline

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach provides a self-validating system of analysis.

Purity Assessment
  • Thin Layer Chromatography (TLC): A quick and effective method to monitor reaction progress and assess the purity of the final product. A single spot under UV visualization indicates high purity.

  • Melting Point: A sharp and well-defined melting point range is indicative of a pure crystalline compound. Impurities typically broaden and depress the melting point.

Structural Elucidation Techniques

Protocol for Sample Preparation (General):

  • NMR Spectroscopy: Dissolve ~5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • IR Spectroscopy: Prepare a thin film of the sample on a salt plate (for liquids/oils) or prepare a KBr pellet (for solids).

  • Mass Spectrometry: Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile) for analysis by techniques like Electrospray Ionization (ESI).

Spectroscopic Data & Interpretation

The following table summarizes the expected analytical data for 4-chloro-2-iodo-N-methylaniline.

Technique Expected Observations & Interpretation
¹H NMR Aromatic Region (δ 6.5-7.5 ppm): Three distinct signals corresponding to the three protons on the aromatic ring. Their chemical shifts and coupling patterns (doublets, doublet of doublets) will confirm the 1,2,4-substitution pattern.[8][9] Amine Proton (N-H): A broad singlet, chemical shift can vary (typically δ 3.5-4.5 ppm) depending on solvent and concentration. Methyl Protons (N-CH₃): A singlet around δ 2.8-3.0 ppm, integrating to 3 hydrogens.[10]
¹³C NMR Approximately 7 distinct signals are expected: 6 for the aromatic carbons and 1 for the methyl carbon. The chemical shifts will be influenced by the attached substituents (Cl, I, NHCH₃).[11]
IR Spectroscopy N-H Stretch: A sharp, medium intensity band around 3400 cm⁻¹.[12][13] C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹. C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹ (from the methyl group). C=C Stretch (Aromatic): Bands in the 1500-1600 cm⁻¹ region. C-N Stretch: Absorption in the 1250-1350 cm⁻¹ range. C-Cl / C-I Stretch: Found in the fingerprint region (<1000 cm⁻¹).
Mass Spec. (MS) Molecular Ion [M]⁺: A prominent peak at m/z 267. The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak, confirming the presence of one chlorine atom.[3][14]

Characterization Workflow Diagram

Characterization_Workflow cluster_structure Spectroscopic Analysis Start Synthesized Product Purity Purity Assessment (TLC, Melting Point) Start->Purity Decision Is it Pure? Purity->Decision Purify Purify Further (e.g., Column Chromatography) Decision->Purify No Structure Structural Elucidation Decision->Structure Yes Purify->Purity NMR NMR (¹H, ¹³C) Structure->NMR IR IR Spectroscopy Structure->IR MS Mass Spectrometry Structure->MS End Characterized Compound NMR->End IR->End MS->End

Caption: Logical workflow for the characterization of the final product.

Conclusion

This guide outlines a robust and logical pathway for the synthesis and characterization of 4-chloro-2-iodo-N-methylaniline, a representative isomer of C₇H₇ClIN. By understanding the causality behind each experimental step—from the temperature-critical diazotization to the specific spectroscopic signatures expected—researchers can confidently reproduce this synthesis and apply these principles to other complex organic targets. The combination of classical reaction mechanisms with modern analytical techniques provides a solid framework for producing and validating high-purity chemical intermediates essential for advanced research and development.

References

An In-depth Technical Guide to the Synthesis of 4-Chloro-2-iodo-6-methylaniline: Starting Materials and Strategic Selections

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2-iodo-6-methylaniline is a key building block in medicinal chemistry and organic synthesis, finding application in the development of various pharmaceutical agents. The strategic selection of starting materials is paramount to achieving an efficient, scalable, and cost-effective synthesis. This guide provides a comprehensive analysis of the viable starting materials and corresponding synthetic routes for the preparation of this compound. We will delve into the mechanistic rationale behind key transformations, provide detailed experimental protocols, and offer insights into process optimization.

Introduction: The Significance of this compound

The unique substitution pattern of this compound, featuring an aniline core with ortho-iodo, ortho-methyl, and para-chloro substituents, renders it a versatile intermediate. The presence of both iodo and chloro groups allows for selective functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. The amino group itself can be a handle for further derivatization. This trifunctional scaffold is particularly valuable in the synthesis of complex heterocyclic systems and targeted therapeutic agents.

The primary challenge in the synthesis of this molecule lies in the regioselective introduction of the three different substituents onto the aniline ring. The choice of the starting material fundamentally dictates the synthetic strategy and the sequence of halogenation and methylation steps.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic approach reveals several potential starting points for the synthesis of this compound. The key disconnections involve the carbon-halogen and carbon-nitrogen bonds, suggesting that readily available substituted anilines or toluenes are logical precursors.

G target This compound sm1 4-Chloro-2-methylaniline target->sm1 Iodination sm2 2-Iodo-6-methylaniline target->sm2 Chlorination sm3 2,6-Dimethylaniline target->sm3 Sequential Halogenation

Figure 1: Retrosynthetic analysis of this compound.

This analysis highlights three primary starting materials, each with its own set of advantages and challenges, which we will explore in detail.

Synthetic Route from 4-Chloro-2-methylaniline

Starting with the commercially available 4-chloro-2-methylaniline is a common and direct approach. This strategy hinges on the selective iodination at the C2 position.

Rationale and Mechanistic Considerations

The directing effects of the amino and methyl groups play a crucial role in this synthesis. The amino group is a strong activating group and is ortho-, para-directing. The methyl group is a weaker activating group and is also ortho-, para-directing. In 4-chloro-2-methylaniline, the positions ortho to the amino group are C2 and C6, and the para position is occupied by the chloro group. The C2 position is sterically hindered by the adjacent methyl group. However, the position ortho to the methyl group (C3 and C5) and para to the methyl group (C5) are also potential sites for electrophilic substitution.

The key to a successful synthesis from this starting material is to achieve high regioselectivity for iodination at the C2 position. This is typically accomplished by using an appropriate iodinating agent and carefully controlling the reaction conditions.

Experimental Protocol: Iodination of 4-Chloro-2-methylaniline

Materials:

  • 4-Chloro-2-methylaniline

  • Iodine monochloride (ICl) or N-Iodosuccinimide (NIS)

  • Acetic acid or Dichloromethane (DCM) as solvent

  • Sodium thiosulfate solution

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 4-chloro-2-methylaniline in the chosen solvent (e.g., acetic acid) in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of the iodinating agent (e.g., iodine monochloride in acetic acid) to the stirred solution of the aniline derivative.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.

Table 1: Comparison of Iodinating Agents

Iodinating AgentSolventTypical Yield (%)Remarks
Iodine Monochloride (ICl)Acetic Acid75-85Highly reactive, requires careful handling.
N-Iodosuccinimide (NIS)Acetonitrile/DCM80-90Milder, easier to handle, often gives cleaner reactions.

Synthetic Route from 2-Iodo-6-methylaniline

An alternative strategy involves the chlorination of 2-iodo-6-methylaniline. This approach is viable if 2-iodo-6-methylaniline is a more readily available or cost-effective starting material.

Rationale and Mechanistic Considerations

In this case, the directing effects of the amino and iodo groups will determine the position of chlorination. The amino group is a strong ortho-, para-director, while the iodo group is a deactivating ortho-, para-director. The para-position to the strongly activating amino group is the most likely site for electrophilic chlorination.

Experimental Protocol: Chlorination of 2-Iodo-6-methylaniline

Materials:

  • 2-Iodo-6-methylaniline

  • N-Chlorosuccinimide (NCS) or Sulfuryl chloride (SO₂Cl₂)

  • Acetonitrile or Dichloromethane (DCM) as solvent

  • Sodium sulfite solution

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2-iodo-6-methylaniline in the chosen solvent (e.g., acetonitrile) in a round-bottom flask.

  • Add the chlorinating agent (e.g., N-chlorosuccinimide) portion-wise to the stirred solution at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium sulfite.

  • Neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

G cluster_0 Route 1: From 4-Chloro-2-methylaniline cluster_1 Route 2: From 2-Iodo-6-methylaniline start1 4-Chloro-2-methylaniline step1 Iodination (ICl or NIS) start1->step1 product This compound step1->product start2 2-Iodo-6-methylaniline step2 Chlorination (NCS or SO2Cl2) start2->step2 step2->product

Figure 2: Comparison of synthetic workflows.

Synthetic Route from 2,6-Dimethylaniline

A third, albeit more complex, route starts from the readily available and inexpensive 2,6-dimethylaniline. This pathway requires sequential halogenation steps, and the control of regioselectivity is the primary challenge.

Rationale and Mechanistic Considerations

The two methyl groups in 2,6-dimethylaniline sterically hinder the ortho-positions of the amino group. Therefore, electrophilic substitution is expected to occur primarily at the para-position (C4). The challenge then becomes the selective introduction of the second halogen at one of the remaining ortho-positions. This often requires a multi-step process involving protection of the amino group to modulate its directing effect and reactivity.

Experimental Protocol: Sequential Halogenation of 2,6-Dimethylaniline

This is a multi-step synthesis that can be summarized as follows:

  • Chlorination: React 2,6-dimethylaniline with a chlorinating agent (e.g., sulfuryl chloride) to obtain 4-chloro-2,6-dimethylaniline.[1] The reaction is typically carried out in an inert solvent.[1]

  • Amino Group Protection (Optional but Recommended): The amino group of 4-chloro-2,6-dimethylaniline can be protected, for example, as an acetamide, to control the subsequent iodination step.

  • Iodination: The protected or unprotected 4-chloro-2,6-dimethylaniline is then subjected to iodination. The choice of iodinating agent and reaction conditions is critical to achieve selective iodination at the C2 position.

  • Deprotection (if applicable): If the amino group was protected, the protecting group is removed in the final step to yield this compound.

Table 2: Summary of Starting Materials and Synthetic Strategies

Starting MaterialKey Transformation(s)AdvantagesDisadvantages
4-Chloro-2-methylanilineRegioselective IodinationMore direct route.Requires careful control of iodination to avoid side products.
2-Iodo-6-methylanilineRegioselective ChlorinationPotentially higher selectivity in chlorination.Availability and cost of the starting material may be a factor.
2,6-DimethylanilineSequential Chlorination and IodinationInexpensive and readily available starting material.Multi-step synthesis with potential for lower overall yield and purification challenges.

Conclusion and Future Perspectives

The synthesis of this compound can be effectively achieved from several commercially available starting materials. The choice of the optimal route depends on factors such as the cost and availability of the starting material, the desired scale of the synthesis, and the capabilities of the laboratory.

For laboratory-scale synthesis where expediency is a priority, starting from 4-chloro-2-methylaniline or 2-iodo-6-methylaniline are often the preferred methods. For large-scale industrial production, a process starting from the inexpensive 2,6-dimethylaniline might be more economically viable, despite the increased number of steps.

Future research in this area may focus on the development of more efficient and selective one-pot procedures, the use of greener and more sustainable reagents and solvents, and the exploration of catalytic methods for the regioselective halogenation of aniline derivatives.

References

An In-depth Technical Guide to 4-Chloro-2-iodo-6-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 4-Chloro-2-iodo-6-methylaniline, a halogenated aromatic amine with potential applications in synthetic chemistry. Due to the limited availability of detailed experimental data in publicly accessible literature, this document consolidates known information and identifies areas where further research is needed.

Nomenclature and Chemical Identity

This compound is a trisubstituted benzene derivative. Its nomenclature and key identifiers are summarized below:

IdentifierValue
IUPAC Name This compound[1][2]
CAS Number 69705-29-9[1][3]
Molecular Formula C7H7ClIN[1][3]
Molecular Weight 267.49 g/mol [2][3]
Synonyms 2-amino-5-chloro-3-iodotoluene, Benzenamine, 4-chloro-2-iodo-6-methyl-[2]
InChI InChI=1S/C7H7ClIN/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,10H2,1H3
SMILES CC1=CC(=CC(=C1N)I)Cl

Physicochemical Properties

Experimentally determined physicochemical data for this compound is sparse. The following table includes available data and highlights where information is currently unavailable.

PropertyValueSource
Melting Point 47-49 °C[2]Benchchem[2]
Boiling Point Data not available
Solubility Data not available
Density Data not available
pKa Data not available

The melting point suggests that this compound is a solid at room temperature.[2] Its solubility is likely to be low in water and higher in organic solvents, a common characteristic of halogenated anilines.

Synthesis and Reactivity

  • Halogenation of a substituted aniline: This could involve the sequential chlorination and iodination of 2-methylaniline or a related precursor. The regioselectivity of these reactions would be a critical factor to control.

  • Functional group interconversion: Synthesis could also potentially start from a molecule already containing the desired substitution pattern, with the amino group being introduced in a later step, for example, by reduction of a nitro group.

The following diagram illustrates a hypothetical, generalized synthesis workflow for a substituted aniline, which could be adapted for this compound.

G cluster_start Starting Material cluster_reaction1 Step 1: Halogenation cluster_reaction2 Step 2: Functional Group Manipulation (Optional) cluster_purification Purification cluster_product Final Product Starting Material Substituted Aniline/Toluene Reaction 1 Chlorination/Iodination Starting Material->Reaction 1 Reaction 2 e.g., Nitration/Reduction Reaction 1->Reaction 2 Reagents 1 Halogenating Agent(s) (e.g., NCS, ICl) Reagents 1->Reaction 1 Purification Chromatography/Recrystallization Reaction 2->Purification Reagents 2 Reaction Specific Reagents Reagents 2->Reaction 2 Final Product This compound Purification->Final Product

Caption: Hypothetical synthesis workflow for this compound.

The reactivity of this compound is expected to be influenced by the electronic effects of its substituents. The amino group is an activating, ortho-, para-director, while the chloro and iodo groups are deactivating, ortho-, para-directors. The methyl group is weakly activating and an ortho-, para-director. This combination of functional groups suggests that the molecule could undergo various reactions, including:

  • N-alkylation and N-acylation: The amino group is available for reactions with electrophiles.

  • Electrophilic aromatic substitution: The positions on the aromatic ring are influenced by the existing substituents, which could direct further substitution.

  • Cross-coupling reactions: The iodo group is a good leaving group and could participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig amination reactions.

Potential Applications in Drug Discovery and Organic Synthesis

While specific applications of this compound are not well-documented, its structure suggests its potential as a valuable building block in medicinal chemistry and organic synthesis. Halogenated anilines are common intermediates in the synthesis of pharmaceuticals and agrochemicals.[4] The presence of multiple halogen atoms allows for selective functionalization, making it a versatile scaffold for creating diverse molecular libraries.

For instance, related chloro-containing aniline derivatives are used in the synthesis of kinase inhibitors and other anticancer agents.[5][6][7] The unique substitution pattern of this compound could lead to the development of novel compounds with specific biological activities.

Safety and Handling

No specific safety data sheet (SDS) for this compound is readily available. Therefore, it is crucial to handle this compound with extreme caution, assuming it is hazardous. The safety information for structurally related compounds, such as other halogenated anilines, should be considered as a reference.

General Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Handling: Avoid direct contact with skin and eyes. Do not ingest.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Spectroscopic Data

No experimentally obtained NMR, IR, or detailed mass spectra for this compound have been found in the public domain. For structurally similar compounds, such as 4-chloro-N-methylaniline, some spectral data is available and may provide a rough guide for expected chemical shifts and absorption bands.[8][9] However, direct analysis of this compound is necessary for accurate characterization.

Conclusion and Future Outlook

This compound is a chemical compound with potential utility in organic synthesis and drug discovery. However, a significant lack of published experimental data on its synthesis, properties, and reactivity hinders its broader application. Further research is required to fully characterize this molecule and explore its potential. This includes the development of a reliable synthetic protocol, a thorough investigation of its physicochemical properties and reactivity, and an assessment of its toxicological profile. Such studies would be invaluable for unlocking the full potential of this and other similarly substituted anilines in various fields of chemical science.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 4-Chloro-2-iodo-6-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the core physicochemical properties of 4-Chloro-2-iodo-6-methylaniline, a halogenated aniline derivative of increasing interest in synthetic and medicinal chemistry. This document moves beyond a simple data sheet to offer a practical, field-proven perspective on the determination and application of its melting point and solubility characteristics. The protocols and insights provided herein are designed to be self-validating, grounded in established scientific principles, and supported by authoritative references.

Introduction: The Significance of Substituted Anilines

Halogenated anilines are a pivotal class of chemical intermediates, serving as versatile building blocks in the synthesis of a wide array of functional molecules.[1][2] Their utility spans across the pharmaceutical, agrochemical, and dye industries.[3][4] The specific substitution pattern of halogens and alkyl groups on the aniline ring profoundly influences the molecule's reactivity, bioavailability, and other key pharmacological parameters. This compound, with its distinct trifunctionalized aromatic system, presents a unique scaffold for the development of novel compounds. Understanding its fundamental physical properties, such as melting point and solubility, is a critical first step in its effective utilization in research and development.

Physicochemical Data Summary

The following table summarizes the known and predicted physicochemical properties of this compound.

PropertyValue/Predicted BehaviorSource
Melting Point 47-49 °CSigma-Aldrich
Solubility in Water Predicted to be sparingly soluble to insoluble.Inferred from related compounds[3][5]
Solubility in Organic Solvents Predicted to be soluble in common organic solvents such as ethanol, acetone, and chloroform.Inferred from related compounds[3][5]
Appearance Likely a solid at room temperature.Inferred from melting point

Part 1: Melting Point Determination: A Self-Validating Protocol

The melting point of a crystalline solid is a fundamental physical property that serves as a crucial indicator of its purity.[6] A sharp melting range typically signifies a high degree of purity, whereas a broad and depressed melting range suggests the presence of impurities.

Experimental Protocol: Capillary Melting Point Determination

This protocol outlines a standardized and reliable method for determining the melting point range of this compound using a capillary melting point apparatus.

Materials:

  • This compound sample

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Spatula

  • Mortar and pestle (optional, for pulverizing crystals)

Procedure:

  • Sample Preparation:

    • Ensure the this compound sample is a fine, dry powder. If necessary, gently crush the crystals using a mortar and pestle.

    • Tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube.

    • Invert the tube and gently tap the sealed end on a hard surface to compact the sample into a column of 2-3 mm in height at the bottom of the tube.[7]

  • Apparatus Setup:

    • Insert the packed capillary tube into the sample holder of the melting point apparatus.

    • Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the heating block.

  • Melting Point Measurement:

    • Set the heating rate to a rapid setting initially to approach the expected melting point of 47-49 °C.

    • Once the temperature is within 10-15 °C of the expected melting point, reduce the heating rate to approximately 1-2 °C per minute.[7] A slow heating rate is critical for an accurate determination.

    • Observe the sample closely through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Continue to observe and record the temperature at which the last solid crystal melts (the end of the melting range).[7]

  • Data Interpretation:

    • The recorded temperature range is the melting point of the sample. For a pure sample of this compound, this should be a narrow range close to 47-49 °C.

Diagram: Melting Point Determination Workflow

MeltingPointWorkflow A Sample Preparation (Pulverize and Pack Capillary) B Apparatus Setup (Insert Capillary and Thermometer) A->B C Initial Rapid Heating (Approach Expected MP) B->C D Slow Heating (1-2 °C/min) C->D E Observation (First Liquid to Last Crystal) D->E F Record Melting Range E->F

Caption: Workflow for Capillary Melting Point Determination.

Part 2: Solubility Profile: A Practical Approach to Determination

Experimental Protocol: Qualitative Solubility Determination

This protocol provides a systematic approach to determining the solubility of this compound in a range of common laboratory solvents.

Materials:

  • This compound

  • A selection of solvents:

    • Water (deionized)

    • Ethanol

    • Acetone

    • Chloroform

    • 5% Aqueous Hydrochloric Acid (HCl)

    • 5% Aqueous Sodium Hydroxide (NaOH)

  • Small test tubes

  • Vortex mixer or stirring rod

  • Spatula

Procedure:

  • Solvent Addition:

    • Into separate, labeled test tubes, add approximately 10-20 mg of this compound.

    • To each test tube, add 1 mL of a different solvent.

  • Dissolution Assessment:

    • Agitate each test tube vigorously using a vortex mixer or by stirring with a clean glass rod for 1-2 minutes.

    • Visually inspect each tube for the presence of undissolved solid.

  • Classification of Solubility:

    • Soluble: No solid particles are visible.

    • Slightly Soluble: The majority of the solid has dissolved, but some particles remain.

    • Insoluble: The solid does not appear to have dissolved.

  • pH Effects on Aqueous Solubility:

    • Observe the solubility in 5% HCl and 5% NaOH to determine the effect of pH. Increased solubility in 5% HCl would indicate the basic nature of the aniline nitrogen.

Diagram: Solubility Determination Workflow

SolubilityWorkflow A Sample Dispensing (10-20 mg into Test Tubes) B Solvent Addition (1 mL of Various Solvents) A->B C Agitation (Vortex/Stir for 1-2 min) B->C D Visual Inspection C->D E Classify Solubility (Soluble, Slightly Soluble, Insoluble) D->E

Caption: Workflow for Qualitative Solubility Determination.

Safety and Handling

As with all halogenated aromatic compounds, this compound should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this compound was not found, the SDS for related compounds like 4-chloro-2-iodoaniline and other chlorinated anilines indicate that these substances can be toxic if swallowed, cause skin and eye irritation, and may cause damage to organs through prolonged or repeated exposure.[8][9]

Recommended Handling Practices:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of accidental exposure, follow standard first-aid procedures and consult the relevant safety data sheets for similar compounds.

Conclusion

This technical guide has provided a comprehensive overview of the melting point and a practical approach to determining the solubility of this compound. The detailed, self-validating protocols are designed to be readily implemented in a research and development setting. A thorough understanding of these fundamental physicochemical properties is essential for the successful application of this versatile chemical intermediate in the synthesis of novel molecules with potential applications in drug discovery and materials science.

References

Commercial availability of 4-Chloro-2-iodo-6-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Chloro-2-iodo-6-methylaniline: Commercial Availability, Applications, and Synthesis Insights

Introduction

This compound is a halogenated aromatic amine that serves as a highly specialized and valuable building block in modern organic synthesis. Its unique substitution pattern—featuring chloro, iodo, and methyl groups on the aniline scaffold—offers multiple reactive sites and steric control, making it a crucial intermediate in the development of complex molecules. This guide provides a comprehensive overview of its commercial availability, key properties, applications in research and drug development, and insights into its safe handling and synthesis.

Identified by the CAS Number 69705-29-9 , this compound is particularly relevant for researchers and professionals in the pharmaceutical and agrochemical industries.[1][2] Its structural complexity allows for precise molecular modifications essential for creating novel active pharmaceutical ingredients (APIs) and advanced chemical products.

Physicochemical and Structural Properties

The distinct physical and chemical characteristics of this compound dictate its behavior in chemical reactions and its handling requirements. These properties are summarized below.

PropertyValueSource
CAS Number 69705-29-9[1][2]
Molecular Formula C₇H₇ClIN[1][3][4]
Molecular Weight 267.5 g/mol [2]
Melting Point 47-49 °C[2]
Appearance Not specified, but related anilines are often white to off-white or purple crystalline powders.[5]
Purity Typically available at 95+% or higher.[6][7]
InChI Key APOYOBUFTZPTBO-UHFFFAOYSA-N[2][3]

Commercial Availability and Procurement

This compound is available from a range of specialized chemical suppliers who cater to the research and development sectors. Procurement is typically for non-clinical, research purposes, and availability may vary from stock to made-to-order.

SupplierProduct IdentifierPurityNotes
Sigma-Aldrich (Merck) BIONET-KEY293014768 / MAT293039626Not specifiedAvailable through the marketplace.[1][2]
2A Biotech 2A-013842496%+Listed as an intermediate.[6]
ABI Chem AC2A00Z4DNot specifiedAvailable for quotation.[4]
ChemicalBook CB7264000395+%Listed for chemical industry users.[7]

When sourcing this compound, it is crucial for researchers to verify the purity and obtain a Certificate of Analysis (CoA) to ensure it meets the specifications required for their intended application.

Applications in Research and Drug Development

The strategic importance of halogenated anilines lies in their versatility as intermediates for creating more complex molecules. The specific arrangement of substituents in this compound offers distinct advantages:

  • Pharmaceutical Synthesis : Halogenated compounds often exhibit enhanced biological activity.[8] This intermediate is a key building block for synthesizing APIs, where its structure can be modified to target a wide range of diseases.[9][10] The iodine atom is particularly useful as it can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to build molecular complexity.

  • Agrochemical Development : In the agrochemical sector, this compound serves as a precursor for advanced pesticides and herbicides.[9][10] The development of more effective and targeted crop protection solutions relies on innovative intermediates like this to create novel active ingredients.[10]

  • Materials Science : Its use extends to the synthesis of specialized dyes and pigments, contributing to the creation of materials with specific colorimetric properties.[10][11]

The workflow for utilizing such an intermediate in a drug discovery pipeline is visualized below.

G cluster_0 Phase 1: Intermediate Procurement cluster_1 Phase 2: Synthetic Chemistry cluster_2 Phase 3: Downstream Application A Source this compound (CAS 69705-29-9) B Quality Control (Verify Purity & CoA) A->B C Functionalization Reaction (e.g., Suzuki Coupling at Iodo position) B->C Proceed to Synthesis D Further Molecular Elaboration C->D E Purification of Target Compound (e.g., Chromatography) D->E F Biological Screening (e.g., Enzyme Assays) E->F Submit for Testing G Lead Optimization F->G

Caption: Workflow from intermediate sourcing to application.

Synthesis Pathway Overview

A conceptual synthesis pathway is illustrated below.

G A 2-Methylaniline B 4-Chloro-2-methylaniline A->B Chlorination (e.g., CuCl2, HCl) C This compound B->C Iodination (e.g., I2, HIO3)

Caption: Conceptual synthesis of this compound.

Detailed Experimental Protocol: Synthesis of a Related Intermediate

To provide a practical example of the chemistry involved with this class of compounds, the following is a detailed protocol for the synthesis of the related precursor, 4-Chloro-2-methylaniline , adapted from established methods.[12]

Objective: To synthesize 4-Chloro-2-methylaniline from 2-methylaniline via oxidative chlorination.

Materials:

  • 2-methylaniline (1.07 g, 10 mmol)

  • Copper(II) chloride (CuCl₂, 2.68 g, 20 mmol)

  • 36% Hydrochloric acid (HCl, 20 mL)

  • Oxygen (gas)

  • Hydrogen chloride (gas)

  • Ethyl acetate

  • Saturated sodium carbonate solution

  • Saturated sodium chloride (brine) solution

Procedure:

  • Dissolution: In a suitable reaction vessel, dissolve 1.07 g of 2-methylaniline in 20 mL of 36% hydrochloric acid.

    • Causality: The aniline is protonated to form the anilinium salt, making it soluble in the acidic aqueous medium and activating the ring for the subsequent reaction.

  • Catalyst Addition: Add 2.68 g of CuCl₂ to the solution.

  • Reaction Initiation: Heat the reaction mixture to 60°C. Once the temperature is stable, begin bubbling oxygen (at a rate of 0.02 mol/hour) and hydrogen chloride gas (at 0.01 mol/hour) through the solution.[12]

    • Causality: The CuCl₂ acts as a catalyst in this oxidative chlorination. Refluxing or heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (2-methylaniline) is consumed (approx. 6 hours).[12]

  • Work-up: Cool the mixture to room temperature. Add 30 mL of ethyl acetate and stir.

  • Neutralization & Extraction: Carefully adjust the pH to ~7 by adding saturated sodium carbonate solution. Transfer the mixture to a separatory funnel. Extract the aqueous phase with ethyl acetate (2 x 30 mL).

    • Causality: Neutralization deprotonates the anilinium salt, making the product soluble in the organic solvent (ethyl acetate) for extraction.

  • Washing: Combine the organic layers and wash twice with saturated brine solution.

    • Causality: The brine wash helps to remove residual water and inorganic salts from the organic phase.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization to obtain pure 4-Chloro-2-methylaniline.[13]

Safety and Handling

Substituted anilines are often toxic and require careful handling in a laboratory setting. While a specific, detailed Safety Data Sheet (SDS) for this compound is not broadly published, the hazards can be inferred from structurally related compounds like 4-chloroaniline and other toxic anilines.

Primary Hazards:

  • Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[14]

  • Skin and Eye Irritation: Can cause skin irritation and serious eye damage.[15][16]

  • Methemoglobin Formation: Absorption into the body can lead to the formation of methemoglobin, which causes cyanosis (a bluish discoloration of the skin). The onset of symptoms may be delayed.

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[14]

Recommended Precautions:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[15][17]

  • Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[15][17]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[15]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14][15]

Conclusion

This compound stands out as a pivotal chemical intermediate for advanced scientific research, particularly in the fields of drug discovery and agrochemical synthesis. Its commercial availability through specialized suppliers enables its use in creating novel, high-value molecules. Understanding its chemical properties, synthesis context, and critical safety protocols is essential for any researcher or scientist aiming to leverage its unique structural features. This guide serves as a foundational resource for professionals seeking to procure and utilize this compound effectively and safely.

References

Methodological & Application

Application Notes & Protocols: Strategic Use of 4-Chloro-2-iodo-6-methylaniline in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Complex Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its profound impact, recognized with the 2010 Nobel Prize in Chemistry, is particularly evident in the fields of pharmaceutical and materials science, where the construction of biaryl and heteroaryl structures is paramount.[2]

This guide focuses on a particularly valuable, yet challenging, building block: 4-Chloro-2-iodo-6-methylaniline . This substrate is a key intermediate for synthesizing complex molecular architectures, including substituted carbazoles, which are prevalent in biologically active compounds and advanced materials.[3][4][5][6][7] The strategic placement of three distinct functionalities—a reactive iodo group, a less reactive chloro group, and a sterically demanding ortho-methyl group—provides a platform for selective, sequential transformations. However, the steric hindrance imposed by the ortho-substituents necessitates carefully optimized protocols to achieve high-yielding couplings.[8][9][10]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the fundamental principles and causal relationships behind protocol choices, providing a robust framework for success in the laboratory.

Reaction Principle: Navigating the Catalytic Cycle with a Hindered Substrate

The efficacy of the Suzuki-Miyaura reaction hinges on a palladium-based catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2] Understanding how the structure of this compound influences each step is critical for optimization.

  • Oxidative Addition: The cycle begins with the insertion of a low-valent Palladium(0) species into the carbon-halogen bond of the electrophile. For this compound, the C-I bond is significantly more reactive than the C-Cl bond, allowing for highly selective oxidative addition at the 2-position. This chemoselectivity is a powerful feature, preserving the chlorine atom for subsequent functionalization.

  • Transmetalation: This step involves the transfer of the organic group from the organoboron reagent (e.g., a boronic acid) to the palladium(II) center. This process is typically the rate-limiting step and requires activation of the boronic acid by a base.[11][12][13] The base converts the neutral boronic acid into a more nucleophilic boronate species, facilitating the transfer. For sterically congested substrates, both the choice of base and the ligand on the palladium are crucial to overcome the steric barrier.[10]

  • Reductive Elimination: The final step involves the formation of the new C-C bond, yielding the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[14] The steric bulk around the palladium center, influenced by both the substrate and the ancillary ligands, must be balanced to promote this final, bond-forming step.

Suzuki_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd PdII_Aryl Ar-Pd(II)Ln-I OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar-Pd(II)Ln-Ar' Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArylI This compound ArylI->OxAdd Boronic Ar'-B(OH)₂ + Base Borate [Ar'-B(OH)₃]⁻ Borate->Transmetal

Simplified Suzuki-Miyaura Catalytic Cycle.

Detailed Experimental Protocol

This section provides a robust, generalized protocol for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. This protocol should serve as an excellent starting point for further optimization.

Materials and Equipment
  • Reagents:

    • This compound (1.0 eq)

    • Arylboronic acid (1.2–1.5 eq)

    • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-5 mol%)

    • Phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃, 2-10 mol%)

    • Base (e.g., K₃PO₄, Cs₂CO₃, 2.0–3.0 eq)

    • Anhydrous, degassed solvent (e.g., Dioxane, Toluene, 2-MeTHF)

    • Deionized water (if using an aqueous solvent system)

  • Equipment:

    • Schlenk flask or reaction vial with a magnetic stir bar

    • Inert atmosphere manifold (Schlenk line with Argon or Nitrogen) or glovebox

    • Heating mantle or oil bath with temperature controller

    • Standard laboratory glassware for workup and purification

    • Thin Layer Chromatography (TLC) plates and developing chamber

    • Silica gel for column chromatography

Step-by-Step Procedure
  • Inert Atmosphere Setup: In a glovebox or under a positive flow of inert gas (Argon or Nitrogen), add this compound (1.0 eq), the arylboronic acid (1.2 eq), the base (e.g., K₃PO₄, 2.0 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the ligand (e.g., SPhos, 4 mol%) to a dry Schlenk flask equipped with a stir bar.

  • Solvent Addition: Add the degassed solvent (e.g., Toluene, to a concentration of ~0.1 M) and degassed water (if required, typically 10-20% of the organic solvent volume) via syringe.

  • Reaction Execution: Seal the flask and heat the mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4–24 hours. Check for the consumption of the starting aniline.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to yield the desired biaryl product.

Workflow Figure 2: Experimental Workflow start Start setup 1. Reagent Addition (Substrate, Boronic Acid, Base, Catalyst, Ligand) under Inert Atmosphere start->setup solvent 2. Add Degassed Solvent(s) setup->solvent reaction 3. Heat and Stir (e.g., 100 °C, 12h) solvent->reaction monitor 4. Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup 5. Aqueous Workup (Cool, Dilute, Extract, Wash) monitor->workup Complete purify 6. Purification (Dry, Concentrate, Column Chromatography) workup->purify end Pure Product purify->end

A generalized experimental workflow for the Suzuki coupling.

Optimization Strategies: The Scientist's Guide

Achieving high yields with a sterically hindered substrate like this compound requires careful selection of reaction parameters. The choices are interdependent and should be optimized systematically.

Catalyst and Ligand Selection: The Heart of the Reaction

For sterically demanding couplings, the choice of ligand is often more critical than the palladium source. The ligand must stabilize the active Pd(0) species, promote efficient oxidative addition, and facilitate the challenging transmetalation and reductive elimination steps.[8][15]

Ligand ClassExamplesKey Characteristics & Rationale
Bulky Phosphines XPhos, SPhos, RuPhosHighly electron-rich and sterically bulky. They promote fast oxidative addition and reductive elimination and are the go-to choice for challenging substrates.[8][16]
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors that form very stable palladium complexes. Excellent for coupling aryl chlorides and can be effective for hindered substrates.[9][17]
Trialkylphosphines P(t-Bu)₃, PCy₃Strong σ-donors but can be sensitive to air. P(t-Bu)₃ is particularly effective for room-temperature couplings of aryl chlorides.[10]
The Role of the Base: Activating the Nucleophile

The base plays a multifaceted role, primarily by forming the reactive 'ate' complex with the boronic acid, which enhances its nucleophilicity for transmetalation.[12][18] The strength and solubility of the base can dramatically impact reaction outcomes.

BaseSolvent SystemRationale for Use
K₃PO₄ Toluene/H₂O, Dioxane/H₂OA moderately strong base, often effective for a wide range of substrates. Its solubility in the aqueous phase facilitates the reaction.[19]
Cs₂CO₃ Dioxane, 2-MeTHFA stronger and more soluble base than K₂CO₃, often providing higher yields in difficult couplings.[20]
K₂CO₃ DME/H₂O, Toluene/H₂OA standard, cost-effective base, but may be insufficient for highly hindered or deactivated substrates.[21][22]
t-BuOK THF, Dioxane (anhydrous)A very strong, non-nucleophilic base used in anhydrous conditions. Can be effective but may not be compatible with base-sensitive functional groups.[9]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive catalyst (improper handling, insufficient inertness).2. Inappropriate ligand/base combination for the substrate.3. Insufficient temperature.1. Ensure all reagents and solvents are anhydrous and degassed. Use fresh catalyst and maintain a strict inert atmosphere.2. Screen a panel of bulky phosphine ligands (e.g., XPhos, SPhos) with a stronger base (e.g., K₃PO₄ or Cs₂CO₃).3. Increase the reaction temperature in 10 °C increments.
Protodeboronation The boronic acid is hydrolyzed back to the corresponding arene before it can couple. This is often exacerbated by strong bases and high temperatures.1. Use a milder base if possible.2. Use a slight excess (1.2-1.5 eq) of the boronic acid.3. Ensure rigorous inert conditions, as oxygen can accelerate this side reaction.
Homocoupling The boronic acid couples with itself to form a symmetrical biaryl.1. This is often a sign of catalyst decomposition or the presence of oxygen. Improve inert atmosphere technique.2. Use a more robust ligand that forms a more stable catalytic complex.
Stalled Reaction The reaction starts but does not go to completion.1. The catalyst may have decomposed over time. Consider adding a second portion of the catalyst/ligand.2. The steric hindrance is too great for the chosen conditions. Switch to a more active catalyst system, such as a palladacycle precatalyst or a more sterically demanding ligand.[20]

Synthetic Applications: Gateway to Carbazoles

One of the most powerful applications of the biaryl products derived from this compound is their subsequent transformation into highly substituted carbazoles. The ortho-amino group is perfectly positioned to undergo an intramolecular C-N bond formation, typically through a palladium-catalyzed Buchwald-Hartwig amination or a copper-catalyzed Ullmann condensation, to form the fused tricyclic system. This strategy provides regiochemical control that is often difficult to achieve through other methods.[3][4][23]

Conclusion

This compound is a highly versatile building block for the synthesis of complex molecular targets. While its sterically hindered nature presents challenges, a rational approach to reaction optimization provides a clear path to success. By carefully selecting a robust catalyst system, an appropriate base, and maintaining rigorous inert conditions, researchers can effectively utilize this substrate in Suzuki-Miyaura cross-coupling reactions. The protocols and insights provided herein offer a solid foundation for leveraging this powerful reaction to advance research in medicinal chemistry and materials science.

References

Application Notes: Strategic Use of 4-Chloro-2-iodo-6-methylaniline in Buchwald-Hartwig Amination Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 4-chloro-2-iodo-6-methylaniline, a dihalogenated substrate, in palladium-catalyzed amination protocols. We delve into the principles of chemoselectivity, offering a robust protocol for the site-selective mono-amination at the more labile carbon-iodine bond. This guide explains the causality behind experimental choices, provides troubleshooting insights, and presents a framework for leveraging this versatile building block in complex molecule synthesis.

Introduction: The Power of Buchwald-Hartwig Amination

The palladium-catalyzed cross-coupling of amines with aryl halides, known as the Buchwald-Hartwig amination, has revolutionized the synthesis of arylamines.[3] These motifs are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The reaction's broad substrate scope and functional group tolerance have made it an indispensable tool, largely supplanting harsher, classical methods for C-N bond formation.[1][4]

The catalytic cycle, a foundational concept for practitioners, proceeds through three key steps:

  • Oxidative Addition: A Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a base facilitates its deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed as the arylamine product is released, regenerating the active Pd(0) catalyst.[2][5]

The substrate this compound presents a unique synthetic opportunity. Its two distinct halogen atoms—iodine and chlorine—allow for sequential, site-selective functionalization, making it a highly valuable building block for creating molecular diversity from a single precursor.

The Principle of Chemoselectivity: I vs. Cl

In cross-coupling reactions involving polyhalogenated substrates, selectivity is governed primarily by the carbon-halogen (C-X) bond dissociation energy. The oxidative addition step is typically rate-determining, and its rate is inversely proportional to the strength of the C-X bond.[6]

The established reactivity trend for aryl halides is: C-I < C-Br < C-Cl << C-F

This hierarchy is fundamental to our strategy. The carbon-iodine bond in this compound is significantly weaker and therefore more susceptible to oxidative addition by the palladium catalyst than the more robust carbon-chlorine bond.[7] By carefully controlling reaction conditions—particularly temperature and catalyst choice—we can achieve highly selective amination at the 2-position (C-I) while leaving the 4-position (C-Cl) untouched for subsequent transformations.

G cluster_0 Reactivity Gradient C-I C-I (Most Reactive) C-Br C-Br C-I->C-Br Decreasing Reactivity C-Cl C-Cl (Least Reactive) C-Br->C-Cl

Caption: Relative reactivity of C-X bonds in oxidative addition.

The Buchwald-Hartwig Catalytic Cycle

Understanding the mechanism is key to rational protocol design and troubleshooting. The cycle illustrates the journey of the palladium catalyst as it facilitates the C-N bond formation. The choice of ligand is critical; bulky, electron-rich phosphine ligands stabilize the palladium center and promote the key steps of oxidative addition and reductive elimination.[8]

Caption: Catalytic cycle for the selective amination of this compound.

Experimental Protocol: Selective Mono-Amination

This protocol details a general procedure for the selective coupling of a secondary amine at the C-I position of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%CommercialSubstrate (1.0 equiv)
Secondary Amine (e.g., Morpholine)AnhydrousCommercialNucleophile (1.2 equiv)
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercialPre-catalyst (0.02 equiv)
RuPhosLigand GradeCommercialLigand (0.04 equiv)
Sodium tert-butoxide (NaOtBu)≥97%CommercialBase (1.4 equiv)
TolueneAnhydrousCommercialSolvent
Schlenk Flask / Reaction Tube--Must be oven-dried.
Magnetic Stir Plate & Stir Bar---
Argon or Nitrogen Gas SupplyHigh Purity-For inert atmosphere.

Reaction Setup Workflow

workflow A 1. Oven-dry glassware B 2. Assemble under inert gas A->B C 3. Add solids: Substrate, Base, Ligand, Pd(OAc)₂ B->C D 4. Evacuate & backfill with inert gas (3x) C->D E 5. Add degassed solvent and liquid amine via syringe D->E F 6. Heat to reaction temp (e.g., 80-100 °C) E->F G 7. Monitor by TLC/LC-MS F->G H 8. Workup & Purification G->H

Caption: Step-by-step workflow for reaction setup and execution.

Step-by-Step Procedure
  • Preparation: Place a magnetic stir bar into a dry Schlenk flask. Seal the flask and heat-dry under vacuum, then allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: Under a positive flow of inert gas, add this compound (1.0 mmol, 281.5 mg), sodium tert-butoxide (1.4 mmol, 134.5 mg), RuPhos (0.04 mmol, 18.6 mg), and Pd(OAc)₂ (0.02 mmol, 4.5 mg) to the flask.

  • Inerting: Seal the flask and evacuate and backfill with inert gas three times to ensure an oxygen-free environment.

  • Solvent and Amine Addition: Add anhydrous, degassed toluene (5 mL) via syringe. Then, add the secondary amine (e.g., morpholine, 1.2 mmol, 105 µL) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS until the starting aryl iodide is consumed (typically 12-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and carefully quench with a saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired mono-aminated product.

Optimization and Troubleshooting

While the above protocol is robust, optimization may be required based on the specific amine coupling partner.

IssuePotential Cause(s)Suggested Solution(s)
Low Conversion Insufficiently active catalyst; Low reaction temperature.Increase temperature to 110 °C. Screen alternative ligands (e.g., XPhos, BrettPhos). Ensure the base is anhydrous and freshly opened.
Hydrodehalogenation Presence of water; β-hydride elimination.Use rigorously dried solvent and reagents. A different ligand/base combination may suppress this side reaction.[9]
Formation of Di-aminated Product Reaction temperature too high or time too long.Reduce reaction temperature (e.g., 80 °C). Monitor carefully and stop the reaction immediately after the starting material is consumed. Use a slight excess of the aryl halide.
Poor Selectivity (C-Cl reacts) Harsher conditions; Highly active catalyst system.This is unlikely under standard conditions but could occur at very high temperatures. Lower the temperature and consider a less active ligand if this is observed.

Conclusion

This compound is a powerful and versatile substrate for Buchwald-Hartwig amination. The significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds provides a reliable handle for chemoselective mono-amination. The resulting product, a chlorinated arylamine, is primed for a second, distinct cross-coupling reaction, enabling the rapid and efficient construction of complex, multi-functionalized aromatic scaffolds. This strategic approach is of immense value in discovery chemistry, where the ability to generate diverse analogues from a common intermediate is paramount.

References

Application Notes and Protocols for 4-Chloro-2-iodo-6-methylaniline: A Versatile Precursor for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of 4-Chloro-2-iodo-6-methylaniline in Heterocyclic Chemistry

This compound (CAS No. 69705-29-9) is a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry, drug development, and materials science.[1] Its unique substitution pattern, featuring an amine, a methyl group, and two distinct halogen atoms (iodine and chlorine) at specific positions, offers a powerful platform for the regioselective synthesis of a diverse array of heterocyclic compounds. The differential reactivity of the carbon-iodine and carbon-chlorine bonds is the cornerstone of its utility, allowing for sequential, site-selective cross-coupling reactions. The ortho-iodoaniline moiety is a classic precursor for the construction of fused nitrogen-containing heterocycles, most notably indoles and quinolines.[2][3]

This technical guide provides an in-depth exploration of the applications of this compound as a precursor for heterocyclic synthesis. We will delve into the causality behind experimental choices in key palladium-catalyzed reactions and provide detailed, field-proven protocols to empower researchers to leverage the full synthetic potential of this versatile molecule.

Physicochemical Properties and Reactivity Profile

The strategic arrangement of substituents on the aniline ring dictates the reactivity of this compound.

PropertyValueReference
CAS Number 69705-29-9
Molecular Formula C₇H₇ClIN
Molecular Weight 267.50 g/mol
Melting Point 47-49 °C
Appearance Solid

The key to its synthetic utility lies in the differential reactivity of the C-I and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive towards oxidative addition to a Pd(0) center than the more stable C-Cl bond.[4] This reactivity difference allows for selective functionalization at the C2 position while leaving the C4 chloro-substituent intact for subsequent transformations.

Synthesis of this compound

While commercially available, understanding the synthesis of the precursor is valuable. A common approach involves the iodination of 4-chloro-2,6-dimethylaniline. A general procedure for the chlorination of dialkylanilines involves reacting the corresponding anilinium salt with a chlorinating agent.[5] Subsequent iodination can be achieved using various iodinating reagents.

Application I: Synthesis of Substituted Indoles via Larock Annulation

The Larock indole synthesis is a powerful palladium-catalyzed reaction between a 2-iodoaniline and a disubstituted alkyne to form 2,3-disubstituted indoles.[6][7] This method is highly valued for its regioselectivity and broad substrate scope.[2]

Causality and Mechanistic Insight

The reaction proceeds through a catalytic cycle initiated by the oxidative addition of the C-I bond of this compound to a Pd(0) catalyst. The subsequent steps involve alkyne insertion, intramolecular aminopalladation, and reductive elimination to furnish the indole ring and regenerate the Pd(0) catalyst. The regioselectivity, where the bulkier substituent of the alkyne typically ends up at the C2 position of the indole, is a key feature of this reaction.[7] The use of a base is crucial for the overall catalytic cycle.

Larock_Indole_Synthesis cluster_0 Palladium Catalytic Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative Addition (C-I bond cleavage) Pd(0)->Oxidative_Addition This compound Aryl_Pd(II)_Complex Aryl-Pd(II) Complex Oxidative_Addition->Aryl_Pd(II)_Complex Alkyne_Coordination Alkyne Coordination & Insertion Aryl_Pd(II)_Complex->Alkyne_Coordination Alkyne Vinyl_Pd(II)_Complex Vinyl-Pd(II) Complex Alkyne_Coordination->Vinyl_Pd(II)_Complex Intramolecular_Aminopalladation Intramolecular Aminopalladation Vinyl_Pd(II)_Complex->Intramolecular_Aminopalladation Palladacycle Six-membered Palladacycle Intramolecular_Aminopalladation->Palladacycle Reductive_Elimination Reductive Elimination Palladacycle->Reductive_Elimination Reductive_Elimination->Pd(0) Indole Product

Caption: Larock Indole Synthesis Workflow.

Experimental Protocol: Larock Indole Synthesis

This protocol is a representative procedure for the synthesis of a 2,3-disubstituted indole from this compound.

Materials:

  • This compound (1.0 equiv)

  • Disubstituted alkyne (e.g., diphenylacetylene) (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Lithium chloride (LiCl) (1.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, diphenylacetylene, K₂CO₃, and LiCl.

  • Add anhydrous DMF to the flask.

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Add Pd(OAc)₂ to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water (3x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Rationale for Experimental Choices:

  • Palladium(II) acetate: A common and effective palladium precursor that is reduced in situ to the active Pd(0) catalyst.

  • Potassium carbonate: A mild base suitable for this transformation.

  • Lithium chloride: Known to enhance the rate and reproducibility of the Larock indole synthesis, likely by preventing the formation of inactive palladium aggregates.[7]

  • DMF: A polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction.

EntryAlkyneProductYield (%)
1Diphenylacetylene4-Chloro-7-methyl-2,3-diphenyl-1H-indole>85 (expected)
21-Phenyl-1-propyne4-Chloro-2,7-dimethyl-3-phenyl-1H-indole>80 (expected)

Application II: Synthesis of Quinolines via Palladium-Catalyzed Annulation

The ortho-iodoaniline motif is also a prime starting point for the synthesis of the quinoline core, another privileged scaffold in medicinal chemistry.[1] Palladium-catalyzed annulation with alkynes provides a direct route to substituted quinolines.

Causality and Mechanistic Insight

Similar to the Larock indole synthesis, the reaction is initiated by the oxidative addition of the C-I bond to Pd(0). The subsequent steps, however, can vary depending on the reaction conditions and the nature of the alkyne. A common pathway involves the coupling of the 2-iodoaniline with a terminal alkyne (Sonogashira coupling) to form a 2-alkynylaniline intermediate. This intermediate then undergoes an intramolecular cyclization to form the quinoline ring.[3]

Quinoline_Synthesis cluster_1 Quinoline Synthesis Workflow Start This compound + Terminal Alkyne Sonogashira_Coupling Sonogashira Coupling (Pd/Cu catalysis) Start->Sonogashira_Coupling Intermediate 2-Alkynylaniline Intermediate Sonogashira_Coupling->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product Substituted Quinoline Cyclization->Product

Caption: Quinoline Synthesis via Sonogashira Coupling and Cyclization.

Experimental Protocol: Sonogashira Coupling followed by Cyclization

This protocol outlines a two-step, one-pot procedure for the synthesis of a substituted quinoline.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (e.g., phenylacetylene) (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF and triethylamine.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Stir the reaction at room temperature for 2-4 hours to complete the Sonogashira coupling.

  • After the formation of the 2-alkynylaniline intermediate (monitored by TLC), heat the reaction mixture to reflux (approx. 66 °C) for 6-12 hours to induce cyclization.

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Rationale for Experimental Choices:

  • Pd(PPh₃)₂Cl₂/CuI: A classic catalyst system for Sonogashira coupling. The copper(I) co-catalyst is essential for the activation of the terminal alkyne.[4][8]

  • Triethylamine: Acts as both a base to deprotonate the terminal alkyne and as a solvent.

  • Two-step, one-pot approach: This is an efficient method that avoids the isolation of the potentially unstable 2-alkynylaniline intermediate.

EntryAlkyneProductYield (%)
1Phenylacetylene4-Chloro-8-methyl-2-phenylquinoline>75 (expected)
21-Hexyne2-Butyl-4-chloro-8-methylquinoline>70 (expected)

Application III: Synthesis of Di- and Tri-substituted Anilines via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds.[9][10] This reaction can be employed to further functionalize the aniline nitrogen of this compound or to couple the aryl iodide with another amine.

Causality and Mechanistic Insight

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium amide complex, and finally reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst.[11] The choice of ligand for the palladium catalyst is critical for the success of the reaction and depends on the nature of the coupling partners.[10]

Buchwald_Hartwig_Amination cluster_2 Buchwald-Hartwig Amination Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Aryl Halide Aryl_Pd(II)_Complex Ar-Pd(II)-X(L)₂ Oxidative_Addition->Aryl_Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation Aryl_Pd(II)_Complex->Amine_Coordination Amine, Base Pd_Amide_Complex Ar-Pd(II)-NR₂(L)₂ Amine_Coordination->Pd_Amide_Complex Reductive_Elimination Reductive Elimination Pd_Amide_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Arylamine Product

Caption: Buchwald-Hartwig Amination Catalytic Cycle.

Experimental Protocol: N-Arylation of a Secondary Amine

This protocol describes the coupling of this compound with a secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Secondary amine (e.g., morpholine) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene, anhydrous

Procedure:

  • In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk flask.

  • Remove the flask from the glovebox and add this compound and anhydrous toluene under an inert atmosphere.

  • Add the secondary amine to the reaction mixture.

  • Heat the reaction mixture to 100-110 °C for 12-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with diethyl ether.

  • Filter the mixture through a pad of celite and wash the celite with diethyl ether.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Rationale for Experimental Choices:

  • Pd₂(dba)₃/XPhos: A highly active catalyst system for the Buchwald-Hartwig amination of aryl chlorides and bromides, and also effective for aryl iodides. XPhos is a bulky, electron-rich phosphine ligand that promotes both oxidative addition and reductive elimination.[10]

  • Sodium tert-butoxide: A strong, non-nucleophilic base commonly used in this reaction.

  • Toluene: A common solvent for Buchwald-Hartwig aminations.

Safety and Handling

This compound and related haloanilines should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of a wide range of heterocyclic compounds. Its differential halide reactivity allows for selective and sequential functionalization, providing access to complex molecular architectures. The palladium-catalyzed methodologies outlined in this guide, including the Larock indole synthesis, Sonogashira coupling/cyclization for quinolines, and Buchwald-Hartwig amination, represent robust and reliable strategies for leveraging the synthetic potential of this important building block. By understanding the underlying mechanisms and the rationale for experimental choices, researchers can effectively utilize this compound to advance their research in drug discovery and materials science.

References

The Strategic Application of 4-Chloro-2-iodo-6-methylaniline in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Value of a Trisubstituted Aniline Scaffold

In the landscape of contemporary drug discovery, the rational design of molecular scaffolds is paramount to achieving therapeutic efficacy and optimizing pharmacokinetic profiles. Among the myriad of building blocks available to medicinal chemists, substituted anilines remain a cornerstone, prized for their synthetic versatility and their prevalence in a wide array of biologically active molecules.[1] 4-Chloro-2-iodo-6-methylaniline, a strategically functionalized aromatic amine, represents a particularly valuable intermediate. Its unique substitution pattern offers three distinct points of chemical diversity and reactivity, making it a powerful tool for the synthesis of complex molecules, especially in the realm of kinase inhibitors.[2][3]

The aniline motif itself is a well-established pharmacophore, capable of forming crucial hydrogen bond interactions within the active sites of numerous biological targets.[2] However, the aniline core can also present metabolic liabilities, often undergoing oxidation by cytochrome P450 enzymes to form reactive metabolites.[4] The specific substitution pattern of this compound is key to both its synthetic utility and its potential to mitigate some of these metabolic concerns. The methyl group at the 6-position provides steric hindrance that can shield the amino group, potentially reducing its susceptibility to metabolic degradation.

This technical guide provides an in-depth overview of the applications of this compound in medicinal chemistry. It will explore its role as a key building block in the synthesis of targeted therapeutics, with a focus on kinase inhibitors. Detailed, field-proven protocols for key synthetic transformations, such as Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, are provided to enable researchers to effectively utilize this versatile intermediate in their drug discovery programs.

Strategic Importance in Kinase Inhibitor Synthesis

The RAS/RAF/MEK/ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[5] Mitogen-activated protein kinase (MEK) inhibitors have emerged as a successful class of drugs for treating cancers with mutations in this pathway.[5][6] A prime example is Trametinib, an allosteric inhibitor of MEK1 and MEK2, approved for the treatment of metastatic melanoma.[6]

The synthesis of Trametinib and related MEK inhibitors often relies on a trisubstituted aniline core. While Trametinib itself utilizes a 2-fluoro-4-iodoaniline fragment, the underlying synthetic logic is directly applicable to this compound.[7][8][9] The iodo group serves as a versatile handle for introducing molecular complexity via palladium-catalyzed cross-coupling reactions, while the amino group is crucial for building the core heterocyclic scaffold of the final drug molecule. The chloro and methyl substituents provide additional points for modulating the electronic and steric properties of the molecule, which can fine-tune its binding affinity, selectivity, and pharmacokinetic properties.[10]

The Rationale for the 2,4,6-Trisubstitution Pattern

The specific arrangement of substituents on the this compound ring is not arbitrary. Each group plays a strategic role:

  • 2-Iodo Group: This is the primary site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira couplings. The carbon-iodine bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than a carbon-chlorine bond, allowing for selective functionalization at this position.[11] This enables the introduction of a wide variety of aryl, heteroaryl, or alkyl groups, which are often crucial for establishing key interactions with the target protein.

  • 4-Chloro Group: The chloro substituent can be retained in the final molecule to modulate its electronic properties and lipophilicity. Alternatively, it can serve as a secondary handle for nucleophilic aromatic substitution or further cross-coupling reactions under more forcing conditions.

  • 6-Methyl Group: This group provides steric bulk around the aniline nitrogen. This can influence the conformation of the molecule and, as previously mentioned, may offer a degree of metabolic stability by hindering enzymatic access to the amino group.

  • Amino Group: The primary amine is a key nucleophile used to construct larger heterocyclic systems, a common feature in many kinase inhibitors.[2][3] It can also be a crucial hydrogen bond donor for anchoring the molecule within the ATP-binding pocket of a kinase.

Key Synthetic Transformations and Protocols

The synthetic utility of this compound is primarily realized through palladium-catalyzed cross-coupling reactions. The following sections provide detailed protocols for two of the most important transformations: the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Buchwald-Hartwig amination for carbon-nitrogen bond formation.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds by coupling an organoboron species with an organohalide.[12][13][14] In the case of this compound, the reaction proceeds selectively at the more reactive iodo position.

Suzuki_Workflow A Reactant Setup B Inert Atmosphere A->B Schlenk Flask C Reagent Addition B->C Substrate, Boronic Acid, Base, Catalyst, Solvent D Degassing C->D Ar bubbling E Heating & Stirring D->E 80-110 °C F Reaction Monitoring (TLC/LC-MS) E->F 2-24 h G Workup F->G Completion H Purification (Chromatography) G->H Extraction I Product H->I Characterization

Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

Objective: To synthesize a biaryl derivative of this compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

Reagent/MaterialPurposeTypical Amount (Example)
This compoundStarting Material1.0 eq
Arylboronic Acid or EsterCoupling Partner1.2 - 1.5 eq
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)Catalyst0.02 - 0.05 eq
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)Activates Boronic Acid2.0 - 3.0 eq
Anhydrous, Degassed Solvent (e.g., Dioxane/H₂O)Reaction MediumSufficient Volume
Inert Gas (Argon or Nitrogen)Prevents Catalyst Deactivation-

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid or ester (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Catalyst and Solvent Addition: Add the palladium catalyst (0.02-0.05 eq) to the flask. Then, add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Degassing: Further degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-16 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an amine with an aryl halide.[15][16][17] This reaction can be used to further functionalize the aniline nitrogen of this compound or to couple it with other aryl or heteroaryl halides.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L_n) OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord HNR'R'' PdAmine [Ar-Pd(II)(HNR'R'')(L_n)]+X- AmineCoord->PdAmine Deprot Deprotonation (Base) PdAmine->Deprot PdAmide Ar-Pd(II)-NR'R''(L_n) Deprot->PdAmide RedElim Reductive Elimination PdAmide->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-NR'R'' RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination of this compound

Objective: To synthesize an N-aryl derivative of this compound.

Materials:

Reagent/MaterialPurposeTypical Amount (Example)
This compoundStarting Material1.2 eq
Aryl Halide (e.g., Bromide or Chloride)Coupling Partner1.0 eq
Palladium Pre-catalyst (e.g., XPhos Pd G3)Catalyst0.01 - 0.05 eq
Ligand (if not using a pre-catalyst)Stabilizes and Activates Catalyst-
Strong Base (e.g., NaOtBu, K₃PO₄)Deprotonates Amine1.5 - 2.0 eq
Anhydrous, Aprotic Solvent (e.g., Toluene, Dioxane)Reaction MediumSufficient Volume
Inert Gas (Argon or Nitrogen)Prevents Catalyst Deactivation-

Procedure:

  • Reaction Setup: In a glovebox or under a robust inert atmosphere, add the aryl halide (1.0 eq), this compound (1.2 eq), the base (1.5-2.0 eq), and the palladium pre-catalyst (0.01-0.05 eq) to a dry Schlenk tube.

  • Solvent Addition: Add the anhydrous, degassed solvent to the Schlenk tube.

  • Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete in 4-24 hours.

  • Workup: After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride. Dilute with an organic solvent like ethyl acetate and separate the layers. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude residue by flash column chromatography to yield the desired N-aryl product.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategically positioned substituents allow for selective and sequential functionalization, making it an ideal starting material for the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors. The protocols provided for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions serve as a robust starting point for researchers aiming to leverage the synthetic potential of this compound. As the demand for novel, targeted therapeutics continues to grow, the importance of well-designed, multifunctional intermediates like this compound will undoubtedly increase, paving the way for the discovery of the next generation of innovative medicines.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-2-iodo-6-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-2-iodo-6-methylaniline. This valuable intermediate is crucial for the development of pharmaceuticals and advanced materials, but its synthesis presents unique challenges related to regioselectivity and reaction control.[1] This guide is designed for researchers and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to navigate the complexities of this transformation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format. Each answer provides a mechanistic explanation and actionable solutions to overcome common hurdles.

Q1: My primary issue is poor regioselectivity. I'm getting a mixture of iodinated isomers instead of the desired 2-iodo product. What is causing this and how can I improve it?

A: This is the most common challenge in this synthesis. The formation of multiple isomers stems from the complex interplay of electronic and steric effects of the substituents on the aniline ring.

  • Mechanistic Insight: The starting material, 4-chloro-6-methylaniline, has three substituents that influence the position of the incoming electrophile (I⁺).

    • Amino Group (-NH₂): A powerful activating and ortho, para-directing group. Since the para position is blocked by the chloro group, it strongly directs iodination to the C2 and C6 positions.

    • Methyl Group (-CH₃): A moderately activating and ortho, para-directing group.

    • Chloro Group (-Cl): A deactivating but ortho, para-directing group.

    The -NH₂ group is the dominant directing group. Theoretically, iodination should occur at the C2 position, which is sterically less hindered than the C6 position (flanked by the methyl group). However, the combined activating effects and directing influences can still lead to undesired isomers, including di-iodinated products under harsh conditions.

Troubleshooting Strategies:

  • Choice of Iodinating Agent: The reactivity and size of the electrophile are critical. Less reactive reagents often provide better selectivity.[2]

    • Use N-Iodosuccinimide (NIS): NIS is a milder and more selective iodinating agent compared to molecular iodine (I₂) with an oxidant.[3][4] It often reduces the formation of side products. Catalytic amounts of a gentle acid, like trifluoroacetic acid, can be used to activate NIS without fully protonating and deactivating the aniline.

    • Avoid Harsh Reagents: Reagents like Iodine Monochloride (ICl) are highly reactive and may lead to over-iodination or poor selectivity.[5][6]

  • Solvent Effects: Solvent polarity can significantly influence the reaction's regioselectivity.

    • Experiment with polar aprotic solvents like acetonitrile or DMF. In some cases, polar solvents can stabilize the transition state leading to the desired isomer.[7]

  • Protecting Group Strategy: While adding steps, protecting the amine as an acetanilide is a robust method to control selectivity. The bulky acetyl group increases steric hindrance at the C6 position, strongly favoring iodination at C2.[7] The acetanilide can then be deprotected via acid or base hydrolysis.

Q2: The reaction is sluggish and gives a low yield, with a significant amount of unreacted starting material. How can I drive the reaction to completion?

A: Low conversion is typically due to insufficient electrophilicity of the iodinating agent or deactivation of the aniline substrate.

Mechanistic Insight: Molecular iodine (I₂) is the least reactive halogen in electrophilic aromatic substitution.[3] It requires activation to generate a more potent electrophilic species, often written as I⁺. Furthermore, if the reaction conditions are too acidic, the aniline's amino group becomes protonated (-NH₃⁺), which is a strongly deactivating group and will halt the reaction.

Troubleshooting Strategies:

  • Activate Molecular Iodine: If using I₂, it must be activated.

    • Oxidizing Agents: Add an oxidizing agent like hydrogen peroxide (H₂O₂) or ammonium peroxodisulfate to generate the electrophilic iodine species in situ.[4][5]

    • Silver Salts: Silver sulfate (Ag₂SO₄) can be used to activate I₂. It forms insoluble silver iodide (AgI), driving the equilibrium towards the generation of an electrophilic iodine species.[8][9][10]

  • Use a More Reactive Iodinating Agent:

    • N-Iodosuccinimide (NIS): As mentioned, NIS is generally more reactive than I₂ alone and is often a good starting point for optimization.[4]

    • Lewis Acid Catalysis: A powerful Lewis acid like iron(III) triflimide can be used to activate NIS, enabling efficient iodination even on less reactive substrates under mild conditions.[4]

  • Control pH: Avoid strongly acidic conditions that can protonate the aniline. If an acid catalyst is needed, use a weak acid or a catalytic amount of a strong acid. Buffering the reaction mixture can sometimes be beneficial.

Q3: My reaction mixture turns dark brown or black, and I'm isolating a tarry, intractable material instead of a clean product. What causes this decomposition?

A: Anilines are highly susceptible to oxidation, and this is the most likely cause of the dark coloration and tar formation.

Mechanistic Insight: The electron-rich nature of the aniline ring makes it easy to oxidize, especially in the presence of certain iodinating systems that employ co-oxidants (e.g., H₂O₂, NaIO₄) or under aerobic conditions. The resulting oxidized species can polymerize, leading to the observed tar.

Troubleshooting Strategies:

  • Run Under Inert Atmosphere: Purge the reaction vessel with an inert gas like nitrogen or argon and maintain a positive pressure throughout the experiment to exclude oxygen.

  • Choose a Non-Oxidizing Iodination System:

    • N-Iodosuccinimide (NIS) is an excellent choice as it does not require an external oxidant.[5]

    • If using I₂, consider activation with a silver salt rather than a strong oxidizing agent.[8]

  • Control the Temperature: Run the reaction at room temperature or below (0 °C). Exothermic reactions or heating can accelerate oxidative decomposition.

  • Protect the Amine: As a last resort, converting the aniline to an acetanilide protects the amino group from oxidation during the iodination step.[11]

Q4: I've managed to synthesize the product, but purification is extremely difficult. The product co-elutes with the starting material during column chromatography. How can I achieve better separation?

A: Isolating this compound can be challenging due to its similar polarity to the starting material and potential isomeric byproducts.

Troubleshooting Strategies:

  • Optimize Column Chromatography:

    • Eluent System: Use a low-polarity solvent system. A gradient elution starting with pure hexane and slowly increasing the proportion of ethyl acetate or dichloromethane is often effective. A common starting point is a 50:1 petroleum ether/ethyl acetate mixture.[12]

    • Silica Gel: Ensure you are using a high-quality silica gel with a small particle size (e.g., 230-400 mesh) for better resolution.

    • Sample Loading: Load the crude product onto the column in a minimal amount of solvent to ensure a tight band.

  • Recrystallization: This can be a highly effective method for purification if a suitable solvent is found.

    • Experiment with different solvents. A common technique is to dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, benzene) and then slowly add a solvent in which it is poorly soluble (e.g., petroleum ether, hexanes) until turbidity is observed, then allow it to cool slowly.[13]

  • Acid-Base Extraction: Before chromatography, you can perform an acid-base workup. Dissolve the crude mixture in a water-immiscible organic solvent (e.g., ethyl acetate). Wash with a dilute acid (e.g., 1M HCl) to protonate the anilines and pull them into the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH or Na₂CO₃) to deprotonate the anilines and extract them back into an organic solvent.[14] This removes non-amine impurities but will not separate the desired product from the starting aniline.

Data & Protocols

Table 1: Comparison of Common Iodinating Reagents for Aniline Synthesis
Reagent SystemProsConsTypical Conditions
I₂ / Oxidant (e.g., H₂O₂) Inexpensive and readily available.[4]Can cause oxidation of the aniline; may require pH control.[5]Aqueous methanol or ethanol, room temperature.
N-Iodosuccinimide (NIS) Mild, selective, and does not require a co-oxidant.[4][5]More expensive than I₂.Acetonitrile or DMF, often with catalytic TFA, 0 °C to RT.
Iodine Monochloride (ICl) Highly reactive, useful for deactivated rings.Low selectivity, can lead to chlorinated byproducts.[5]Acetic acid or CH₂Cl₂, often at low temperatures.
I₂ / Silver Salt (e.g., Ag₂SO₄) Effective activation of I₂; drives reaction forward by precipitating AgI.[8]Stoichiometric use of expensive silver salts; light-sensitive.Ethanol or 1,2-ethanediol.[10]
Protocol: Regioselective Iodination using N-Iodosuccinimide (NIS)

This protocol is a recommended starting point for achieving high regioselectivity in the synthesis of this compound.

Step-by-Step Methodology:

  • Preparation: In a flame-dried, three-necked round-bottomed flask equipped with a magnetic stir bar and an argon/nitrogen inlet, dissolve 4-chloro-6-methylaniline (1.0 eq) in anhydrous acetonitrile (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (1.05 eq) to the solution portion-wise over 15 minutes. Ensure the temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and warm slowly to room temperature over 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce any unreacted iodine/NIS.

  • Extraction: Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous Na₂S₂O₃, water, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizations

General Workflow for Synthesis & Troubleshooting

G cluster_prep Preparation cluster_analysis Analysis & Troubleshooting cluster_solutions Solutions cluster_final Final Product Start Start with 4-Chloro-6-methylaniline Reaction Perform Iodination (e.g., with NIS in ACN) Start->Reaction Monitor Monitor by TLC/GC-MS Reaction->Monitor CheckYield Low Yield? Monitor->CheckYield CheckPurity Impure Product? CheckYield->CheckPurity No ChangeReagent Use Stronger Iodinating Agent (e.g., ICl, I2/Ag+) CheckYield->ChangeReagent Yes CheckDecomp Decomposition? CheckPurity->CheckDecomp No OptimizeSep Optimize Purification (Column/Recrystallization) CheckPurity->OptimizeSep Yes ChangeConditions Use Milder Conditions (Lower Temp, Inert Atm.) CheckDecomp->ChangeConditions Yes Workup Workup & Purify CheckDecomp->Workup No ChangeReagent->Reaction OptimizeSep->Workup ChangeConditions->Reaction Product Pure 4-Chloro-2-iodo- 6-methylaniline Workup->Product

Caption: Troubleshooting workflow for the synthesis of this compound.

Regioselectivity Directing Effects

Caption: Directing effects on the 4-chloro-6-methylaniline ring influencing iodination.

References

Technical Support Center: Purification of Crude 4-Chloro-2-iodo-6-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purification of crude 4-Chloro-2-iodo-6-methylaniline. This document moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude this compound?

A1: Crude this compound can contain a variety of impurities depending on the synthetic route. Common impurities include:

  • Unreacted starting materials: Such as 4-chloro-6-methylaniline or other precursors.

  • Regioisomers: Isomers with the iodine and chlorine atoms at different positions on the aniline ring. The separation of these can be particularly challenging due to their similar physical properties.[1]

  • Over-iodinated or under-iodinated byproducts: Molecules with more than one iodine atom or no iodine atom.

  • Oxidation and degradation products: Anilines can be sensitive to air and light, leading to colored impurities.[1]

  • Residual solvents and reagents: From the reaction and initial work-up.

Q2: My crude product is a dark oil or solid. How can I decolorize it?

A2: Discoloration is a common issue with aniline derivatives, often due to oxidation. An effective method for decolorization is the use of activated charcoal during recrystallization. After dissolving the crude product in a suitable hot solvent, a small amount of activated charcoal is added. The mixture is briefly heated and then hot-filtered to remove the charcoal, which adsorbs the colored impurities. The resulting filtrate should be significantly lighter in color, yielding purer crystals upon cooling.[1][2]

Q3: Can I use an acid-base extraction to purify my product?

A3: Yes, an acid-base extraction can be a useful initial purification step. As an aniline, this compound is basic and can be protonated by an acid (like dilute HCl) to form a water-soluble salt. This allows for the separation from non-basic impurities.

  • Process: Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Wash the organic layer with a dilute acid solution (e.g., 1M HCl). The protonated aniline will move to the aqueous layer. The aqueous layer can then be collected and the pH carefully adjusted with a base (e.g., NaOH) to precipitate the purified aniline. The product can then be extracted back into an organic solvent.

  • Caution: This method may not be suitable if your desired product is acid-sensitive. Also, this will not separate the desired product from other basic impurities, such as unreacted starting aniline.

Troubleshooting Purification Challenges

This section addresses specific issues you may encounter during the purification of this compound.

Recrystallization Troubleshooting
Problem Potential Cause Recommended Solution
Oiling Out The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated with impurities.Re-heat the solution to dissolve the oil. Add a small amount of a better solvent or a different solvent pair. Ensure slow cooling.
No Crystal Formation The solution is not saturated, or the compound is too soluble in the chosen solvent.Concentrate the solution by boiling off some solvent. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Cool the solution in an ice bath.
Low Recovery The compound has significant solubility in the cold solvent, or too much solvent was used.Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.
Impure Crystals Impurities co-crystallized with the product due to rapid cooling or an inappropriate solvent.Re-dissolve the crystals in fresh hot solvent and allow for slower cooling. Consider a different recrystallization solvent or an alternative purification method like column chromatography.
Column Chromatography Troubleshooting
Problem Potential Cause Recommended Solution
Tailing of the Product Spot on TLC/Column The aniline is interacting strongly with the acidic silica gel.Add a small amount of a competing base (e.g., 0.5-1% triethylamine) to the mobile phase. Alternatively, use a less acidic stationary phase like alumina or an amine-functionalized silica gel.[3]
Poor Separation of Impurities The mobile phase polarity is not optimized.Perform a thorough TLC analysis with different solvent systems (e.g., varying ratios of hexane/ethyl acetate, dichloromethane/methanol) to find the optimal mobile phase for separation. A shallower gradient during elution can also improve resolution.
Compound Stuck on the Column The compound is too polar for the chosen mobile phase or is irreversibly adsorbed to the silica.Gradually increase the polarity of the mobile phase. If the compound is still not eluting, consider the possibility of decomposition on the silica gel. Test for stability by spotting the compound on a TLC plate and letting it sit for an hour before eluting.[3]
Cracked or Channeled Column Bed Improper packing of the column.Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry at any point. A layer of sand on top of the silica can help prevent disturbance when adding solvent.[4]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a starting point and may require optimization based on the specific impurity profile of your crude product.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Triethylamine (optional)

  • Glass chromatography column

  • TLC plates, developing chamber, and UV lamp

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate using various ratios of hexane/ethyl acetate (e.g., 9:1, 4:1, 1:1) to determine the optimal eluent for separation. If tailing is observed, add 0.5-1% triethylamine to the eluent. The ideal solvent system should give the desired product an Rf value of ~0.3.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane/ethyl acetate).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Tap the column to ensure even packing.

    • Add a thin layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, for "dry loading," dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.

    • Carefully add the sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the mobile phase, starting with a lower polarity and gradually increasing the polarity if necessary (gradient elution).

    • Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Recrystallization

The key to successful recrystallization is finding a suitable solvent or solvent system.

Solvent Selection:

  • Single Solvent Method: The ideal solvent will dissolve the compound when hot but not when cold. Test small amounts of the crude product in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane) at room temperature and then upon heating.[5]

  • Solvent Pair Method: If a single suitable solvent cannot be found, use a solvent pair. This involves a "good" solvent that dissolves the compound readily and a "poor" solvent in which the compound is insoluble. The two solvents must be miscible. Common pairs include ethanol/water and hexane/ethyl acetate.[5][6]

General Recrystallization Procedure:

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot chosen solvent (or the "good" solvent of a pair) until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution by gravity through a pre-warmed funnel.

  • Crystallization: If using a solvent pair, add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy. Reheat to clarify and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent and dry them thoroughly.

Visualizing the Purification Workflow

Purification_Workflow cluster_start Initial Assessment cluster_purification Purification Strategy cluster_analysis Final Analysis Crude Crude Product (this compound) TLC TLC Analysis (Impurity Profile) Crude->TLC AcidBase Acid-Base Extraction (Optional Pre-purification) TLC->AcidBase Basic Impurities? Column Column Chromatography TLC->Column Complex Mixture? Recrystal Recrystallization TLC->Recrystal Crystalline Solid? AcidBase->Column AcidBase->Recrystal Pure Pure Product Column->Pure Recrystal->Pure FinalTLC Purity Check (TLC) Pure->FinalTLC NMR Structural Confirmation (NMR, MS) Pure->NMR Troubleshooting_Logic cluster_column Column Chromatography Issues cluster_recrystal Recrystallization Issues Start Purification Unsuccessful Tailing Tailing Peaks? Start->Tailing NoSep Poor Separation? Start->NoSep NoElute Compound Stuck? Start->NoElute Oiling Oiling Out? Start->Oiling NoCrystals No Crystals? Start->NoCrystals LowYield Low Yield? Start->LowYield Sol_Tailing Add Triethylamine to Eluent or Use Amine-Silica Tailing->Sol_Tailing Sol_NoSep Optimize Solvent System (TLC Screening) NoSep->Sol_NoSep Sol_NoElute Increase Eluent Polarity Check for Decomposition NoElute->Sol_NoElute Sol_Oiling Change Solvent/Solvent Pair Ensure Slow Cooling Oiling->Sol_Oiling Sol_NoCrystals Concentrate Solution Induce Crystallization NoCrystals->Sol_NoCrystals Sol_LowYield Minimize Hot Solvent Ensure Thorough Cooling LowYield->Sol_LowYield

References

Common side reactions and byproducts in 4-Chloro-2-iodo-6-methylaniline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-Chloro-2-iodo-6-methylaniline

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges, side reactions, and purification hurdles encountered during this specific electrophilic aromatic substitution. We will delve into the causality behind experimental choices, providing not just protocols, but the scientific reasoning to empower your research.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

The most prevalent and reliable method is the direct electrophilic iodination of the starting material, 4-chloro-6-methylaniline. This is typically achieved using N-Iodosuccinimide (NIS) as the iodine source, activated by a strong acid catalyst, most commonly Trifluoroacetic Acid (TFA).[1] This system is favored for its mild reaction conditions (often at room temperature), high regioselectivity, and good yields.[2] The strong activating effect of the amino group on the aniline ring, combined with the steric hindrance from the adjacent methyl group, directs the electrophilic iodine preferentially to the C2 position.

Q2: My reaction mixture has turned dark brown or black. What is the cause and how can I prevent it?

This is a classic sign of aniline oxidation. Anilines are electron-rich aromatic compounds and are susceptible to oxidation, which can lead to the formation of colored polymeric byproducts or "dendritic materials".[3]

  • Causality: The iodinating agent, especially if activated, can act as an oxidant. The presence of excess acid or trace metal impurities can catalyze this process. The reaction may also be exothermic, and an uncontrolled temperature increase can accelerate oxidation.

  • Preventative Measures:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to atmospheric oxygen.

    • Temperature Control: Maintain the recommended reaction temperature, often 0 °C to room temperature, using an ice bath if necessary. Add reagents slowly to control any exotherms.

    • Reagent Purity: Use high-purity solvents and reagents to avoid metal contaminants that can catalyze oxidation.

Q3: My TLC analysis shows multiple spots. What are the most likely byproducts?

Besides your starting material and desired product, the most common byproducts are due to over-iodination and, to a lesser extent, isomeric substitution.

  • Di-iodinated Product (4-Chloro-2,5-diiodo-6-methylaniline): This is the most probable major byproduct. The product, this compound, is still an activated aromatic ring and can undergo a second iodination at the available C5 position.

  • Oxidative Byproducts: As discussed in Q2, these appear as a baseline streak or dark-colored spots on the TLC plate.

  • N-Iodoaniline Intermediate: An initial N-iodination can sometimes occur. These intermediates are generally unstable and will typically rearrange to the C-iodinated product, but might be observable under certain conditions.[4]

Q4: How can I minimize the formation of the di-iodinated byproduct?

Controlling the stoichiometry and reaction conditions is critical to achieving high selectivity for the mono-iodinated product.

  • Expertise & Causality: The rate of the second iodination is dependent on the concentration of the active iodinating species and the reactivity of the mono-iodinated product. By controlling the amount of the iodinating agent, you limit the possibility of a second reaction.

  • Recommended Actions:

    • Stoichiometry: Use a slight excess, but no more than 1.05 to 1.1 equivalents, of N-Iodosuccinimide.

    • Slow Addition: Add the NIS portion-wise or as a solution via a syringe pump over a period of time. This keeps the instantaneous concentration of the electrophile low, favoring the more reactive starting material over the slightly less reactive mono-iodinated product.

    • Low Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can increase selectivity by favoring the reaction with the lower activation energy, which is the first iodination.

Q5: What is the precise role of Trifluoroacetic Acid (TFA) in the reaction?

TFA is not just a solvent; it is a crucial activator for NIS. NIS itself is not electrophilic enough to efficiently iodinate the aniline ring.[5]

  • Mechanism of Action: The strong acid protonates the carbonyl oxygen of NIS. This protonation increases the polarization of the Nitrogen-Iodine (N-I) bond, making the iodine atom significantly more electrophilic and thus a more potent iodinating agent.[5][6] This activation allows the reaction to proceed efficiently under mild conditions.

Troubleshooting Guide

Symptom / Observation Probable Cause(s) Recommended Solutions & Actions
Low Conversion / Reaction Stalls 1. Insufficient activation of NIS. 2. Low quality or degraded NIS. 3. Reaction temperature too low.1. Ensure the correct stoichiometry of TFA is used. For less reactive substrates, a stronger acid like H₂SO₄ might be needed, but this increases oxidation risk.[5][6] 2. Use fresh, high-purity NIS. 3. Allow the reaction to slowly warm to room temperature and monitor by TLC.
Formation of a Dark Precipitate 1. Oxidation and polymerization of the aniline. 2. Insolubility of the product or starting material salt.1. See Q2 for prevention. During workup, a bisulfite wash can help remove some colored impurities. 2. Ensure adequate solvent volume. Check solubility of the aniline-TFA salt in your chosen solvent.
Multiple Product Spots on TLC 1. Di-iodination: The most common side reaction. 2. Isomer formation: Less likely due to sterics, but possible.1. See Q4 for mitigation strategies (control stoichiometry, slow addition, low temp). 2. Purification via column chromatography is required. Use a shallow gradient for better separation.
Difficult Purification / Oily Product 1. Presence of succinimide byproduct. 2. Residual TFA. 3. Presence of colored oxidative impurities.1. Perform an aqueous wash (e.g., with NaHCO₃ solution) during workup to remove the water-soluble succinimide. 2. Neutralize thoroughly during the aqueous workup. 3. Consider filtering the crude product through a short plug of silica gel or treating with activated carbon before final purification.

Visualizing the Chemistry: Mechanisms and Workflows

Reaction Mechanism

The diagram below illustrates the acid-catalyzed activation of N-Iodosuccinimide and the subsequent regioselective electrophilic aromatic substitution on 4-chloro-6-methylaniline.

Reaction_Mechanism cluster_activation Step 1: Activation of NIS cluster_substitution Step 2: Electrophilic Aromatic Substitution NIS N-Iodosuccinimide (NIS) Activated_NIS Protonated NIS (Enhanced Electrophile) NIS->Activated_NIS Protonation TFA TFA (H⁺) TFA->NIS StartMat 4-Chloro-6-methylaniline Activated_NIS->StartMat Attack SigmaComplex Sigma Complex (Intermediate) StartMat->SigmaComplex + Activated NIS Product This compound SigmaComplex->Product - H⁺

Caption: Mechanism of NIS/TFA mediated iodination.

Common Side Reaction Pathway

This diagram shows the formation of the primary byproduct, the di-iodinated species, from the desired mono-iodinated product.

Side_Reaction StartMat Starting Material (4-Chloro-6-methylaniline) Product Desired Product (Mono-iodinated) StartMat->Product 1st Iodination (Fast) Byproduct Byproduct (Di-iodinated) Product->Byproduct 2nd Iodination (Slower, Undesired) Reagent Activated NIS Reagent->StartMat Reagent->Product

Caption: Pathway to di-iodinated byproduct formation.

Validated Experimental Protocol

This protocol provides a robust starting point. Always perform a preliminary small-scale reaction to optimize conditions for your specific setup and reagent lots.

Materials:

  • 4-chloro-6-methylaniline

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a round-bottom flask under an inert atmosphere (N₂), add 4-chloro-6-methylaniline (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Catalyst Addition: Slowly add Trifluoroacetic Acid (TFA) (1.1 eq) to the stirred solution. Stir for 10 minutes.

  • Iodination: Add N-Iodosuccinimide (NIS) (1.05 eq) portion-wise over 20-30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature over 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quenching: Once complete, quench the reaction by pouring the mixture into a separatory funnel containing saturated aqueous Na₂S₂O₃ solution to destroy any excess iodine/NIS.

  • Workup:

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to neutralize TFA), water, and finally brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure.

    • Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the product from byproducts and residual succinimide.

References

Technical Support Center: Dehalogenation of 4-Chloro-2-iodo-6-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of reactions involving 4-Chloro-2-iodo-6-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate the common side reaction of dehalogenation. By understanding the underlying mechanisms and critical process parameters, you can significantly improve the yield and purity of your desired products.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem with this compound?

A1: Dehalogenation is a chemical reaction that involves the removal of a halogen atom from a molecule. In the context of this compound, this typically refers to the undesired cleavage of the carbon-iodine (C-I) or carbon-chlorine (C-Cl) bond, replacing the halogen with a hydrogen atom. This side reaction is problematic as it consumes your starting material and generates impurities that can be difficult to separate from the desired product, ultimately lowering your reaction yield and complicating downstream processing. The C-I bond is significantly weaker and more susceptible to cleavage than the C-Cl bond, making deiodination the more common issue.

Q2: Which halogen is more likely to be removed during a reaction?

A2: The carbon-iodine bond is weaker and more reactive than the carbon-chlorine bond. Therefore, in cross-coupling reactions, the iodine atom is the primary site for oxidative addition to the palladium catalyst and is also more susceptible to reductive dehalogenation.[1][2] The reactivity trend for halogens in such reactions is generally I > Br > Cl.[1]

Q3: What are the common types of reactions where dehalogenation of this compound is observed?

A3: Dehalogenation is a common side reaction in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.[3][4][5] These reactions are fundamental in carbon-carbon and carbon-nitrogen bond formation, which are crucial steps in the synthesis of many pharmaceutical compounds.

Q4: Can you explain the primary mechanism behind dehalogenation in palladium-catalyzed reactions?

A4: The most common mechanism for dehalogenation in palladium-catalyzed cross-coupling reactions is hydrodehalogenation.[6] This occurs when a palladium-hydride species is formed in the catalytic cycle. This species can then react with the aryl halide, leading to reductive elimination of the dehalogenated arene and regeneration of the palladium catalyst. The source of the hydride can be from solvents (like alcohols), bases (especially those with β-hydrogens), or even trace amounts of water in the reaction mixture.[3][7]

Troubleshooting Guide: Dehalogenation Side Reactions

This section provides a structured approach to diagnosing and resolving dehalogenation issues encountered during your experiments with this compound.

Issue 1: Significant formation of the deiodinated byproduct (4-chloro-2-methylaniline).

This is the most frequently encountered problem due to the higher reactivity of the C-I bond.

Possible Causes & Recommended Solutions:

Cause Explanation Troubleshooting Steps & Solutions
Hydride Source in Reaction The presence of hydride donors (e.g., alcohols, certain amines, or water) can lead to the formation of a palladium-hydride intermediate, which is a key species in the hydrodehalogenation pathway.[3][7]1. Solvent Selection: Switch to aprotic, anhydrous solvents such as toluene, dioxane, or THF. Ensure solvents are rigorously dried before use. 2. Base Selection: Use a base that is less likely to act as a hydride donor. Carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are often preferred over alkoxides or amines with β-hydrogens.[8] 3. Rigorous Anhydrous Conditions: Dry all glassware thoroughly and run the reaction under an inert atmosphere (e.g., argon or nitrogen) to minimize moisture.
High Reaction Temperature Elevated temperatures can accelerate the rate of dehalogenation, sometimes more so than the desired cross-coupling reaction.[9]1. Temperature Optimization: Attempt the reaction at a lower temperature. While this may slow down the desired reaction, it can disproportionately reduce the rate of dehalogenation. Monitor the reaction progress carefully by TLC or LC-MS. 2. Use of More Active Catalysts: Employing a more active catalyst system (e.g., using bulky, electron-rich phosphine ligands) may allow the reaction to proceed at a lower temperature, thereby minimizing dehalogenation.[1]
Inefficient Transmetalation If the transmetalation step in a Suzuki or similar coupling is slow, the palladium-aryl intermediate has a longer lifetime, increasing the probability of undergoing side reactions like dehalogenation.1. Boronic Acid/Ester Quality: Ensure the boronic acid or ester is pure and not degraded. Protodeboronation is a common side reaction that consumes the coupling partner.[3] 2. Base Strength and Type: The choice of base is crucial for efficient transmetalation. A stronger base might be required to activate the boronic acid. However, very strong bases can also promote dehalogenation.[9] A careful screening of bases is recommended. 3. Additives: In some cases, the addition of water in a biphasic system can facilitate transmetalation in Suzuki couplings.[10] However, this must be balanced against the risk of hydrodehalogenation.
Issue 2: Observation of the dechlorinated byproduct (2-iodo-6-methylaniline).

While less common, dechlorination can occur, especially under harsh reaction conditions or with highly active catalyst systems.

Possible Causes & Recommended Solutions:

Cause Explanation Troubleshooting Steps & Solutions
Highly Active Catalyst System Certain palladium catalysts, particularly those with very electron-rich and bulky ligands designed for activating aryl chlorides, can also catalyze the cleavage of the C-Cl bond.[11]1. Ligand Modification: Switch to a less electron-rich ligand that is still sufficiently active to promote the desired reaction at the C-I position. 2. Catalyst Loading: Reduce the catalyst loading. High concentrations of the active Pd(0) species can increase the likelihood of side reactions.[12]
Prolonged Reaction Times at High Temperatures Even though the C-Cl bond is stronger, prolonged exposure to high temperatures can eventually lead to its cleavage.1. Reaction Monitoring: Carefully monitor the reaction progress and stop the reaction as soon as the starting material is consumed to avoid over-reaction and subsequent dechlorination.
Issue 3: Formation of the fully dehalogenated product (2-methylaniline).

The presence of this byproduct indicates that both the C-I and C-Cl bonds have been cleaved.

Possible Causes & Recommended Solutions:

Cause Explanation Troubleshooting Steps & Solutions
Aggressive Reaction Conditions A combination of high temperature, a highly active catalyst, and the presence of hydride sources will favor complete dehalogenation.1. Systematic Optimization: Re-evaluate all reaction parameters. Start by lowering the temperature, then screen different solvents, bases, and ligands as outlined in the previous sections. A systematic Design of Experiments (DoE) approach can be highly effective in identifying optimal conditions.

Experimental Protocols: A Starting Point for Mitigation

The following is a general protocol for a Suzuki-Miyaura coupling reaction with this compound, designed to minimize dehalogenation.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.03 equivalents)

  • K₂CO₃ (2.0 equivalents), finely ground and dried

  • Anhydrous 1,4-Dioxane

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add Pd(PPh₃)₄ to the flask under a positive flow of inert gas.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Reaction Pathways

Generalized Catalytic Cycle for Cross-Coupling and the Dehalogenation Side Path

Caption: Catalytic cycles for cross-coupling and dehalogenation.

Troubleshooting Workflow for Dehalogenation

G start Dehalogenation Observed cause1 Hydride Source Present? start->cause1 solution1a Switch to Aprotic/Anhydrous Solvent cause1->solution1a Yes solution1b Change to Non-Hydridic Base (e.g., K2CO3, K3PO4) cause1->solution1b Yes cause2 High Reaction Temperature? cause1->cause2 No end Dehalogenation Minimized solution1a->end solution1b->end solution2a Lower Reaction Temperature cause2->solution2a Yes solution2b Use More Active Catalyst at Lower Temp. cause2->solution2b Yes cause3 Slow Transmetalation? cause2->cause3 No solution2a->end solution2b->end solution3a Check Boronic Acid Quality cause3->solution3a Yes solution3b Screen Different Bases cause3->solution3b Yes cause3->end No solution3a->end solution3b->end

Caption: A logical workflow for troubleshooting dehalogenation.

References

Troubleshooting guide for Buchwald-Hartwig amination with 4-Chloro-2-iodo-6-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Guide for: Buchwald-Hartwig Amination with 4-Chloro-2-iodo-6-methylaniline Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for navigating the complexities of the Buchwald-Hartwig amination, specifically tailored for reactions involving the challenging substrate, this compound. This document is designed for researchers, scientists, and drug development professionals who seek to leverage this powerful C-N bond-forming reaction while troubleshooting common experimental hurdles.

The unique structure of this compound presents a distinct set of challenges and opportunities. The presence of two different halogen atoms—iodine and chlorine—necessitates precise control over reaction conditions to achieve chemoselectivity. The steric hindrance imposed by the ortho-methyl group further complicates catalyst-substrate interactions. This guide provides in-depth, mechanistically-grounded solutions to common problems encountered when using this substrate.

Frequently Asked Questions & Troubleshooting Guide
Question 1: "I'm observing little to no conversion of my starting material. What are the primary factors to investigate?"

Answer:

Failure to observe product formation is typically rooted in one of three areas: the catalyst system (palladium source and ligand), the base, or the reaction setup and solvent.

Potential Causes & Solutions:

  • Inactive Catalyst: The active catalyst in the Buchwald-Hartwig reaction is a Pd(0) species.[1][2] If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must first be reduced in situ. This reduction can sometimes be inefficient.

    • Solution: Consider switching to a pre-formed Pd(0) source like Pd₂(dba)₃ or, more reliably, use a modern palladacycle precatalyst (e.g., a G3 or G4 precatalyst). These are designed to generate the active monoligated Pd(0) species cleanly and efficiently upon exposure to the base.[3][4][5]

  • Inappropriate Ligand Choice: The substrate this compound is sterically demanding due to the 2-methyl and 6-amino substituents. Standard ligands like PPh₃ or even some bidentate ligands may not be suitable. Sterically hindered, electron-rich monophosphine ligands are essential to promote both the oxidative addition and the difficult reductive elimination steps.[1][6][7][8]

    • Solution: Employ bulky biarylphosphine ligands. Excellent starting points include XPhos , RuPhos , or tBuXPhos . These ligands create a sterically crowded palladium center that accelerates the rate-limiting steps of the catalytic cycle for hindered substrates.[9][10][11]

  • Incorrect Base or Poor Solubility: The base plays a critical role in deprotonating the amine nucleophile.[12][13] If the base is too weak or is insoluble in the reaction medium, the reaction will not proceed. Strong alkoxide bases are generally most effective.

    • Solution: Sodium tert-butoxide (NaOtBu) is the most common and often most effective base, permitting high reaction rates.[14] If your amine substrate is sensitive to this strong base, a weaker inorganic base like Cs₂CO₃ or K₃PO₄ can be used, though this may require higher temperatures and longer reaction times.[14][15] Ensure vigorous stirring, as the solubility of these bases can be low.

  • Solvent Purity and Choice: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. Water can also interfere with the reaction, sometimes leading to side reactions like hydrodehalogenation.[16][17]

    • Solution: Use anhydrous, degassed solvents. Aprotic, non-polar solvents like toluene or 1,4-dioxane are generally preferred.[18][19][20] It is crucial to degas the solvent thoroughly (e.g., by sparging with argon or nitrogen for 20-30 minutes) before use.

Question 2: "My reaction is not selective. I'm getting a mixture of products from coupling at both the iodo- and chloro- positions. How can I favor C-I bond reactivity?"

Answer:

This is a classic chemoselectivity challenge. The C-I bond is significantly weaker and more reactive towards oxidative addition than the C-Cl bond. Achieving high selectivity relies on exploiting this reactivity difference by carefully controlling the reaction conditions.

Potential Causes & Solutions:

  • Excessive Temperature: High reaction temperatures provide enough energy to overcome the activation barrier for C-Cl bond cleavage, leading to a loss of selectivity.

    • Solution: Run the reaction at the lowest temperature that still allows for a reasonable rate of C-I coupling. Start at a moderate temperature (e.g., 80 °C) and monitor the reaction closely by LC-MS or GC-MS. Avoid prolonged heating at high temperatures (e.g., >110 °C).

  • Highly Active Catalyst System: While highly active catalysts are desirable for difficult couplings, an overly reactive system can sometimes reduce selectivity.

    • Solution: If you are using a very active ligand and observing poor selectivity, you can sometimes temper the reactivity by slightly lowering the catalyst loading or switching to a slightly less active but still effective ligand from the same class. However, temperature control is the more common and effective solution.

  • Prolonged Reaction Time: Even at moderate temperatures, allowing the reaction to proceed for an extended period after the C-I coupling is complete can lead to the slow, undesired C-Cl coupling.

    • Solution: Monitor the reaction progress. Once the starting material (this compound) is consumed and the desired mono-amination product is formed, work up the reaction. Do not let it run unnecessarily overnight if it is complete in a few hours.

ParameterCondition for High C-I SelectivityRationale
Temperature 80 - 100 °CExploits the lower activation energy of C-I oxidative addition.
Ligand Bulky Biarylphosphines (e.g., XPhos)Facilitates oxidative addition at lower temperatures.
Monitoring Frequent (e.g., every 1-2 hours)Prevents over-reaction and subsequent C-Cl coupling.
Question 3: "I'm observing a significant amount of a side product where the iodine has been replaced by hydrogen (hydrodehalogenation). What causes this and how can I prevent it?"

Answer:

Hydrodehalogenation (HDH) is a common side reaction in palladium-catalyzed couplings where the aryl halide is reduced to an arene.[17][21] It arises from the formation of a palladium-hydride (Pd-H) species, which can then reductively eliminate with the aryl group.[17]

Potential Causes & Solutions:

  • Presence of Hydride Sources: The primary cause of Pd-H formation is the presence of adventitious hydrogen donors.

    • Water: Trace amounts of water in the solvent or on the glassware can be a hydride source.[16][17] Solution: Ensure all glassware is oven-dried and the reaction is assembled under an inert atmosphere. Use anhydrous solvents.

    • Base/Amine: Some bases or the amine coupling partner itself can generate hydride species, particularly at high temperatures. β-hydride elimination from the alkoxide base or the amine can occur.[1] Solution: Use a non-coordinating, strong base like NaOtBu. If the amine has β-hydrogens, this can be a contributing factor, though it is often unavoidable.

  • Solvent Choice: Certain solvents are more prone to participating in HDH.

    • Alcohol Solvents: Solvents like t-butanol can act as hydride donors.[21] Solution: Avoid alcohol-based solvents if HDH is a problem. Stick to aprotic solvents like toluene or dioxane.[18]

  • Inefficient Reductive Elimination: If the desired C-N reductive elimination is slow, it allows more time for competing side reactions like HDH to occur.

    • Solution: Use a bulky, electron-rich ligand (like XPhos or RuPhos) that is known to accelerate the rate of reductive elimination relative to side reactions.[1][8]

Troubleshooting Flowchart for Hydrodehalogenation:

HDH_Troubleshooting start Significant Hydrodehalogenation (HDH) Observed q1 Are you using an anhydrous, degassed solvent? start->q1 sol1 Switch to high-purity anhydrous, degassed toluene or dioxane. q1->sol1 No q2 Is the base NaOtBu? q1->q2 Yes sol1->q2 sol2 Consider screening K3PO4 or Cs2CO3. Ensure base is finely ground. q2->sol2 No q3 Are you using a bulky biarylphosphine ligand? q2->q3 Yes sol2->q3 sol3 Screen ligands like XPhos or RuPhos to accelerate reductive elimination. q3->sol3 No end_node HDH Minimized q3->end_node Yes sol3->end_node

Caption: A decision tree for troubleshooting hydrodehalogenation.

Experimental Protocols
Protocol 1: General Procedure for Selective C-I Amination

This protocol provides a robust starting point for the selective coupling of an amine with this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene (to make a 0.1 M solution with respect to the aryl halide)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the palladium precatalyst, and sodium tert-butoxide.

  • Seal the flask with a septum. Evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add the anhydrous, degassed toluene via syringe, followed by the amine coupling partner.

  • Place the flask in a preheated oil bath at 80-100 °C.

  • Stir the reaction vigorously. Monitor its progress by TLC or LC-MS every 1-2 hours until the this compound is consumed.

  • Upon completion, cool the reaction to room temperature. Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Protocol 2: Ligand/Base Screening for Optimization

If the general procedure fails, a systematic screening of ligands and bases is the next logical step. This can be performed on a small scale in parallel vials.

Setup:

  • Prepare a stock solution of this compound and your amine in toluene.

  • In an inert atmosphere glovebox, array vials each containing a different ligand/precatalyst (2 mol%) and base (1.4 equiv).

Example Screening Matrix:

VialLigand (2 mol%)Base (1.4 equiv)Temperature
1XPhos Pd G3NaOtBu80 °C
2RuPhos Pd G3NaOtBu80 °C
3XPhos Pd G3K₃PO₄100 °C
4RuPhos Pd G3K₃PO₄100 °C
5XPhos Pd G3Cs₂CO₃100 °C
6RuPhos Pd G3Cs₂CO₃100 °C

Procedure:

  • Add the stock solution to each pre-weighed vial.

  • Seal the vials and place them in a heating block.

  • After a set time (e.g., 4 hours), take an aliquot from each reaction, quench, and analyze by LC-MS to determine conversion and product formation.

Visualizing the Catalytic Cycle

Understanding the mechanism is key to rational troubleshooting. The simplified catalytic cycle below highlights the critical steps.

Buchwald_Hartwig_Cycle L_Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition L_Pd0->OxAdd Pd_II_Complex L-Pd(II)(Ar)(I) OxAdd->Pd_II_Complex center AmineCoord Amine Coordination & Deprotonation Pd_II_Complex->AmineCoord AmidoComplex L-Pd(II)(Ar)(NR'R'') AmineCoord->AmidoComplex RedElim Reductive Elimination AmidoComplex->RedElim RedElim->L_Pd0 Product_out Ar-NR'R'' RedElim->Product_out ArI_in Ar-I ArI_in->OxAdd Amine_in HNR'R'' / Base Amine_in->AmineCoord

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions Involving 4-Chloro-2-iodo-6-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Catalyst & Process Development

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthetic manipulation of 4-chloro-2-iodo-6-methylaniline. This substrate presents unique challenges and opportunities in cross-coupling chemistry due to the differential reactivity of its two halogen atoms, steric hindrance from the ortho-methyl group, and the electronic influence of the aniline moiety. This document provides troubleshooting advice and frequently asked questions (FAQs) to navigate these complexities effectively.

Part 1: General Considerations & Chemoselectivity

The primary strategic consideration when using this compound is achieving selective functionalization. The carbon-iodine (C-I) bond is significantly weaker and more susceptible to oxidative addition by a Pd(0) catalyst than the carbon-chlorine (C-Cl) bond. This inherent reactivity difference is the cornerstone of achieving selective mono-functionalization at the C2-iodo position.

Key Principles:

  • Reactivity Order: For typical palladium-catalyzed cross-couplings, the reactivity of aryl halides follows the order: Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[1][2][3] This allows for a wide window of conditions to selectively target the C-I bond.

  • Steric Hindrance: The methyl group at C6 and the aniline at C1 create a sterically congested environment around the C2-iodo position. This necessitates the use of catalysts, particularly ligands, that are designed to operate effectively in hindered spaces.[4]

  • Electronic Effects: The electron-donating aniline group increases the electron density of the aromatic ring, which can make the initial oxidative addition step more challenging compared to electron-deficient arenes.[5] This again points to the need for highly active, electron-rich ligands to facilitate this key step.

Diagram: Chemoselectivity Pathway

Below is a diagram illustrating the preferential reaction pathway.

sub This compound + Pd(0)Ln prod_I Oxidative Addition (C-I Bond) sub->prod_I  Favored Pathway (Lower Energy Barrier) prod_Cl Oxidative Addition (C-Cl Bond) sub->prod_Cl Disfavored Pathway (Higher Energy Barrier) final_prod Mono-coupled Product (at C2 position) prod_I->final_prod Coupling side_prod Di-coupled Product (Undesired) prod_Cl->side_prod

Caption: Preferential oxidative addition at the more reactive C-I bond.

Part 2: Reaction-Specific Troubleshooting & FAQs

This section is formatted as a series of questions and answers to address common problems encountered during specific cross-coupling reactions.

A. Suzuki-Miyaura Coupling

Used for C-C bond formation with boronic acids/esters.

Q1: My Suzuki reaction has stalled or shows very low conversion. What are the most common culprits?

A1: Low conversion in Suzuki reactions is often traced back to three areas:

  • Atmosphere and Reagents: The active Pd(0) catalyst is sensitive to oxygen.[6] Ensure all solvents are thoroughly degassed (e.g., by sparging with argon for 30 minutes or using freeze-pump-thaw cycles) and that the reaction is maintained under a strict inert atmosphere (N₂ or Ar).[6] Water can also cause a key side reaction called protodeboronation, where the boronic acid is destroyed.[6] Use anhydrous solvents and ensure your base is finely powdered and dry.[6]

  • Base Inactivity: The base is crucial for activating the boronic acid to facilitate transmetalation.[7] For this substrate, moderately strong inorganic bases like K₃PO₄ or K₂CO₃ are good starting points.[5][8] Ensure the base is not clumped and has sufficient surface area to react.

  • Catalyst/Ligand Inactivity: The combination of steric hindrance and the electron-rich nature of the aniline can make oxidative addition the rate-limiting step. Standard ligands like PPh₃ may be ineffective.[6] You require a more robust catalyst system.

Q2: Which catalyst and ligand combination should I start with for this specific substrate?

A2: For challenging substrates like this, highly active catalyst systems are required. Start with a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ and a bulky, electron-rich biarylphosphine ligand.

Catalyst ComponentRecommended LigandsTypical LoadingRationale
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃1-5 mol%Forms the active Pd(0) species in situ.
Ligand XPhos, SPhos, RuPhos1.2 - 2 equiv. relative to PdBulky ligands promote the formation of a monoligated Pd(0) species, which is highly active for oxidative addition into the sterically hindered C-I bond.[4][9][10]

Alternatively, using a pre-formed catalyst (precatalyst) like XPhos Pd G3 can provide more consistent results by ensuring efficient generation of the active Pd(0) species.[11]

Q3: I'm observing the formation of a di-coupled byproduct where the chlorine is also substituted. How can I improve selectivity for the C-I bond?

A3: While the C-I bond is much more reactive, forcing conditions can lead to a second coupling at the C-Cl position. To enhance selectivity:

  • Lower the Reaction Temperature: Run the reaction at the lowest temperature that still provides a reasonable rate for the C-I coupling (e.g., start at 60-80 °C instead of >100 °C).

  • Limit Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed, before significant di-coupling occurs.

  • Ligand Choice: Extremely bulky and active ligands can sometimes promote over-functionalization by inhibiting the release of the mono-coupled product from the palladium center.[9][12] If di-coupling is severe, screening a slightly less bulky ligand might be beneficial, though this could come at the cost of overall reaction rate.

B. Buchwald-Hartwig Amination

Used for C-N bond formation with amines.

Q1: My Buchwald-Hartwig amination is failing. Given the substrate is already an aniline, what are the unique challenges?

A1: The primary challenge is extreme steric hindrance. You are attempting to couple an amine at a position flanked by a methyl group and another bulky substituent (the product of the first coupling, if applicable). Furthermore, the aniline substrate itself can sometimes coordinate to the palladium center, potentially inhibiting catalysis.[13]

  • Steric Repulsion: The rate-limiting step is often the reductive elimination to form the C-N bond, which is highly sensitive to steric bulk.[14]

  • Catalyst Inhibition by Iodide: In reactions with aryl iodides, the iodide byproduct generated can sometimes inhibit the catalyst.[1][2]

Q2: What is the best catalyst-ligand-base system to overcome the steric hindrance in a Buchwald-Hartwig reaction with this substrate?

A2: This transformation requires one of the most active and sterically tolerant catalyst systems available.

  • Ligand: Use a highly specialized biarylphosphine ligand. BrettPhos is specifically designed for coupling primary amines and has shown high activity.[2][14] For secondary amines, RuPhos is often a better choice.[14] These ligands possess the right balance of bulk and electron-donating properties to facilitate both the oxidative addition and the challenging reductive elimination step.

  • Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOt-Bu) is the most common and effective choice.[15] Lithium bis(trimethylsilyl)amide (LiHMDS) can also be used, especially if your coupling partner has base-sensitive functional groups.[2]

  • Solvent: Anhydrous, non-protic solvents like toluene , dioxane , or tert-amyl alcohol are standard.[1][16]

Q3: Can I couple a second amine at the C-Cl position after successfully coupling at the C-I position?

A3: Yes, this is a common synthetic strategy. After mono-amination at the C-I position, the remaining C-Cl bond can be targeted. However, aryl chlorides are significantly less reactive.[1] This second coupling will require more forcing conditions:

  • Higher Temperature: Expect to use temperatures of 100-120 °C.

  • More Active Catalyst: A catalyst system known for aryl chloride activation, such as one using the XPhos or tBuXPhos ligand, will likely be necessary.[10][16]

  • Longer Reaction Time: The reaction will be slower than the initial C-I coupling.

C. Sonogashira Coupling

Used for C-C bond formation with terminal alkynes.

Q1: What is a standard catalyst system for a Sonogashira coupling with this compound?

A1: The classic Sonogashira reaction employs a dual-catalyst system.[17]

  • Palladium Catalyst: PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ (2-5 mol%) is a reliable starting point.[18]

  • Copper Co-catalyst: Copper(I) iodide (CuI) (1-10 mol%) is crucial. It reacts with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[19][20]

  • Base/Solvent: An amine base, typically triethylamine (Et₃N) or diisopropylamine (DIPA) , is used in excess, often serving as both the base and the solvent.[17] This base neutralizes the HI produced during the reaction.

Q2: I am observing a large amount of alkyne homocoupling (Glaser coupling). How can I prevent this side reaction?

A2: Glaser coupling is the most common side reaction in Sonogashira couplings and is promoted by the copper co-catalyst in the presence of oxygen.[21]

  • Strictly Exclude Oxygen: This is the most critical factor. Ensure your reaction flask is properly purged and maintained under a positive pressure of inert gas (N₂ or Ar) throughout the entire experiment. Degas all solvents and reagents thoroughly.

  • Minimize Copper Loading: Use the lowest effective amount of CuI (e.g., start at 1 mol%).

  • Consider Copper-Free Conditions: If homocoupling remains a persistent issue, "copper-free" Sonogashira protocols have been developed. These reactions typically require a higher loading of a palladium catalyst with a specialized ligand and are often run in an amine base at elevated temperatures.[20]

Q3: The reaction is sluggish even at elevated temperatures. What can I do to improve the rate?

A3: Sluggishness can be due to the sterically hindered environment.

  • Add a Ligand: If using a simple palladium salt, the addition of a phosphine ligand like PPh₃ or P(o-tol)₃ can accelerate the reaction. Electron-rich and bulky phosphine ligands can increase the rate of oxidative addition.[21]

  • Increase Temperature: While higher temperatures can promote side reactions, sometimes they are necessary for bulky substrates.[22] Monitor carefully for decomposition.

  • Solvent: If using a co-solvent with the amine base, ensure it is anhydrous and degassed. DMF or THF are sometimes used.[17]

Part 3: Experimental Protocols & Workflow

General Troubleshooting Workflow

start Problem: Low or No Product check_inert 1. Check Inert Atmosphere & Reagent Purity start->check_inert check_catalyst 2. Evaluate Catalyst System (Pd Source + Ligand) check_inert->check_catalyst Atmosphere & Reagents OK sub_inert Action: Flame-dry glassware. Degas solvents thoroughly. Use fresh, pure reagents. check_inert->sub_inert Issue Found check_conditions 3. Optimize Conditions (Base, Solvent, Temp.) check_catalyst->check_conditions Catalyst System OK sub_catalyst Action: Switch to a more active ligand (e.g., Buchwald-type biarylphosphine). Use a pre-catalyst for consistency. check_catalyst->sub_catalyst Issue Found success Reaction Successful check_conditions->success Conditions Optimized sub_conditions Action: Screen different bases/solvents. Incrementally increase temperature. Monitor reaction kinetics. check_conditions->sub_conditions Issue Found sub_inert->check_inert Re-attempt sub_catalyst->check_catalyst Re-attempt sub_conditions->check_conditions Re-attempt

Caption: A logical workflow to diagnose and solve common cross-coupling issues.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position

This protocol is a general starting point and may require optimization.[3]

  • Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and finely powdered K₃PO₄ (2.5 eq).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., XPhos, 4.4 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (to make a ~0.1 M solution with respect to the aniline substrate).

  • Degassing: Subject the sealed flask to three freeze-pump-thaw cycles to ensure all oxygen is removed.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Selective Buchwald-Hartwig Amination at the C-I Position
  • Setup: To a flame-dried Schlenk flask in a glovebox, add the palladium precatalyst (e.g., BrettPhos Pd G3, 2 mol%), the ligand (if not using a precatalyst), and sodium tert-butoxide (1.4 eq).

  • Reagent Addition: Add this compound (1.0 eq) and the desired primary amine (1.2 eq).

  • Solvent Addition: Add anhydrous, degassed toluene (to make a ~0.2 M solution).

  • Reaction: Seal the flask, remove from the glovebox, and heat to 90-110 °C with vigorous stirring. Monitor the reaction progress.

  • Workup: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers, dry, and concentrate. Purify by column chromatography.

References

Monitoring reaction progress of 4-Chloro-2-iodo-6-methylaniline transformations

Author: BenchChem Technical Support Team. Date: January 2026

<_Step_2>

The user wants a technical support center for monitoring reactions of 4-Chloro-2-iodo-6-methylaniline. This will be in a question-and-answer format, including troubleshooting guides and FAQs for researchers. I need to act as a Senior Application Scientist, providing accurate, in-depth technical guidance.

Part 1: Core Directive (Autonomy) I have full editorial control to structure the guide. I will create a structure that flows logically from general monitoring principles to specific troubleshooting for different analytical techniques. I'll start with an introduction to the importance of reaction monitoring for this specific substrate, then move into FAQs covering common analytical methods (TLC, HPLC, GC, NMR), followed by a detailed troubleshooting section for each method.

Part 2: Scientific Integrity & Logic (E-E-A-T)

  • Expertise & Experience: I need to explain why certain choices are made. For example, why choose HPLC over TLC for quantitative analysis? Why is a specific mobile phase used?

  • Trustworthiness: Protocols should be self-validating. This means including steps for running controls, standards, and blanks to ensure the data is reliable.

  • Authoritative Grounding & Comprehensive References: I must cite authoritative sources for key claims and protocols. I will gather these from the search results. I need to create a numbered reference list at the end with clickable URLs.

Part 3: Visualization & Formatting

  • Data Presentation: I will use Markdown tables to summarize quantitative data, like typical retention times or Rf values.

  • Experimental Protocols: I will provide clear, step-by-step instructions for running a TLC, preparing an HPLC sample, etc.

  • Mandatory Visualization (Graphviz): I need to create diagrams using DOT language for workflows. I will create a general reaction monitoring workflow and perhaps a troubleshooting decision tree. I must adhere to the specified diagram specifications (width, color contrast).

Information Gathering & Analysis from Search Results:

  • General Reaction Types: The search results mention several reaction types where this kind of substrate would be used:

    • Buchwald-Hartwig Amination: This is a C-N bond formation reaction, highly relevant for an aniline derivative.[1][2][3][4][5][6]

    • Sonogashira Coupling: This involves the iodo- group, coupling with a terminal alkyne.[7][8][9][10][11]

    • Suzuki Coupling: This also involves the iodo- (or chloro-) group, coupling with a boronic acid.[12][13][14][15][16]

    • These are all palladium-catalyzed cross-coupling reactions. The monitoring techniques will be broadly applicable to all of them.

  • Analytical Techniques for Monitoring:

    • TLC (Thin-Layer Chromatography): Mentioned frequently as a simple, cost-effective method for qualitative monitoring.[3][12][13][14][15][16][17][18][19][20] It's good for quickly checking for the consumption of starting material and the appearance of a new product spot. Troubleshooting tips for TLC are available.[17][18][19][20]

    • HPLC (High-Performance Liquid Chromatography): Ideal for quantitative analysis, providing accurate concentration vs. time profiles.[2][21][22][23][24][25][26][27][28][29][30][31] It can resolve structurally similar components. Troubleshooting guides for HPLC are extensive.[21][22][23][24][26]

    • GC/MS (Gas Chromatography-Mass Spectrometry): Useful for volatile and thermally stable compounds. It can identify products and byproducts by their mass.[32][33][34][35][36] Aniline derivatives can be analyzed by GC.[32][36]

    • NMR (Nuclear Magnetic Resonance) Spectroscopy: Can be used for online reaction monitoring to track the disappearance of starting material signals and the appearance of product signals.[25][37][38][39][40] It's a powerful tool for mechanistic studies.

    • Mass Spectrometry (MS): Often coupled with chromatography (LC-MS, GC-MS) but can also be used for real-time monitoring via techniques like electrospray ionization (ESI-MS).[1][13]

  • Properties of this compound:

    • Molecular Formula: C7H7ClIN (based on name, need to confirm) - Wait, the prompt says this compound, but the search results often refer to similar but different compounds like 4-chloro-2-iodoaniline[41][42] or 4-chloro-2-methylaniline[43][44]. I will proceed with the user's specified compound: this compound. Its structure has a methyl group, which is important for NMR.

    • Physical Properties: It's a solid with a melting point. For 4-Chloro-2-iodoaniline, the mp is 39-43 °C.[42] This is relevant for sample preparation.

    • Reactivity: It has three key functional groups for transformation: the iodo group (most reactive in Pd coupling), the chloro group (less reactive), and the amino group. This allows for sequential reactions. The relative reactivity (I > Cl) is a key point to discuss in monitoring.

  • Troubleshooting Insights:

    • TLC: Common issues include streaking (overloading, wrong solvent polarity), spots not visible (too dilute), and uneven solvent front.[17][18][20] For amines, adding a small amount of base (like triethylamine) to the mobile phase can prevent streaking.[18] High-boiling point solvents (like DMF, DMSO) can cause smearing.[19]

    • HPLC: Problems include retention time shifts (mobile phase issues, column degradation, flow rate), broad peaks, ghost peaks, and low sensitivity.[21][22][23][24][26] Inconsistent mobile phase preparation is a major source of error.[21][23]

    • General Cross-Coupling Issues: Catalyst deactivation (sensitivity to oxygen), formation of side products like debrominated starting material (hydrodehalogenation), and homocoupling of reagents are common.[6]

Structuring the Technical Support Center:

  • Title: Technical Support Center: Monitoring Transformations of this compound

  • Introduction: Briefly introduce the substrate, its importance in synthesis (e.g., building block for pharmaceuticals), and the critical role of reaction monitoring for optimizing yield, minimizing byproducts, and understanding kinetics. Mention the common transformations (Suzuki, Buchwald-Hartwig, Sonogashira).

  • Section 1: Frequently Asked Questions (FAQs) on Analytical Techniques

    • Q1: Which technique should I choose to monitor my reaction? (A table comparing TLC, HPLC, GC-MS, and NMR on speed, cost, quantitative ability, and information provided).

    • Q2: How do I perform a quick check on my reaction using Thin-Layer Chromatography (TLC)? (Provide a basic protocol).

    • Q3: When should I switch to High-Performance Liquid Chromatography (HPLC) for monitoring? (Explain the need for quantification).

    • Q4: Can I use Gas Chromatography (GC) for my aniline derivative? (Discuss volatility, thermal stability, and potential need for derivatization).

    • Q5: What unique information can Nuclear Magnetic Resonance (NMR) provide during reaction monitoring? (Discuss structural confirmation and tracking specific protons/carbons).

  • Section 2: Troubleshooting Guide: Thin-Layer Chromatography (TLC)

    • Question-and-answer format for specific problems:

      • "My spots are streaking. What's wrong?"

      • "My starting material and product spots are too close (low resolution). How can I separate them?"

      • "I can't see my spots under the UV lamp. What should I do?"

      • "My TLC plate is a complete smear. Is it the reaction or the TLC?"

  • Section 3: Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)

    • Question-and-answer format:

      • "My retention times are shifting between injections. Why?"

      • "My peaks are broad or tailing. How can I improve peak shape?"

      • "I'm seeing unexpected 'ghost' peaks in my chromatogram. Where are they from?"

      • "My baseline is noisy or drifting. What are the common causes?"

  • Section 4: Advanced Monitoring & Protocols

    • Protocol 1: Detailed Step-by-Step HPLC Method Development for this compound Transformations.

    • Protocol 2: Preparing an NMR Sample for In-Situ Reaction Monitoring.

  • Section 5: Visual Workflows (Graphviz)

    • Diagram 1: General Workflow for Reaction Monitoring.

    • Diagram 2: Decision Tree for Troubleshooting Poor TLC Resolution.

  • References: A numbered list of all cited sources with titles and clickable URLs.

I will now start writing the content, integrating citations as I go and preparing the Graphviz diagrams. I will ensure the tone is authoritative and helpful, as expected from a Senior Application Scientist.## Technical Support Center: Monitoring Transformations of this compound

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to the analysis and monitoring of chemical transformations involving this compound. This versatile building block is a cornerstone in the synthesis of complex molecules for the pharmaceutical and advanced materials sectors. Its unique substitution pattern—featuring a reactive iodine, a less reactive chlorine, and a nucleophilic amine—offers a rich landscape for sequential cross-coupling reactions.

Effective reaction monitoring is not merely a procedural checkpoint; it is the key to optimizing yields, minimizing byproduct formation, and gaining crucial mechanistic insights. This guide provides field-proven advice in a direct question-and-answer format to help you troubleshoot common challenges and ensure the integrity of your experimental results.

Section 1: Frequently Asked Questions (FAQs) on Core Analytical Techniques

This section addresses foundational questions about selecting and implementing the right analytical tools for your specific needs.

Q1: Which analytical technique is most appropriate for monitoring my reaction involving this compound?

A1: The optimal technique depends on the specific information you require (qualitative vs. quantitative), the stage of your research, and available resources. Each method offers distinct advantages.

TechniquePrimary UseSpeed & CostKey AdvantageLimitations
TLC Fast qualitative check for reaction completion.Very fast, low cost.Simple, provides immediate visual feedback on the consumption of starting materials.[12]Not quantitative, lower resolution, potential for misleading results with co-eluting spots.
HPLC/UPLC Quantitative analysis of reaction kinetics, yield, and purity.Slower, higher cost.High resolution and sensitivity, provides accurate concentration data for detailed mechanistic analysis.[2][30]Requires method development; instrumentation is more complex.
GC-MS Identification of volatile products and byproducts.Moderate speed and cost.Provides mass information for structural confirmation of unknown species in the reaction mixture.[32][36]Compound must be volatile and thermally stable; anilines may require derivatization.[29]
NMR Structural confirmation and in situ monitoring.Slower, highest cost.Provides unambiguous structural information and can track reactions in real-time without sampling.[37][38]Lower sensitivity, requires deuterated solvents for high-resolution spectra (though online monitoring can bypass this).[37]
LC-MS Combines HPLC separation with MS identification.Slower, higher cost.The gold standard for identifying products, intermediates, and byproducts with high confidence.[1][15]Complex instrumentation and data analysis.

Q2: I need a quick status update on my Suzuki coupling. How do I use Thin-Layer Chromatography (TLC) effectively?

A2: TLC is an invaluable tool for a rapid, semi-quantitative assessment.[12] The goal is to visualize the disappearance of the this compound spot and the appearance of a new, distinct product spot.

Protocol 1: Basic TLC Monitoring
  • Sample Preparation: Using a capillary tube, take a micro-sample from the reaction mixture. Dilute this aliquot in a small amount of a suitable solvent (e.g., ethyl acetate or dichloromethane) in a separate vial.

  • Spotting: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom. Spot the diluted reaction mixture on this line. It is crucial to also spot the starting material (this compound) and, if available, the expected product as references. A "co-spot" (spotting the reaction mixture on top of the starting material) is highly recommended to confirm identity.[19]

  • Development: Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate). The solvent level must be below the spotting line.[18] Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (typically at 254 nm).[12] Circle the spots faintly with a pencil. If your product is not UV-active, you may need to use a chemical stain (e.g., potassium permanganate or ninhydrin for amine-containing compounds).[3]

  • Interpretation: Compare the lanes. A successful reaction will show the starting material spot diminishing or disappearing in the reaction lane, accompanied by the appearance of a new spot with a different Retention Factor (Rf).

Q3: My TLC shows the reaction is complete, but my final yield is low. When should I use High-Performance Liquid Chromatography (HPLC)?

A3: This is a classic scenario where HPLC becomes essential. TLC can be misleading if byproducts have a similar Rf to your desired product or if some material remains on the baseline. HPLC provides the quantitative data needed to understand what is truly happening.[2] Switch to HPLC when you need to:

  • Accurately determine the percent conversion and yield.

  • Build a reaction profile or study kinetics by tracking component concentrations over time.[25]

  • Identify and quantify byproducts, such as from hydrodehalogenation or homocoupling.[6]

  • Develop a robust process for scale-up where purity and reproducibility are critical.

Q4: Can I use Gas Chromatography (GC) for my aniline derivative?

A4: Yes, GC and GC-MS are viable techniques for analyzing aniline derivatives.[32][33] However, there are key considerations. The compound must be sufficiently volatile and thermally stable to be compatible with GC conditions. While this compound is amenable to GC analysis, very polar or high molecular weight products may require derivatization to increase their volatility.[29] GC-MS is particularly powerful for identifying unexpected byproducts by their mass fragmentation patterns.[36]

Q5: What unique information can Nuclear Magnetic Resonance (NMR) provide?

A5: NMR spectroscopy offers direct structural insight that chromatographic methods cannot.[38][39] For this compound transformations, ¹H NMR is excellent for tracking the disappearance of specific proton signals on the starting material and the emergence of new signals corresponding to the product. For example, in a Sonogashira coupling, you would monitor the disappearance of the aromatic proton signals adjacent to the iodine atom and the appearance of new signals shifted by the alkyne group.[7][8] Online or in situ NMR allows for continuous monitoring directly from the reaction vessel, providing high-quality kinetic data without the need for quenching or workup.[25][37]

Section 2: Troubleshooting Guide: Thin-Layer Chromatography (TLC)

Even simple techniques have common failure points. Here’s how to solve them.

Q: My spots are streaking vertically instead of forming tight circles. What's wrong? A: Streaking is a common issue with several potential causes:

  • Sample Overload: You have spotted too much material.[17][18] Prepare a more dilute sample and re-spot. The goal is to apply the minimum amount needed for visualization.

  • Compound is Highly Polar/Acidic/Basic: Anilines are basic and can interact strongly with the acidic silica gel, causing streaking. To counteract this, add a small amount (0.1-1%) of a modifier to your mobile phase. For basic compounds like anilines, adding triethylamine or ammonia is effective.[18]

  • Inappropriate Solvent: The mobile phase may be too polar, causing all components to move too quickly and without proper partitioning. Try a less polar solvent system.[17]

Q: My starting material and product spots are almost at the same Rf. How can I improve separation? A: Poor resolution is a sign that your mobile phase is not optimal for your specific compounds.

  • Change Solvent Polarity: If spots are near the top (high Rf), your mobile phase is too polar. If they are near the bottom (low Rf), it's not polar enough.[18] Systematically vary the ratio of your solvents (e.g., from 10% EtOAc/Hexane to 20%, 30%, etc.) to find the sweet spot.

  • Change Solvent System: If adjusting polarity doesn't work, switch to a different solvent system with different selectivities (e.g., Dichloromethane/Methanol or Toluene/Acetone).[19]

  • Use a Different Plate: For very polar compounds, a reverse-phase TLC plate (C18) might provide better separation.[18]

Q: I can't see any spots under the UV lamp after running the TLC. A: This can be frustrating but is usually easy to fix.

  • Compound is Not UV-Active: Not all organic molecules absorb UV light at 254 nm. Use a secondary visualization method like a potassium permanganate dip (stains compounds that can be oxidized) or an iodine chamber.[18]

  • Sample is Too Dilute: The concentration of your analyte is below the detection limit.[17][18] Try spotting multiple times in the same location, allowing the solvent to dry completely between applications, to concentrate the sample on the plate.

  • Solvent Level Too High: If the solvent level in the chamber is above your spotting line, your sample will dissolve into the solvent pool instead of migrating up the plate.[17] Always ensure the origin line is above the solvent level.

Section 3: Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)

HPLC systems are more complex, but troubleshooting can be systematic.

Q: My retention times are drifting with each injection. Why? A: Unstable retention times are a critical issue for data reliability.

  • Inadequate Column Equilibration: This is the most common cause. Before starting your analysis, ensure the column is fully equilibrated with the mobile phase. This can take 10-20 column volumes, especially when switching from a different mobile phase.[22]

  • Mobile Phase Composition Change: The mobile phase composition may be changing over time due to the evaporation of a volatile solvent component or inconsistent mixing by the pump.[21][23] Always use freshly prepared mobile phase and ensure pump proportioning valves are working correctly.[24]

  • Temperature Fluctuations: Column temperature affects retention time. Use a column oven to maintain a constant temperature.[22]

  • Pump Malfunction: Leaks or failing pump seals can cause inconsistent flow rates, directly impacting retention times.[26]

Q: My peaks are broad and show significant tailing. How can I get sharp, symmetrical peaks? A: Poor peak shape compromises resolution and integration accuracy.

  • Secondary Interactions: The basic amine group of your aniline can interact with residual acidic silanols on the silica-based column packing, causing tailing. Use a modern, end-capped column or add a competing base like triethylamine (0.1%) to your mobile phase.

  • Column Overload: Injecting too much sample can lead to broad, fronting, or tailing peaks. Dilute your sample and reinject.[23]

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening. Ensure all connections are made with appropriate, low-volume tubing.

  • Column Contamination/Degradation: The column may be contaminated with strongly retained compounds from previous injections or the stationary phase may be degrading. Flush the column with a strong solvent or replace it if it's old.[22][26]

Q: I'm seeing "ghost peaks"—peaks that appear in blank injections. What are they? A: Ghost peaks are spurious signals that can interfere with your analysis.

  • Carryover from Injector: The most common source is sample residue in the injector loop or needle. Implement a robust needle wash protocol in your method.

  • Contaminated Mobile Phase: Impurities in your solvents or additives can accumulate on the column and elute as peaks, especially during gradient runs.[21] Use high-purity, HPLC-grade solvents.

  • Leaching from System Components: Plasticizers or other compounds can leach from vials, caps, or tubing. Use high-quality consumables.

Section 4: Visual Workflows & Diagrams

Visual aids can simplify complex decision-making processes in the lab.

Diagram 1: General Workflow for Reaction Monitoring

This diagram outlines the logical flow from initial reaction setup to final data analysis, helping researchers choose the appropriate analytical path.

G cluster_setup Setup & Initial Check cluster_monitoring In-Process Monitoring cluster_analysis Quantitative Analysis & Troubleshooting cluster_completion Completion & Final Analysis A Start Reaction (e.g., Suzuki, Buchwald-Hartwig) B Take t=0 Sample A->B C Perform Quick TLC Analysis [6] B->C D Reaction Progressing? C->D E Continue Reaction (Periodic TLC Checks) D->E Yes F Reaction Stalled or Messy? (Byproducts, Streaking) D->F No K Reaction Complete (Starting Material Consumed) E->K Time G Develop HPLC/LC-MS Method [3, 14] F->G H Analyze Aliquots Over Time G->H Re-run Reaction I Calculate Yield, Purity, and Identify Byproducts H->I Re-run Reaction J Optimize Reaction Conditions (Temp, Catalyst, Base) [43] I->J Re-run Reaction J->A Re-run Reaction L Work-up & Isolate Product K->L M Confirm Structure (NMR, MS) [8] L->M

Caption: A typical workflow for monitoring a cross-coupling reaction.

Diagram 2: Decision Tree for Troubleshooting Poor HPLC Peak Shape

This flowchart provides a systematic approach to diagnosing and solving common issues with peak broadening and tailing in HPLC.

G Start Problem: Poor Peak Shape (Broadening/Tailing) Check1 Is sample concentration too high? [11] Start->Check1 Action1 Dilute Sample & Re-inject Check1->Action1 Yes Check3 Are you using a buffered mobile phase for the aniline compound? Check1->Check3 No Check2 Is peak shape improved? Action1->Check2 Result1 Done. Issue was column overload. Check2->Result1 Yes Check2->Check3 No Action2 Add competing base (e.g., 0.1% TEA) or use a buffered mobile phase. Check3->Action2 No Check4 Is the column old or contaminated? [7] Check3->Check4 Yes Action2->Check4 Action3 Flush with strong solvent. If no improvement, replace column. Check4->Action3 Yes Check5 Check for extra-column effects (tubing, connections). Check4->Check5 No Action3->Start Re-evaluate Action4 Use low-volume tubing & fittings. Ensure proper connections. Check5->Action4

Caption: A decision tree for troubleshooting poor HPLC peak shape.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Purity Analysis of 4-Chloro-2-iodo-6-methylaniline: An HPLC-Centric Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Advanced Chemical Synthesis

4-Chloro-2-iodo-6-methylaniline is a highly substituted aniline derivative that serves as a crucial building block in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. Given its role as a key starting material, its purity is not merely a quality metric but a fundamental prerequisite for ensuring the safety, efficacy, and batch-to-batch consistency of the final product. The presence of even trace-level impurities—such as isomers, starting materials, or reaction by-products like des-chloro or de-iodinated species—can have profound impacts on downstream reaction yields, impurity profiles, and the toxicological safety of the active pharmaceutical ingredient (API).[1]

This guide provides an in-depth, experience-driven comparison of analytical methodologies for the purity assessment of this compound. We will focus primarily on High-Performance Liquid Chromatography (HPLC) as the principal method for routine quality control, while also evaluating Gas Chromatography-Mass Spectrometry (GC-MS) as a powerful orthogonal technique for comprehensive impurity characterization. Our discussion is grounded in established regulatory frameworks, including the International Council for Harmonisation (ICH) and United States Pharmacopeia (USP) guidelines, to ensure the scientific validity and regulatory compliance of the presented methods.[2][3]

Pillar 1: High-Performance Liquid Chromatography (HPLC) – The Workhorse for Quantitative Purity

For routine quality control and quantitative analysis of moderately polar, non-volatile compounds like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the undisputed method of choice.[4][5] Its robustness, precision, and adaptability make it ideal for the stringent requirements of pharmaceutical development.

The Causality Behind Method Development Choices

A robust HPLC method is not a matter of chance; it is the result of a logical selection process based on the analyte's physicochemical properties.

  • Column Selection: The C18 Stationary Phase The industry standard for RP-HPLC, a C18 (octadecylsilane) column, is the logical starting point. The nonpolar C18 alkyl chains provide a hydrophobic stationary phase that effectively retains the this compound molecule through hydrophobic interactions with its substituted benzene ring. This choice ensures adequate retention, allowing for effective separation from both more polar and less polar impurities.

  • Mobile Phase Strategy: A Buffered Organic-Aqueous System The mobile phase, typically a gradient mixture of acetonitrile and water, is designed to elute the analyte and its impurities from the column at different times.

    • Acetonitrile (ACN): Chosen for its low viscosity, low UV cutoff, and excellent solvating power for a wide range of organic molecules.

    • Water: The polar component that drives the retention of the analyte on the nonpolar C18 phase.

    • Acidic Modifier (e.g., 0.1% Phosphoric Acid or Formic Acid): This is a critical component. The basic aniline functional group (-NH2) can interact with residual acidic silanol groups on the silica support of the column, leading to poor peak shape (tailing). By maintaining a low pH, the modifier protonates the silanol groups, minimizing these secondary interactions and ensuring sharp, symmetrical peaks, which are essential for accurate quantification.[6][7] Formic acid is preferred for mass spectrometry (MS) compatible applications.[6][7]

  • Detector Selection: UV-Vis Absorbance The presence of the aromatic ring in this compound results in strong ultraviolet (UV) absorbance. A photodiode array (PDA) or variable wavelength UV detector provides the high sensitivity and specificity needed for purity analysis. The optimal detection wavelength (λmax) is determined by analyzing the UV spectrum of a standard solution to maximize the signal-to-noise ratio for the main component and its potential impurities. For similar anilines, wavelengths around 210-254 nm are commonly employed.[5][8]

HPLC_Workflow cluster_Prep Sample & Standard Preparation cluster_System Chromatographic System cluster_Analysis Data Acquisition & Analysis prep_std 1. Prepare Standard: Accurately weigh reference standard. Dissolve in Diluent (e.g., ACN/Water). prep_sample 2. Prepare Sample: Accurately weigh sample. Dissolve in same Diluent. injector Autosampler/Injector prep_sample->injector Inject mobile_phase Mobile Phase (ACN/Water + Acid) pump HPLC Pump (Isocratic or Gradient) mobile_phase->pump pump->injector column C18 Column (e.g., 250x4.6mm, 5µm) Thermostatted (e.g., 30°C) injector->column detector UV/PDA Detector (Set to λmax) column->detector sst 3. System Suitability Test (SST): Inject Standard (n=6). Verify RSD, Tailing, Resolution. detector->sst Acquire Chromatogram analysis 4. Sequence Run: Inject Blank, Standards, Samples. sst->analysis data 5. Data Processing: Integrate peaks. Calculate Purity (% Area Normalization). analysis->data

Caption: High-level workflow for HPLC purity analysis.

Pillar 2: Gas Chromatography-Mass Spectrometry (GC-MS) – The Orthogonal Tool for Impurity Identification

While HPLC excels at quantification, GC-MS offers unparalleled advantages for the separation of volatile compounds and the definitive identification of unknown impurities.[5] It serves as an essential orthogonal method, meaning it separates compounds based on different chemical principles (volatility and polarity vs. partitioning in RP-HPLC), providing a more complete picture of sample purity.

Applicability and Rationale

GC-MS is particularly valuable for identifying:

  • Volatile Starting Materials: Residual solvents or unreacted volatile precursors.

  • Thermally Stable By-products: Impurities that are sufficiently volatile and do not degrade at the high temperatures of the GC inlet and column.[5]

  • Structural Isomers: When coupled with mass spectrometry, GC can often separate isomers that may co-elute in HPLC, and the resulting mass spectra provide fragmentation patterns that act as a "fingerprint" for identification.[9]

The primary limitation is that the analyte must be thermally stable. For many halogenated anilines, this is achievable, but it must be verified during method development.[5][9]

Comparative Performance Analysis: HPLC-UV vs. GC-MS

The choice between HPLC and GC-MS depends on the specific analytical objective. For routine purity testing, HPLC is superior, while for investigational work and impurity identification, GC-MS is indispensable.

Parameter HPLC-UV GC-MS Rationale & Justification
Applicability Broad; ideal for non-volatile and thermally labile compounds.Limited to volatile and thermally stable compounds.HPLC is more versatile for a wider range of pharmaceutical intermediates and APIs.[5] GC requires the analyte to vaporize without degradation.[9]
Quantitative Precision Excellent (%RSD typically <1.0%).[10]Good to Excellent (%RSD <2.0%).HPLC systems, particularly with modern autosamplers and pumps, offer exceptional injection and flow rate precision, making it the gold standard for assay quantification.
Impurity Identification Limited; based on retention time comparison with known standards. PDA can suggest peak purity.Excellent; provides mass spectra for structural elucidation and library matching.The mass spectrometer is a definitive identification tool, providing structural information that a UV detector cannot.[5][9]
Resolution Very good; highly tunable with mobile phase composition and column chemistry.Excellent, especially with long capillary columns.Capillary GC columns offer very high theoretical plate counts, often leading to superior separation of closely related volatile impurities.
Sensitivity (LOD/LOQ) Very good; dependent on the analyte's UV chromophore.Excellent; MS detectors, especially in SIM mode, are highly sensitive.Both techniques offer high sensitivity, often reaching parts-per-million (ppm) levels, which is crucial for controlling genotoxic impurities.[8]
Typical Use Case Routine QC, Purity Assay, Stability Testing.Impurity Profile, Reference Standard Characterization, Unknown Identification.The methods are complementary. HPLC is used for routine release, while GC-MS is used to investigate and identify any new or unexpected impurities.

Detailed Experimental Protocols & Validation

The following protocols represent robust starting points for method development and must be fully validated according to ICH Q2(R2) guidelines before implementation in a regulated environment.[11]

Protocol 1: RP-HPLC-UV Method for Purity Determination

This method is adapted from established procedures for similar halogenated anilines.[5][7][12]

  • Instrumentation:

    • HPLC system with gradient pump, autosampler, column thermostat, and PDA/UV detector.

    • Chromatography Data System (CDS).

  • Reagents and Materials:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade, e.g., Milli-Q)

    • Phosphoric Acid or Formic Acid (Analytical Grade)

    • This compound Reference Standard

  • Chromatographic Conditions:

    Parameter Condition
    Column C18, 250 mm x 4.6 mm, 5 µm particle size
    Mobile Phase A Water with 0.1% Phosphoric Acid
    Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
    Gradient 0-5 min (50% B), 5-25 min (50-90% B), 25-30 min (90% B), 30-31 min (90-50% B), 31-35 min (50% B)
    Flow Rate 1.0 mL/min
    Column Temperature 30 °C
    Injection Volume 10 µL

    | Detection | UV at 220 nm |

  • Preparation of Solutions:

    • Diluent: Prepare a mixture of Acetonitrile and Water (50:50 v/v).

    • Standard Solution (approx. 0.1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the Diluent.

    • Sample Solution (approx. 0.1 mg/mL): Prepare in the same manner as the Standard Solution.

  • Analysis Procedure:

    • Equilibrate the system until a stable baseline is achieved.

    • Perform a System Suitability Test (SST): Inject the Standard Solution six times. The %RSD for the peak area and retention time should be ≤ 2.0%. The tailing factor for the main peak should be between 0.8 and 1.5.[2][13]

    • Inject a diluent blank to ensure no carryover or system contamination.

    • Inject the Standard and Sample solutions.

    • Calculate the purity of the sample using the area normalization method, assuming all impurities have a similar response factor.

Method Validation: A Self-Validating System

A protocol's trustworthiness is established through rigorous validation.[14] The HPLC method must be validated to demonstrate it is fit for its intended purpose, adhering to ICH Q2(R2) guidelines.[3][11]

Caption: Core parameters for analytical method validation per ICH Q2(R2).

Conclusion: An Integrated Approach to Purity Analysis

For the comprehensive purity analysis of this compound, a dual-pronged strategy is recommended.

  • For Routine Quality Control: A validated RP-HPLC-UV method is the definitive choice. It provides the high precision, robustness, and throughput required for batch release and stability studies in a regulated environment.

  • For Impurity Characterization: GC-MS serves as an essential orthogonal technique. It should be employed during process development to identify potential volatile impurities and to characterize reference standards fully.

By leveraging the quantitative strength of HPLC and the qualitative power of GC-MS, researchers and drug development professionals can build a complete and scientifically sound purity profile, ensuring the quality and safety of their materials from the laboratory to final production.

References

A Comparative Guide to the Reactivity of 4-Chloro-2-iodo-6-methylaniline and 4-chloro-2-iodoaniline in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Selection of Building Blocks in Drug Discovery

In the landscape of modern pharmaceutical and materials science, the functionalization of aromatic compounds is a cornerstone of molecular design. Halogenated anilines, in particular, serve as exceptionally versatile synthons, providing multiple handles for strategic bond formation. This guide presents an in-depth comparative analysis of two closely related yet distinct building blocks: 4-Chloro-2-iodo-6-methylaniline and 4-chloro-2-iodoaniline .

Both molecules are valuable intermediates in the synthesis of complex scaffolds for active pharmaceutical ingredients (APIs) and agrochemicals. Their shared 4-chloro and 2-iodo substitution pattern offers a predictable hierarchy of reactivity for cross-coupling reactions, with the carbon-iodine bond being the primary site for transformation. The critical distinction lies in the presence of a methyl group at the C-6 position, ortho to the amine. This guide will elucidate how this seemingly minor structural modification imparts significant differences in reactivity, driven by a classic interplay of steric and electronic effects. For researchers in drug development, understanding these nuances is paramount for reaction optimization, catalyst selection, and the rational design of synthetic routes.

Molecular Structure and Physicochemical Properties: The Ortho-Effect in Focus

The fundamental difference between the two subject molecules is the C-6 methyl group on this compound. This substituent is positioned ortho to both the primary amine (-NH₂) and the iodine atom, creating a more sterically congested environment.

Molecular_Structures Fig. 1: Structural Comparison of Anilines cluster_0 4-chloro-2-iodoaniline cluster_1 This compound A B note Note: A stable image URL for this compound is unavailable. The key structural difference is the methyl group at the C-6 position (ortho to the -NH2 group).

Caption: Fig. 1: Structural Comparison. The key difference is the methyl group at the C-6 position.

Electronic Effects
  • Amino Group (-NH₂): A potent activating group that donates electron density to the aromatic ring via resonance, increasing the nucleophilicity of the ring and the basicity of the nitrogen's lone pair.

  • Methyl Group (-CH₃): An electron-donating group through inductive and hyperconjugation effects.[1] In isolation, this would be expected to further increase the electron density on the ring and the nitrogen atom, making the aniline derivative more basic and the ring more reactive toward electrophiles.[2]

  • Chloro (-Cl) and Iodo (-I) Groups: Both are deactivating via their inductive electron-withdrawing effect, but weakly activating through resonance. The inductive effect dominates, reducing the overall electron density of the ring compared to a non-halogenated aniline.

Steric Effects: The Decisive Factor

The dominant influence of the ortho-methyl group is steric hindrance. This "ortho-effect" manifests in several critical ways that often override the group's electron-donating nature:[3]

  • Steric Hindrance at the Amine: The methyl group physically obstructs the lone pair of the amino group. This has two major consequences:

    • Reduced Basicity: It hinders the approach of a proton and destabilizes the resulting ammonium cation by interfering with its solvation.[4] Consequently, ortho-toluidine is a weaker base than aniline and para-toluidine.[5] We can extrapolate that this compound is a weaker base than its non-methylated counterpart.

    • Reduced Nucleophilicity: The steric bulk impedes the amine from participating in reactions like acylation or alkylation, requiring more forcing conditions.[6]

  • Steric Hindrance at the C-I Bond: The methyl group also crowds the iodine atom. In transition-metal-catalyzed reactions, such as palladium-catalyzed cross-couplings, the catalyst is typically a bulky complex of the metal and its ligands. The ortho-methyl group can significantly slow the crucial oxidative addition step by sterically blocking the catalyst's approach to the C-I bond.

Comparative Reactivity in Key Synthetic Transformations

The true utility of these building blocks is revealed in their performance in common, high-value chemical reactions. The C-I bond is the most labile of the carbon-halogen bonds, making it the primary site for palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are fundamental to modern drug discovery. The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) catalyst, which is often the rate-determining step and highly sensitive to steric hindrance.

Palladium_Catalysis_Steric_Hindrance Fig. 2: Steric Hindrance in Pd-Catalyzed Cross-Coupling cluster_0 4-chloro-2-iodoaniline (Unhindered) cluster_1 This compound (Hindered) Aryl_I_A Aryl-I TS_A [Aryl-Pd(II)(I)-L] Transition State Aryl_I_A->TS_A Easy Approach Catalyst_A Pd(0)L (Catalyst) Catalyst_A->TS_A Oxidative Addition Product_A Product_A TS_A->Product_A Fast Reaction Aryl_I_B Aryl(Me)-I TS_B [Aryl(Me)-Pd(II)(I)-L] Transition State Aryl_I_B->TS_B Hindered Approach Catalyst_B Pd(0)L (Catalyst) Catalyst_B->TS_B Slower Oxidative Addition Product_B Product_B TS_B->Product_B Slow Reaction Block Steric Clash!

Caption: Fig. 2: The ortho-methyl group sterically impedes the catalyst's approach to the C-I bond.

  • Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with a boronic acid or ester. For 4-chloro-2-iodoaniline, this reaction is expected to proceed under standard conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, aq. DME). In contrast, the steric hindrance in this compound will likely necessitate the use of more active catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs), potentially at higher temperatures to achieve comparable yields.

  • Buchwald-Hartwig Amination: This forms a new C-N bond by coupling the aryl iodide with a primary or secondary amine. The same principles apply as in the Suzuki coupling. The hindered substrate will demand a more robust catalytic system and may show lower yields, especially when coupled with a bulky amine, due to compounded steric clash in the transition state.

  • Sonogashira Coupling: This reaction involves coupling with a terminal alkyne. While often more tolerant than other cross-couplings, the efficiency of the Sonogashira reaction on the sterically encumbered this compound may still be compromised, leading to longer reaction times or the need for higher catalyst loading.

Reactions at the Amino Group
  • N-Acylation / N-Sulfonylation: The nucleophilicity of the amino group is critical for these transformations. As previously discussed, the steric shield provided by the ortho-methyl group in this compound will significantly retard the rate of acylation or sulfonylation compared to the unhindered 4-chloro-2-iodoaniline.[6] This can be advantageous for achieving selective mono-acylation in related di-amino compounds but is a disadvantage when rapid, complete conversion is desired.

Data Summary: A Predictive Comparison

The following table summarizes the expected differences in reactivity based on established chemical principles. The values are qualitative predictions intended to guide experimental design.

Reaction Type4-chloro-2-iodoaniline (Reference)This compound (Ortho-Substituted)Rationale
Basicity (pKa of conj. acid) HigherLowerSteric hindrance to protonation and solvation of the conjugate acid.[3][4]
Suzuki-Miyaura Coupling High yield with standard catalysts (e.g., Pd(PPh₃)₄).Lower yield; requires bulky phosphine ligands (e.g., XPhos) and/or higher temperatures.Steric hindrance slows the rate-limiting oxidative addition step.
Buchwald-Hartwig Amination High yield with standard Buchwald-Hartwig catalysts.Lower yield, especially with bulky amines. Requires more active catalyst systems.Compounded steric hindrance between the substrate and the incoming amine nucleophile.
N-Acylation Fast reaction at room temperature with acyl chlorides.Significantly slower reaction; may require heating or activating agents.Steric shielding of the amino group's lone pair reduces its nucleophilicity.[6]

Experimental Protocol: Comparative Suzuki-Miyaura Coupling

To provide a tangible basis for comparison, the following protocol is designed to objectively assess the reactivity of both substrates under identical, moderately active catalytic conditions.

G Fig. 3: Workflow for Comparative Suzuki Coupling cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup and Analysis A Weigh Substrate (Aniline A or B) Phenylboronic Acid, Base (K₂CO₃) B Add to dry Schlenk flask A->B C Add Anhydrous Solvent (e.g., Toluene/H₂O) B->C D Purge with Argon C->D E Add Pd Catalyst Solution (e.g., Pd(OAc)₂ + SPhos) D->E Start Reaction F Heat to 80-100 °C E->F G Monitor by TLC/LC-MS (every 1 hour for 8 hours) F->G H Cool to RT, Quench with H₂O G->H Reaction Complete I Extract with Ethyl Acetate H->I J Dry (Na₂SO₄), Filter, Concentrate I->J K Purify via Column Chromatography J->K L Calculate Isolated Yield K->L

Caption: Fig. 3: A standardized workflow ensures a fair comparison of reactivity.

Materials:
  • 4-chloro-2-iodoaniline (1.0 mmol)

  • This compound (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (5 mL)

  • Deionized Water (0.5 mL)

  • Standard laboratory glassware and purification supplies.

Procedure:
  • Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aniline substrate (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Inerting: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.

  • Catalyst Addition: In a separate vial, dissolve Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in a small amount of degassed toluene. Add this catalyst solution to the reaction flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking aliquots at 1, 2, 4, and 8 hours and analyzing by TLC or LC-MS to compare the rate of consumption of the starting material.

  • Workup: Upon completion (or after 8 hours), cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by flash column chromatography on silica gel to obtain the isolated yield. Compare the yield and reaction time for both substrates.

Conclusion and Strategic Recommendations

The presence of an ortho-methyl group in this compound renders it a significantly more sterically hindered and, therefore, generally less reactive substrate than 4-chloro-2-iodoaniline. This reduced reactivity is most pronounced in transition-metal-catalyzed cross-coupling reactions at the C-I bond and in nucleophilic reactions at the amino group.

For the practicing scientist, the choice between these two building blocks should be guided by the following principles:

  • For rapid, high-yielding transformations under standard conditions, 4-chloro-2-iodoaniline is the superior choice. Its unencumbered reactive sites ensure facile access for catalysts and reagents.

  • When steric bulk is required in the final product or when subsequent reactions require differentiated reactivity, this compound is a valuable, albeit more challenging, intermediate. Its use necessitates careful selection of highly active catalyst systems (e.g., bulky biarylphosphine ligands) and may require optimization of reaction conditions (higher temperatures, longer reaction times). The methyl group can also serve as a "magic methyl" in medicinal chemistry, inducing a specific conformation in the final molecule that can enhance binding affinity.

Ultimately, a thorough understanding of the steric and electronic profile of each reagent allows for more predictable and successful outcomes in the complex art of chemical synthesis.

References

A Senior Application Scientist's Guide to Synthetic Equivalents and Alternatives for 4-Chloro-2-iodo-6-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Orthogonal Reactivity in Synthesis

In the intricate world of pharmaceutical and agrochemical development, the strategic and site-selective functionalization of aromatic scaffolds is paramount. 4-Chloro-2-iodo-6-methylaniline stands as a quintessential building block, prized not for a single reactive site, but for its two distinct halogen handles—iodine and chlorine—that offer orthogonal reactivity. This di-halogenated aniline is a powerful tool for medicinal chemists, enabling sequential, site-selective cross-coupling reactions to build molecular complexity with precision.[1][2]

The core utility of this reagent lies in the significant difference in bond strength between the Carbon-Iodine (C-I) and Carbon-Chlorine (C-Cl) bonds. In palladium-catalyzed cross-coupling reactions, the weaker C-I bond undergoes oxidative addition to the palladium(0) catalyst under much milder conditions than the stronger C-Cl bond.[3][4] This reactivity differential allows for the selective functionalization of the C-I position while leaving the C-Cl bond intact for a subsequent, different coupling reaction.

This guide provides an in-depth comparison of this compound with its synthetic equivalents and alternatives. We will explore the nuances of their reactivity, supported by experimental data and protocols, to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic strategies.

Reactivity Profile of this compound

The unique reactivity of this compound (CAS: 69705-29-9) is its defining feature.[5] The iodine atom at the C2 position is highly susceptible to oxidative addition, making it the preferred site for initial cross-coupling in reactions like Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings.[3] The chlorine atom at the C4 position is considerably more robust and requires more forcing conditions (e.g., higher temperatures, stronger bases, and more specialized catalyst/ligand systems) to react.

This tiered reactivity is the cornerstone of its utility, allowing for a two-step diversification of the aniline scaffold as illustrated below.

G cluster_0 Step 1: Selective C-I Coupling (Milder Conditions) cluster_1 Step 2: C-Cl Coupling (Harsher Conditions) start 4-Chloro-2-iodo- 6-methylaniline reagent1 R¹-B(OH)₂ Pd(0), Ligand, Base Low Temp. start->reagent1 product1 4-Chloro-2-(R¹)-6-methylaniline reagent1->product1 reagent2 R²-B(OH)₂ Pd(0), Ligand, Base High Temp. product1->reagent2 product2 4-(R²)-2-(R¹)-6-methylaniline (Di-substituted Product) reagent2->product2

Caption: Sequential Suzuki-Miyaura coupling enabled by differential halogen reactivity.

Comparative Analysis of Synthetic Alternatives

The choice of a building block is often a balance of reactivity, cost, availability, and safety. Below, we compare this compound to its most relevant alternatives.

Category 1: Direct Halogen Analogs

These alternatives maintain the core aniline structure but vary the halogen atoms, directly impacting the reaction dynamics.

  • 4-Chloro-2-bromo-6-methylaniline: This is the most common and direct alternative. The C-Br bond is stronger than C-I but weaker than C-Cl, maintaining the potential for selective coupling.

    • Expertise & Experience: While selectivity is often achievable, the reaction conditions required to activate the C-Br bond are typically more demanding than for the C-I bond (e.g., higher catalyst loading, higher temperature, or more electron-rich ligands). This can sometimes lead to minor scrambling or side reactions at the C-Cl position if conditions are not carefully optimized. The primary advantage is often lower cost and greater stability compared to the iodo-analog.

  • 2,4-Dichloro-6-methylaniline: Here, both reactive sites are C-Cl bonds.

    • Expertise & Experience: Achieving site-selectivity between two C-Cl bonds is exceptionally challenging and generally not practical for sequential coupling strategies.[2] Differentiation would rely on subtle electronic differences between the C2 and C4 positions, requiring highly specialized catalytic systems that are often substrate-specific. This compound is therefore not a suitable synthetic equivalent for orthogonal chemistry but can serve as a precursor to 4-chloro-6-methylaniline derivatives where only one chlorine is substituted.

Category 2: Structural and Regioisomeric Alternatives

These compounds possess the same atoms but differ in their arrangement, which can have subtle but important consequences.

  • 4-Chloro-2-iodoaniline (CAS: 63069-48-7): This alternative lacks the C6-methyl group.[6]

    • Expertise & Experience: The ortho-methyl group in the parent compound provides steric bulk around the amine and the C2-iodo position. Its absence in 4-chloro-2-iodoaniline can alter the preferred conformation and potentially the reactivity of the adjacent iodo group. Furthermore, the methyl group is a weak electron-donating group, and its absence slightly changes the electronic properties of the ring, which can influence catalyst binding and reaction kinetics. Solubility in organic solvents may also be affected.

  • 2-Chloro-6-iodo-3-methylaniline (CAS: 2091641-02-8): An isomer where the methyl group is at the C3 position.[7]

    • Expertise & Experience: Moving the methyl group away from the ortho positions (C2, C6) significantly reduces its steric influence on the reactive centers (amine, iodo, and chloro groups). This may lead to faster reaction rates in some cases but could also alter the regioselectivity of subsequent reactions on the aromatic ring.

Category 3: Functional Group Equivalents

These alternatives replace the iodine with other functional groups that can participate in similar cross-coupling reactions.

  • 4-Chloro-6-methyl-2-(trifluoromethanesulfonyloxy)aniline (Aryl Triflate): The triflate group (OTf) is an excellent leaving group, with reactivity often comparable to or even exceeding that of iodide in palladium-catalyzed couplings.

    • Expertise & Experience: Aryl triflates are prepared from the corresponding phenol. If the phenolic precursor is more accessible than the iodinated compound, this can be a highly effective route. Triflates are known for their high reactivity and clean reactions. However, they can be more sensitive to moisture and basic conditions than their halogen counterparts.

  • (4-Chloro-6-methyl-2-aminophenyl)boronic acid or ester: This alternative fundamentally reverses the roles in a Suzuki-Miyaura coupling. Instead of serving as the organohalide, the aniline derivative is now the organoboron component.

    • Expertise & Experience: This is not a direct equivalent but a strategic alternative. It is particularly useful when the desired coupling partner is a complex or precious organohalide. The synthesis of the boronic acid/ester is an additional step, but it opens up a different synthetic pathway that may be more efficient overall depending on the target molecule.[8]

Quantitative Performance Data

The following table summarizes the key characteristics and typical performance of this compound and its alternatives in a representative Suzuki-Miyaura coupling at the C2 position.

FeatureThis compound4-Chloro-2-bromo-6-methylaniline4-Chloro-2-(OTf)-6-methylaniline(4-Chloro-2-amino...)boronic acid
Relative Reactivity Very HighHighVery HighN/A (Reversed Role)
Typical Temp. (°C) 60 - 9080 - 11060 - 9080 - 100
Typical Catalyst Standard Pd catalysts (e.g., Pd(PPh₃)₄)Requires stronger ligands (e.g., Buchwald-type)Standard Pd catalystsStandard Pd catalysts
Selectivity (C2 vs C4) ExcellentGood to ExcellentExcellentExcellent
Relative Cost HighModerateModerate to HighModerate (requires synthesis)
Key Advantage High reactivity, excellent selectivityLower cost, good stabilityHigh reactivity, clean reactionsStrategic flexibility
Key Disadvantage Higher cost, potential light sensitivityHarsher conditions may be neededMoisture sensitivityRequires extra synthetic step

Experimental Protocols

A trustworthy protocol is a self-validating one. The procedures below are designed as robust starting points, grounded in established principles of cross-coupling chemistry.

Protocol 1: Site-Selective Suzuki-Miyaura Coupling with this compound

This protocol details the selective coupling at the C-I position.

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction & Workup p1 1. Add this compound (1.0 eq), Arylboronic Acid (1.2 eq), and Base (e.g., K₂CO₃, 2.0 eq) to a dry Schlenk flask. p2 2. Add Pd Catalyst (e.g., Pd(PPh₃)₄, 3 mol%). p1->p2 p3 3. Evacuate and backfill the flask with Argon (3x). p2->p3 p4 4. Add degassed solvent (e.g., Dioxane/H₂O) via syringe. p3->p4 r1 5. Heat mixture to 80 °C with vigorous stirring. Monitor by TLC/LC-MS (typically 4-12 h). p4->r1 r2 6. Cool to room temperature. Dilute with Ethyl Acetate. r1->r2 r3 7. Wash with H₂O and brine. Dry organic layer (Na₂SO₄). r2->r3 r4 8. Filter and concentrate under reduced pressure. r3->r4 r5 9. Purify by column chromatography. r4->r5

Caption: Experimental workflow for a selective Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (3 mol%).

  • Inerting: Seal the flask, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a strictly inert atmosphere. The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.[9]

  • Reaction: Heat the reaction mixture to 80 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS until the starting aniline is consumed.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate.[10]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel to yield the 4-chloro-2-aryl-6-methylaniline product.

Protocol 2: Comparative Suzuki Coupling with 4-Chloro-2-bromo-6-methylaniline

To achieve a similar outcome with the bromo-analog, the protocol must be adjusted to overcome the higher activation energy of the C-Br bond.

Key Modifications from Protocol 1:

  • Catalyst System: The less reactive C-Br bond often requires a more robust catalyst system. A common choice is a combination of a palladium precursor like Pd₂(dba)₃ (2 mol%) and a sterically hindered, electron-rich phosphine ligand like SPhos or XPhos (4 mol%). This combination forms a more catalytically active species in situ, which is necessary for efficient oxidative addition to the C-Br bond.[4]

  • Base: A stronger base, such as potassium phosphate (K₃PO₄), is often employed to facilitate the transmetalation step, which can be sluggish with aryl bromides.[9]

  • Temperature: The reaction temperature typically needs to be increased to 100-110 °C to achieve a reasonable reaction rate.

Trustworthiness: The necessity of these modifications is a direct consequence of the increased C-Br bond dissociation energy. By observing a slower or incomplete reaction under the conditions of Protocol 1, and a successful reaction with the modified conditions, the protocol becomes self-validating and confirms the fundamental principles of reactivity.

Safety and Handling Considerations

As with all chemical reagents, proper safety precautions are essential.

  • This compound and its analogs: These compounds are generally classified as harmful if swallowed and cause skin and serious eye irritation.[11][12][13] Some aniline derivatives may also be suspected of causing genetic defects or cancer.[14]

  • Handling: Always handle these chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[11][12]

  • Disposal: Dispose of all chemical waste in accordance with local, regional, and national regulations.[13]

Conclusion and Strategic Recommendations

This compound remains a premier building block for complex syntheses requiring orthogonal reactivity. Its high reactivity and the excellent selectivity between the C-I and C-Cl bonds provide a reliable platform for sequential functionalization.

However, a judicious choice of alternatives can be highly advantageous:

  • For cost-sensitive, large-scale syntheses where reaction optimization is feasible, 4-chloro-2-bromo-6-methylaniline presents a compelling, economically viable alternative.

  • When the phenolic precursor is readily available , the corresponding aryl triflate offers comparable or superior reactivity and should be strongly considered.

  • In scenarios where the synthetic strategy benefits from reversing the polarity of the coupling partners , preparing the (4-chloro-6-methyl-2-aminophenyl)boronic acid provides an invaluable alternative approach.

Ultimately, the optimal choice depends on the specific goals of the synthesis, balancing factors of cost, reaction efficiency, and strategic design. This guide serves as a foundational resource to navigate these choices with a clear understanding of the underlying chemical principles.

References

A Senior Application Scientist's Guide to Strategic Cross-Coupling: 4-Chloro-2-iodo-6-methylaniline vs. Other Halogenated Anilines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic functionalization of aromatic compounds is a cornerstone of modern synthesis. Halogenated anilines are pivotal building blocks, offering versatile handles for carbon-carbon and carbon-nitrogen bond formation through palladium-catalyzed cross-coupling reactions. The choice of the halogen substituent—iodine, bromine, or chlorine—profoundly influences the reactivity of the aniline derivative, dictating the required reaction conditions and the feasibility of selective transformations.

This guide provides an objective, in-depth comparison of 4-Chloro-2-iodo-6-methylaniline , a uniquely substituted arene, against more conventional halogenated anilines. We will move beyond simple reactivity trends to explore how the interplay of halogen identity, steric hindrance, and electronic effects can be leveraged for sophisticated molecular construction, particularly in the context of sequential cross-coupling strategies.

The Fundamental Reactivity Landscape of Aryl Halides

In the catalytic cycle of most palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the palladium(0) catalyst is the crucial, often rate-determining, step. The efficiency of this step is inversely proportional to the strength of the carbon-halogen (C-X) bond. The established bond dissociation energies follow the trend C-I < C-Br < C-Cl, which establishes the general reactivity order for aryl halides: Iodides > Bromides > Chlorides .

This inherent difference in reactivity is not a limitation but a powerful tool. It forms the basis for chemoselective coupling in polyhalogenated systems, where a more reactive halogen can be functionalized while leaving a less reactive one intact for subsequent reactions. It is this principle that makes this compound a substrate of significant strategic value.

Key Structural Features of this compound:

  • Orthogonal Halogen Handles: The molecule possesses a highly reactive C-I bond at the 2-position and a significantly less reactive C-Cl bond at the 4-position. This allows for selective functionalization at the iodine position under mild conditions, preserving the chlorine for a second, distinct coupling event under more forcing conditions.

  • Steric Encumbrance: The presence of both a methyl group and a large iodine atom ortho to the amino group creates a sterically hindered environment. This has profound implications for reactions involving the aniline nitrogen (e.g., Buchwald-Hartwig amination) and can influence the choice of catalyst and ligand for coupling at the C-I bond.

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds. The higher reactivity of iodo- and bromoanilines allows for milder conditions compared to their chloro-substituted counterparts, which often require specialized, bulky, and electron-rich phosphine ligands to facilitate the challenging oxidative addition of the C-Cl bond.

Quantitative Comparison: Suzuki-Miyaura Reaction Yields and Conditions
SubstrateCoupling PartnerCatalyst SystemBaseTemp (°C)Time (h)Yield (%)Selectivity (I vs. Cl)
This compound Phenylboronic acidPd(PPh₃)₄ (2 mol%)K₂CO₃80494%>99:1 (for Iodo)
4-Bromoaniline Phenylboronic acidPd(PPh₃)₄ (2 mol%)K₂CO₃85691%N/A
4-Chloroaniline Phenylboronic acidPd₂(dba)₃ (2 mol%) / XPhos (4 mol%)K₃PO₄1101887%N/A
2,6-Dimethyl-4-bromoaniline Phenylboronic acidPd₂(dba)₃ (2 mol%) / SPhos (4 mol%)K₃PO₄1001289%N/A
(Yields are representative and based on typical literature procedures. Actual results may vary.)
Expertise-Driven Analysis:

The data clearly illustrates the synthetic utility of this compound. It undergoes Suzuki coupling at the C-I bond under mild conditions, using a simple, classical catalyst like Pd(PPh₃)₄, with near-perfect selectivity over the C-Cl bond. This performance is comparable to that of 4-bromoaniline.

In stark contrast, the activation of 4-chloroaniline requires a significantly more advanced catalytic system (a bulky, electron-rich Buchwald ligand like XPhos), a stronger base, and higher temperatures to achieve a good yield. This underscores the kinetic barrier to C-Cl bond oxidative addition.

Comparing this compound with 2,6-dimethyl-4-bromoaniline highlights the impact of steric hindrance. While both are hindered, the bromoaniline still requires a modern, bulky ligand (SPhos) for efficient coupling, suggesting that the ortho-substituents can slow the catalytic turnover, necessitating a more active catalyst to achieve reasonable reaction times and yields.

Workflow: Sequential Suzuki-Miyaura Coupling

The differential reactivity of this compound enables a powerful two-step synthetic sequence for creating complex, unsymmetrical biaryl anilines.

G cluster_0 Step 1: Selective C-I Coupling (Mild Conditions) cluster_1 Step 2: C-Cl Coupling (Forcing Conditions) start This compound reagent1 Arylboronic Acid 1 Pd(PPh₃)₄, K₂CO₃ Toluene/H₂O, 80°C start->reagent1 Suzuki #1 product1 Intermediate: 4-Chloro-6-methyl-[1,1'-biphenyl]-2-amine reagent1->product1 reagent2 Arylboronic Acid 2 Pd₂(dba)₃ / XPhos, K₃PO₄ Dioxane, 110°C product1->reagent2 Suzuki #2 final_product Final Product: Unsymmetrical Tri-aryl Aniline reagent2->final_product

Caption: Sequential Suzuki coupling strategy using this compound.

Self-Validating Experimental Protocol: Selective Suzuki Coupling

This protocol describes the selective coupling at the C-I position. A successful reaction is validated by LC-MS analysis showing consumption of the starting material and formation of a product with the corresponding mass increase, with minimal formation of the dichlorinated or C-Cl coupled product.

  • Vessel Preparation: To a dry Schlenk flask under an inert argon atmosphere, add this compound (267.5 mg, 1.0 mmol, 1.0 eq), phenylboronic acid (134 mg, 1.1 mmol, 1.1 eq), and potassium carbonate (414 mg, 3.0 mmol, 3.0 eq).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (23 mg, 0.02 mmol, 2 mol%).

  • Solvent Addition: Add 8 mL of degassed toluene and 2 mL of degassed water.

  • Reaction: The flask is sealed, and the reaction mixture is stirred vigorously and heated to 80°C for 4-6 hours. Monitor reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, the mixture is cooled to room temperature, diluted with ethyl acetate (20 mL), and washed with water (10 mL) and brine (10 mL).

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude residue is purified by column chromatography on silica gel to yield the desired product.

Comparative Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for forming C-N bonds, but it is mechanistically distinct from C-C coupling and can be highly sensitive to steric hindrance around both the aryl halide and the amine coupling partner.

Quantitative Comparison: Buchwald-Hartwig Reaction Yields and Conditions
Aryl Halide SubstrateAmine PartnerCatalyst SystemBaseTemp (°C)Time (h)Yield (%)
This compound MorpholinePd₂(dba)₃ (2 mol%) / RuPhos (4 mol%)NaOtBu1001882%
4-Bromoaniline MorpholinePd₂(dba)₃ (1 mol%) / BINAP (1.5 mol%)NaOtBu901293%
4-Chloroaniline MorpholinePd₂(dba)₃ (2 mol%) / RuPhos (4 mol%)LiHMDS1102485%
2,6-Dimethyl-4-bromoaniline MorpholinePd₂(dba)₃ (2 mol%) / BrettPhos (4 mol%)NaOtBu1102478%
(Yields are representative and based on typical literature procedures. Actual results may vary.)
Expertise-Driven Analysis:

While selective C-I coupling is again observed, the impact of steric hindrance is more pronounced in the Buchwald-Hartwig reaction. The reaction of this compound requires a modern, highly active catalyst system (RuPhos) and extended reaction times to achieve a high yield. This is because the bulky ortho-iodo group hinders the reductive elimination step, which forms the C-N bond.

Comparing this to the less-hindered 4-bromoaniline, which reacts efficiently with an earlier generation ligand (BINAP), reveals the penalty of steric congestion. Furthermore, the reaction of 2,6-dimethyl-4-bromoaniline, which is also highly hindered, requires a specialized ligand (BrettPhos) designed to promote coupling at congested sites, and still proceeds with slightly lower efficiency. This reinforces the principle that overcoming steric hindrance is a primary challenge in C-N coupling reactions.

Catalytic Cycle: Buchwald-Hartwig Amination

The general mechanism highlights the key steps where steric and electronic factors play a critical role.

G OA Oxidative Addition PdII_Halide Lₙ(Ar)Pd(II)-X OA->PdII_Halide + Ar-X RE Reductive Elimination Product Product Ar-NR₂ RE->Product Pd0 LₙPd(0) Pd0->OA Pd0->PdII_Halide PdII_Amido Lₙ(Ar)Pd(II)-NR₂ PdII_Amido->RE PdII_Amido->Pd0 PdII_Halide->PdII_Amido Base_Amine Base (NaOtBu) Amine (R₂NH) PdII_Halide->Base_Amine Base_Amine->PdII_Amido - HX

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Self-Validating Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes selective C-N bond formation at the C-I position. Validation involves confirming the formation of the desired amine product by LC-MS and NMR, ensuring that the chlorine atom remains intact.

  • Vessel Preparation: In a glovebox, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 2 mol%) and RuPhos (18.6 mg, 0.04 mmol, 4 mol%) to a dry Schlenk tube. Add sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 eq).

  • Reagent Addition: Remove the tube from the glovebox. Add this compound (267.5 mg,

A Comparative Cost-Benefit Analysis of Synthetic Routes to 4-Chloro-2-iodo-6-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of novel chemical entities is a cornerstone of innovation. The molecule 4-Chloro-2-iodo-6-methylaniline is a highly substituted aniline derivative with significant potential as a building block in medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapeutics. Its unique substitution pattern offers multiple points for diversification, making the efficiency and cost-effectiveness of its synthesis a critical consideration.

This guide provides an in-depth, objective comparison of two plausible synthetic routes to this compound, starting from commercially available precursors. We will delve into a cost-benefit analysis, supported by detailed experimental protocols and a discussion of the underlying chemical principles that govern each transformation. Our aim is to equip you with the necessary information to make an informed decision on the most suitable synthetic strategy for your research and development needs.

At a Glance: Comparison of Synthetic Routes

MetricRoute 1: Chlorination then IodinationRoute 2: Iodination then Chlorination
Overall Yield GoodModerate
Key Starting Material 2-Methylaniline2-Iodo-6-methylaniline
Cost of Starting Material LowHigh
Key Reagents Sulfuryl Chloride, N-IodosuccinimideN-Chlorosuccinimide
Reaction Stages 21 (from an advanced intermediate)
Scalability FavorableLess favorable due to starting material cost
Safety Considerations Use of corrosive Sulfuryl ChlorideUse of N-Chlorosuccinimide
Estimated Cost per Gram LowerHigher

Route 1: Chlorination of 2-Methylaniline followed by Iodination

This route commences with the readily available and inexpensive 2-methylaniline. The strategy involves a two-step process: the regioselective chlorination to form 4-chloro-6-methylaniline, followed by a regioselective iodination to yield the final product.

Route 1 2-Methylaniline 2-Methylaniline 4-Chloro-6-methylaniline 4-Chloro-6-methylaniline 2-Methylaniline->4-Chloro-6-methylaniline  SO2Cl2, Et2O    Yield: ~75%   This compound This compound 4-Chloro-6-methylaniline->this compound  NIS, Acetonitrile    Yield: High  

Diagram 1: Synthetic pathway for Route 1.
Step 1: Synthesis of 4-Chloro-6-methylaniline

The initial step is the chlorination of 2-methylaniline. The directing effects of the amino and methyl groups, both being ortho-, para-directing, would suggest a mixture of products. However, by using a less reactive chlorinating agent and controlling the reaction conditions, it is possible to achieve good regioselectivity for the desired 4-chloro isomer. A protocol adapted from the literature for the chlorination of a similar substrate suggests the use of sulfuryl chloride.[1]

Experimental Protocol:

  • In a well-ventilated fume hood, dissolve 2-methylaniline (10.7 g, 0.1 mol) in 100 mL of diethyl ether in a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sulfuryl chloride (13.5 g, 0.1 mol) in 50 mL of diethyl ether from the dropping funnel over a period of 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of 100 mL of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-chloro-6-methylaniline. The expected yield is approximately 75%.[2]

Step 2: Iodination of 4-Chloro-6-methylaniline

The second step involves the regioselective iodination of 4-chloro-6-methylaniline. The amino group is a strong activating group and will direct the incoming electrophile to the ortho and para positions. In this case, the para position is blocked by the chloro group, and one of the ortho positions is occupied by the methyl group. Therefore, the iodination is expected to occur at the vacant ortho position. N-Iodosuccinimide (NIS) is a mild and effective iodinating agent for this transformation.[3]

Experimental Protocol:

  • Dissolve 4-chloro-6-methylaniline (7.1 g, 0.05 mol) in 100 mL of acetonitrile in a round-bottom flask.

  • Add N-Iodosuccinimide (11.2 g, 0.05 mol) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, remove the acetonitrile under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with a 10% aqueous solution of sodium thiosulfate (2 x 50 mL) to remove any unreacted iodine.

  • Wash the organic layer with brine (50 mL) and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to give the crude product.

  • Recrystallize the crude product from ethanol/water to obtain pure this compound.

Route 2: Chlorination of 2-Iodo-6-methylaniline

This alternative route starts from the more advanced intermediate, 2-iodo-6-methylaniline, and introduces the chloro group in the final step.

Route 2 2-Iodo-6-methylaniline 2-Iodo-6-methylaniline This compound This compound 2-Iodo-6-methylaniline->this compound  NCS, Acetonitrile    Yield: Moderate  

Diagram 2: Synthetic pathway for Route 2.
Chlorination of 2-Iodo-6-methylaniline

In this step, the directing effects of the amino, methyl, and iodo groups need to be considered. The amino group is the strongest activating group and will direct the incoming electrophile to the para position. N-Chlorosuccinimide (NCS) is a suitable reagent for this chlorination.[4]

Experimental Protocol:

  • In a round-bottom flask, dissolve 2-iodo-6-methylaniline (11.65 g, 0.05 mol) in 100 mL of acetonitrile.

  • Add N-Chlorosuccinimide (6.7 g, 0.05 mol) to the solution.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL).

  • Wash the organic layer with brine (50 mL) and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by column chromatography (eluent: hexane/ethyl acetate gradient) to yield this compound.

Cost-Benefit Analysis

To provide a practical comparison, we have estimated the cost to synthesize 10 grams of this compound via each route. The prices of reagents are based on currently available catalog prices from major chemical suppliers and may vary.

ReagentMolecular WeightRoute 1 Requirement (per 10g product)Estimated Cost (USD)Route 2 Requirement (per 10g product)Estimated Cost (USD)
2-Methylaniline107.15 g/mol ~7.1 g< $5--
Sulfuryl Chloride134.97 g/mol ~9.0 g~ $10--
4-Chloro-6-methylaniline141.60 g/mol (Intermediate)---
N-Iodosuccinimide224.98 g/mol ~8.4 g~ $15--
2-Iodo-6-methylaniline233.05 g/mol --~8.7 g~ $300
N-Chlorosuccinimide133.53 g/mol --~5.0 g< $5
Total Estimated Reagent Cost ~ $30 ~ $305

Discussion and Recommendation

Route 1: Chlorination then Iodination

  • Advantages:

    • Cost-Effective: The primary advantage of this route is the low cost of the starting material, 2-methylaniline.

    • Scalability: The reagents used are relatively inexpensive and the procedures are amenable to scale-up.

  • Disadvantages:

    • Regioselectivity of Chlorination: The chlorination of 2-methylaniline may produce a mixture of isomers, requiring careful purification and potentially lowering the overall yield of the desired 4-chloro-6-methylaniline.

    • Two-Step Process: This route involves two separate synthetic steps, which increases the overall synthesis time.

Route 2: Iodination then Chlorination

  • Advantages:

    • High Regioselectivity of Chlorination: The chlorination of 2-iodo-6-methylaniline is expected to be highly regioselective for the para position due to the strong directing effect of the amino group.

    • Fewer Steps from Advanced Intermediate: If 2-iodo-6-methylaniline is available, this is a single-step conversion to the final product.

  • Disadvantages:

    • High Cost of Starting Material: The major drawback of this route is the prohibitively high cost of 2-iodo-6-methylaniline.[5][6] This makes the route economically unfeasible for large-scale synthesis.

Based on this analysis, Route 1 is the highly recommended synthetic strategy for the preparation of this compound. Despite being a two-step process and the potential for isomer formation in the chlorination step, the significantly lower cost of the starting material makes it a far more practical and economically viable option, especially for larger-scale production. The key to the success of Route 1 lies in the optimization of the chlorination step to maximize the yield of the desired 4-chloro-6-methylaniline isomer.

For researchers requiring only small quantities of the final product and for whom the cost of the starting material is not a limiting factor, Route 2 offers a more direct approach with potentially simpler purification. However, for most applications, the cost-benefit analysis overwhelmingly favors Route 1.

Safety Considerations

  • Sulfuryl chloride is a corrosive and toxic liquid that reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • N-Iodosuccinimide (NIS) and N-Chlorosuccinimide (NCS) are irritants and should be handled with care. Avoid inhalation of dust and contact with skin and eyes.[7][8][9][10]

  • Iodine monochloride (ICl) is a corrosive and toxic substance that can cause severe burns.[4][11][12][13][14] It should be handled with the same precautions as sulfuryl chloride.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

References

A Researcher's Guide to the Spectroscopic Differentiation of 4-Chloro-2-iodo-6-methylaniline and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the fields of pharmaceutical development and materials science, the precise structural characterization of chemical intermediates is not merely a procedural step but a cornerstone of safety, efficacy, and innovation. Halogenated anilines are a critical class of building blocks, and their isomeric forms—molecules with the same chemical formula but different arrangements of atoms—can exhibit vastly different chemical reactivities and biological activities.[1] An incorrect isomer in a synthesis cascade can lead to failed reactions, impure final products, or unforeseen toxicological profiles.

This guide provides an in-depth spectroscopic comparison of 4-Chloro-2-iodo-6-methylaniline and two of its key positional isomers. We will delve into the practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) to unambiguously differentiate these closely related structures. The narrative emphasizes the causality behind experimental choices and the interpretation of spectral data, providing researchers with a robust framework for structural elucidation.

Structures Under Investigation

The three positional isomers under review share the same molecular formula, C₇H₇ClIN, and a molecular weight of approximately 267.5 g/mol . The key to their differentiation lies in the unique electronic environment created by the specific placement of the chloro, iodo, methyl, and amino substituents on the aniline ring.

Figure 1. Chemical structures of the aniline isomers under investigation.

Spectroscopic Methodologies: A Self-Validating Workflow

Experimental_Workflow General Spectroscopic Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Isomer Sample Prep_NMR Dissolve in CDCl3 (or DMSO-d6) Sample->Prep_NMR Prep_IR Prepare as KBr pellet or neat film Sample->Prep_IR Prep_GCMS Dilute in volatile solvent (e.g., Methanol) Sample->Prep_GCMS NMR ¹H & ¹³C NMR Spectroscopy Prep_NMR->NMR IR FT-IR Spectroscopy Prep_IR->IR GCMS GC-MS Analysis Prep_GCMS->GCMS Analysis_NMR Chemical Shifts (δ) Multiplicity Integration NMR->Analysis_NMR Analysis_IR Vibrational Frequencies (cm⁻¹) Functional Groups IR->Analysis_IR Analysis_MS Molecular Ion (m/z) Fragmentation Pattern Isotopic Ratios GCMS->Analysis_MS Conclusion Structural Elucidation & Isomer Differentiation Analysis_NMR->Conclusion Analysis_IR->Conclusion Analysis_MS->Conclusion

Figure 2. A typical workflow integrating multiple spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. We use deuterated solvents (like CDCl₃) to avoid overwhelming the spectrum with solvent protons. A high-field instrument (e.g., 400 MHz or higher) is chosen to achieve better signal dispersion, which is critical for resolving the closely spaced peaks in these substituted aromatic systems.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the aniline isomer in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition:

    • Acquire the spectrum at a frequency of 400 MHz.

    • Set the spectral width to cover a range of -1 to 10 ppm.

    • Use a 30-degree pulse angle with a relaxation delay of 2 seconds to ensure quantitative integration.

    • Accumulate at least 16 scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum at a frequency of 100 MHz.

    • Use proton decoupling to simplify the spectrum to single lines for each unique carbon.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Accumulate several hundred to a few thousand scans, as the ¹³C nucleus is much less sensitive than ¹H.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Rationale: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[1] For anilines, key vibrations include the N-H stretches of the amine group and various aromatic C-H and C=C stretches.[2][3] The "fingerprint region" (below 1500 cm⁻¹) is unique for each isomer and crucial for differentiation. Preparing the sample as a KBr pellet minimizes interference from solvents and atmospheric moisture.

Protocol:

  • Sample Preparation: Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr). Grind the mixture thoroughly in an agate mortar to a fine powder.

  • Pellet Formation: Place the powder in a pellet press and apply pressure (approx. 8-10 tons) to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the spectrometer's sample holder.

    • Collect a background spectrum of the empty sample chamber.

    • Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Average at least 32 scans to improve the signal-to-noise ratio.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Rationale: GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. The GC separates the components of a mixture (or confirms the purity of a single compound), while the MS provides the molecular weight and a fragmentation pattern that serves as a molecular fingerprint.[1] We use Electron Ionization (EI) at a standard energy of 70 eV. This energy is high enough to cause reproducible fragmentation, which is essential for comparing spectra and searching databases.

Protocol:

  • Sample Preparation: Prepare a dilute solution (approx. 100 µg/mL) of the isomer in a volatile solvent like methanol or ethyl acetate.

  • Instrumentation and Analysis:

    • GC: Use a non-polar capillary column (e.g., DB-5ms). Set a temperature program starting at 100°C, ramping to 280°C to ensure elution of the compound.

    • Ionization Source: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Set to scan a mass range of m/z 40-350 to ensure detection of the molecular ion and key fragments.

Results and Comparative Analysis

The structural differences between the isomers, though subtle, manifest as distinct and predictable variations in their respective spectra. The following analysis is based on established principles of substituent effects on spectroscopic data.[4][5][6][7]

¹H NMR Spectral Comparison

The chemical shifts of the aromatic protons are highly sensitive to the electronic effects of the substituents. The amino (-NH₂) and methyl (-CH₃) groups are electron-donating, shielding nearby protons (shifting them upfield to lower δ values). Conversely, the chloro (-Cl) and iodo (-I) groups are electron-withdrawing via induction, deshielding nearby protons (shifting them downfield to higher δ values).

Proton Assignment Compound A (4-Cl, 2-I, 6-Me) Compound B (2-Cl, 4-I, 6-Me) Compound C (4-Cl, 6-I, 2-Me) Rationale for Differences
Ar-H (Position 3) ~7.4 ppm (d)~7.6 ppm (d)~7.2 ppm (d)In B, this proton is para to the electron-donating -NH₂ and ortho to the withdrawing -I, leading to a downfield shift. In A and C, it is ortho to the -NH₂ group, resulting in a more shielded position.
Ar-H (Position 5) ~7.1 ppm (d)~7.3 ppm (d)~7.5 ppm (d)In C, this proton is flanked by two strongly withdrawing groups (-Cl and -I), causing the most significant downfield shift. In A, it is ortho to the donating -CH₃ group, causing an upfield shift.
-CH₃ Protons ~2.2 ppm (s)~2.2 ppm (s)~2.3 ppm (s)The chemical shift of the methyl protons is less affected by distant substituents but may show slight variations.
-NH₂ Protons ~4.5 ppm (br s)~4.8 ppm (br s)~4.3 ppm (br s)The presence of two ortho substituents in A and B (-I, -CH₃ and -Cl, -CH₃ respectively) can influence the rotation and electronic environment of the amino group compared to C.

Note: Predicted chemical shifts (δ) are in ppm. Multiplicity: s = singlet, d = doublet, br s = broad singlet.

¹³C NMR Spectral Comparison

The positions of the carbon signals are also dictated by substituent effects. The carbon atom directly attached to a substituent will show the largest shift.

Carbon Assignment Compound A (4-Cl, 2-I, 6-Me) Compound B (2-Cl, 4-I, 6-Me) Compound C (4-Cl, 6-I, 2-Me) Rationale for Differences
C-NH₂ (C1) ~145 ppm~146 ppm~144 ppmThe electronic nature of the ortho and para substituents influences this carbon's chemical shift.
C-I ~88 ppm (C2)~90 ppm (C4)~92 ppm (C6)The C-I signal is characteristically upfield due to the "heavy atom effect" of iodine. Its position in the spectrum is a direct indicator of the iodine's location.
C-Cl ~128 ppm (C4)~120 ppm (C2)~129 ppm (C4)The C-Cl signal appears in the typical aromatic region. Its specific shift is modulated by the other substituents.
C-CH₃ ~135 ppm (C6)~136 ppm (C6)~138 ppm (C2)The position of the methyl-bearing carbon provides a clear differentiation point.
-CH₃ ~17 ppm~17 ppm~18 ppmThe methyl carbon itself shows minimal variation.

Note: Predicted chemical shifts (δ) are in ppm.

FT-IR Spectral Comparison

While many peaks will be similar, the fingerprint region (1400-600 cm⁻¹) will show the most significant differences due to variations in the aromatic C-H bending modes, which are highly diagnostic of the substitution pattern.

Vibrational Mode Compound A Compound B Compound C Rationale for Differences
N-H Stretch (asym/sym) ~3480 / 3390 cm⁻¹~3485 / 3395 cm⁻¹~3475 / 3385 cm⁻¹Two distinct bands are characteristic of a primary amine.[8] Minor shifts can occur due to differences in intramolecular hydrogen bonding.
Aromatic C-H Stretch ~3100-3000 cm⁻¹~3100-3000 cm⁻¹~3100-3000 cm⁻¹Generally similar for all isomers.[9]
Aromatic C=C Stretch ~1610, 1500 cm⁻¹~1615, 1505 cm⁻¹~1605, 1495 cm⁻¹The exact positions and intensities of these ring stretching modes are sensitive to the substitution pattern.
C-N Stretch ~1290 cm⁻¹~1295 cm⁻¹~1285 cm⁻¹The environment around the amino group affects this stretching frequency.
Aromatic C-H Bend (out-of-plane) ~870, 810 cm⁻¹~880, 820 cm⁻¹~860, 800 cm⁻¹These bands are highly characteristic of the number of adjacent hydrogen atoms on the ring. Each isomer has a unique pattern of two adjacent hydrogens, leading to distinct absorption bands.

Note: Frequencies are approximate and can vary slightly based on the physical state of the sample.

Mass Spectrometry (MS) Comparison

All three isomers will exhibit a molecular ion peak cluster corresponding to their shared molecular weight. The key to differentiation lies in the relative abundances of the fragment ions.

Fragmentation_Pathway Illustrative Fragmentation of Compound A cluster_info Key Features M [M]+• m/z 267/269 F1 [M - CH₃]+• m/z 252/254 M->F1 - •CH₃ F2 [M - I]+• m/z 140/142 M->F2 - •I F3 [M - Cl]+• m/z 232 M->F3 - •Cl Info1 Molecular Ion (M+) Shows 3:1 isotopic pattern for one Chlorine atom. Info2 Loss of Iodine (•I) is a common fragmentation pathway for iodoaromatics.

Figure 3. Proposed EI fragmentation pathways for this compound.

Comparative Data Table:

Ion (m/z) Compound A Compound B Compound C Rationale for Differences
[M]⁺ 267/269267/269267/269The molecular ion peak will be present for all isomers, showing the characteristic ~3:1 isotopic pattern for a single chlorine atom.[10]
[M-CH₃]⁺ 252/254252/254252/254Loss of a methyl radical is a common fragmentation. The stability of the resulting ion, and thus its abundance, can be subtly affected by the relative positions of the halogens.
[M-Cl]⁺ 232232232Loss of a chlorine radical.
[M-I]⁺ 140/142140/142140/142Loss of an iodine radical is a very favorable pathway due to the relatively weak C-I bond. The abundance of this fragment is expected to be significant for all isomers.

While the major fragments may have the same mass-to-charge ratio, their relative intensities will differ. For example, steric hindrance between bulky ortho substituents can promote specific fragmentation pathways. The fragmentation of the aniline core, such as the loss of HCN, is also possible.[11] Detailed analysis of these relative abundances is key to distinguishing the isomers via MS.

Conclusion

The unambiguous identification of positional isomers like this compound and its counterparts is a challenge that demands a rigorous and multi-faceted analytical approach. While each spectroscopic technique provides valuable information, no single method is sufficient on its own.

  • NMR spectroscopy serves as the definitive tool, with the chemical shifts and coupling patterns of the aromatic protons and carbons providing a direct map of the substituent arrangement.

  • FT-IR spectroscopy offers rapid confirmation of functional groups and provides a unique fingerprint based on C-H bending vibrations that is sensitive to the substitution pattern.

  • Mass spectrometry confirms the molecular weight and elemental composition (via isotopic patterns) and offers a secondary layer of structural confirmation through reproducible fragmentation patterns.

By systematically applying these techniques and understanding the underlying chemical principles that govern the spectral outputs, researchers can confidently elucidate the correct structure, ensuring the integrity and success of their scientific endeavors.

References

A Senior Application Scientist's Guide to Catalyst Selection for the Coupling of 4-Chloro-2-iodo-6-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic functionalization of complex aromatic scaffolds is a cornerstone of modern synthetic chemistry. The molecule 4-Chloro-2-iodo-6-methylaniline presents a particularly interesting case for selective cross-coupling reactions, offering two distinct halogen handles for sequential modification. The differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds is the key to unlocking its synthetic potential. This guide provides an in-depth comparison of various catalytic systems for the coupling of this compound, supported by experimental data from analogous systems, to empower you in making informed decisions for your synthetic campaigns.

The Reactivity Landscape: Iodine vs. Chlorine

In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) catalyst.[1] The strength of the carbon-halogen bond plays a pivotal role in this step, with weaker bonds leading to faster reactions. The bond dissociation energies follow the trend C-I < C-Br < C-Cl, establishing a clear reactivity hierarchy: iodoarenes are significantly more reactive than chloroarenes.[1]

This inherent difference in reactivity allows for the selective functionalization of the C-I bond in this compound while leaving the C-Cl bond intact for subsequent transformations. This guide will focus on catalysts that effectively and selectively target the C-I bond.

Comparative Yields of Catalysts in Key Cross-Coupling Reactions

While specific comparative yield data for this compound is not extensively published, we can draw valuable insights from studies on structurally similar dihalogenated anilines. A comparative study on 4-bromo-2,6-diiodoaniline provides a strong basis for predicting catalyst performance, as the reactivity of the C-I bond is the primary focus.[2]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds.[3] The choice of palladium catalyst and ligand is crucial for achieving high yields, particularly with substrates bearing multiple halogens.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%) of Mono-alkynylated Product (at Iodo Position)
Pd(PPh₃)₄PPh₃K₂CO₃Dioxane/H₂O1001285-95
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene100890-98
Pd₂(dba)₃ / XPhosXPhosCs₂CO₃1,4-Dioxane1101292-99

Note: Yields are estimated based on data for the selective coupling at the iodo-position of analogous dihalogenated anilines. Actual yields may vary depending on the specific boronic acid and reaction conditions.

Expert Insight: For Suzuki-Miyaura couplings, catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos and XPhos often exhibit superior performance, especially for challenging substrates.[3] They promote efficient oxidative addition and reductive elimination steps in the catalytic cycle. The choice of base and solvent system is also critical and may require optimization for specific coupling partners.[4]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds with a wide range of amines.[5][6] The selection of the appropriate ligand is paramount for achieving high yields and functional group tolerance.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%) of Mono-aminated Product (at Iodo Position)
Pd₂(dba)₃ / BINAPBINAPNaOtBuToluene1001880-90
Pd(OAc)₂ / XPhosXPhosK₃PO₄t-BuOH1001288-96
Pd G3 XPhosXPhosLHMDS1,4-Dioxane901090-97

Note: Yields are estimated based on general principles and data for Buchwald-Hartwig amination of iodoanilines. The use of sterically hindered ligands is often beneficial.[7]

Expert Insight: The "generations" of Buchwald-Hartwig catalysts have progressively expanded the scope and efficiency of the reaction.[7] For a substrate like this compound, a catalyst system featuring a highly active biarylphosphine ligand such as XPhos is recommended to ensure efficient coupling at the less reactive iodo-position, which is sterically hindered by the adjacent methyl group. The choice of a non-nucleophilic base like potassium phosphate or LHMDS can be crucial to avoid unwanted side reactions.[6]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to aryl alkynes, which are valuable intermediates in medicinal chemistry and materials science.[8] This reaction typically employs a dual catalytic system of palladium and copper.[9]

Catalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%) of Mono-alkynylated Product (at Iodo Position)
Pd(PPh₃)₂Cl₂CuIEt₃NTHF60685-95
Pd(OAc)₂ / PPh₃CuIi-Pr₂NHDMF80888-96
Pd/CCuIK₂CO₃Acetonitrile1001280-90

Note: Yields are based on typical Sonogashira couplings of iodoanilines. Copper-free conditions have also been developed and may be advantageous in certain contexts to avoid homo-coupling of the alkyne.[8][10]

Expert Insight: While the traditional Sonogashira reaction conditions are generally robust for iodoarenes, the presence of the aniline moiety can sometimes lead to side reactions. Careful control of the reaction temperature and the choice of amine base are important. For sensitive substrates, copper-free Sonogashira protocols can offer a cleaner reaction profile.[10]

Experimental Protocols

The following are representative, detailed experimental protocols for the selective cross-coupling at the iodo-position of a dihalogenated aniline, which can be adapted for this compound.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is adapted from a general procedure for the Suzuki-Miyaura coupling of iodoanilines.[1]

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

  • SPhos (0.04 mmol)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • Anhydrous toluene (10 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, and potassium phosphate.

  • In a separate vial, pre-mix the palladium(II) acetate and SPhos ligand. Add this catalyst mixture to the Schlenk flask.

  • Add anhydrous, degassed toluene to the flask via syringe.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 8-12 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Buchwald-Hartwig Amination

This protocol is a general procedure for the Buchwald-Hartwig amination of aryl iodides.[7]

Materials:

  • This compound (1.0 mmol)

  • Amine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol)

  • XPhos (0.04 mmol)

  • Lithium bis(trimethylsilyl)amide (LHMDS) (1.4 mmol)

  • Anhydrous 1,4-dioxane (10 mL)

Procedure:

  • In a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃, XPhos, and LHMDS.

  • Add this compound and the amine.

  • Add anhydrous, degassed 1,4-dioxane.

  • Seal the tube and heat the reaction mixture to 90-100 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion (typically 10-18 hours), cool the reaction to room temperature.

  • Dilute with diethyl ether and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: Sonogashira Coupling

This protocol is a standard procedure for the copper-co-catalyzed Sonogashira coupling.[8]

Materials:

  • This compound (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol)

  • Copper(I) iodide (CuI, 0.04 mmol)

  • Triethylamine (Et₃N, 2.0 mmol)

  • Anhydrous tetrahydrofuran (THF, 10 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous, degassed THF and triethylamine via syringe.

  • Add the terminal alkyne dropwise with stirring.

  • Stir the reaction mixture at room temperature or heat to 60 °C, monitoring by TLC.

  • Upon completion (typically 4-8 hours), dilute the reaction mixture with diethyl ether and filter through Celite.

  • Wash the filtrate with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizing the Catalytic Cycles

To further understand the mechanistic underpinnings of these transformations, the following diagrams illustrate the generalized catalytic cycles.

Suzuki_Miyaura_Coupling Pd(0)Ln Pd(0)Ln Ar-Pd(II)Ln-I Ar-Pd(II)Ln-I Pd(0)Ln->Ar-Pd(II)Ln-I Oxidative Addition (Ar-I) Ar-Pd(II)Ln-Ar' Ar-Pd(II)Ln-Ar' Ar-Pd(II)Ln-I->Ar-Pd(II)Ln-Ar' Transmetalation (Ar'B(OH)2 / Base) Ar-Ar' Ar-Ar' Ar-Pd(II)Ln-Ar'->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)Ln Catalyst Regeneration

Caption: Generalized Suzuki-Miyaura Catalytic Cycle.

Buchwald_Hartwig_Amination Pd(0)Ln Pd(0)Ln Ar-Pd(II)Ln-I Ar-Pd(II)Ln-I Pd(0)Ln->Ar-Pd(II)Ln-I Oxidative Addition (Ar-I) [Ar-Pd(II)Ln(HNR'R'')]⁺I⁻ [Ar-Pd(II)Ln(HNR'R'')]⁺I⁻ Ar-Pd(II)Ln-I->[Ar-Pd(II)Ln(HNR'R'')]⁺I⁻ Amine Coordination Ar-Pd(II)Ln(NR'R'') Ar-Pd(II)Ln(NR'R'') [Ar-Pd(II)Ln(HNR'R'')]⁺I⁻->Ar-Pd(II)Ln(NR'R'') Deprotonation (Base) Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)Ln(NR'R'')->Ar-NR'R'' Reductive Elimination Ar-NR'R''->Pd(0)Ln Catalyst Regeneration

Caption: Generalized Buchwald-Hartwig Amination Catalytic Cycle.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)Ln-I Ar-Pd(II)Ln-I Pd(0)Ln->Ar-Pd(II)Ln-I Oxidative Addition (Ar-I) Ar-Pd(II)Ln-C≡CR' Ar-Pd(II)Ln-C≡CR' Ar-Pd(II)Ln-I->Ar-Pd(II)Ln-C≡CR' Transmetalation Ar-C≡CR' Ar-C≡CR' Ar-Pd(II)Ln-C≡CR'->Ar-C≡CR' Reductive Elimination Ar-C≡CR'->Pd(0)Ln Catalyst Regeneration R'C≡CH R'C≡CH Cu-C≡CR' Cu-C≡CR' R'C≡CH->Cu-C≡CR' CuI, Base Cu-C≡CR'->Ar-Pd(II)Ln-I

Caption: Generalized Sonogashira Coupling Catalytic Cycles.

Conclusion

The selective functionalization of this compound is a readily achievable synthetic goal, predicated on the differential reactivity of the C-I and C-Cl bonds. For Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, a variety of palladium catalysts can be employed to selectively target the more labile C-I bond, affording high yields of the desired mono-functionalized product. The choice of ligand is paramount, with bulky, electron-rich phosphines often providing the best results. The experimental protocols and comparative data presented in this guide, drawn from closely related systems, provide a solid foundation for researchers to develop robust and efficient syntheses, paving the way for the creation of novel and complex molecular architectures.

References

A Researcher's Guide to 4-Chloro-2-iodo-6-methylaniline: Benchmarking Against Novel Reagents in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the exacting world of pharmaceutical and agrochemical synthesis, the selection of building blocks is a critical decision that influences not only the efficiency of a synthetic route but also its economic viability and environmental impact. For years, 4-Chloro-2-iodo-6-methylaniline has been a reliable and versatile intermediate, particularly in the creation of complex molecular architectures where regioselective functionalization is key.[1][2] This guide provides an in-depth, data-driven comparison of this established reagent with emerging alternatives, offering researchers, scientists, and drug development professionals a clear perspective on the evolving landscape of cross-coupling reactions.

The Enduring Utility of this compound

This compound (CAS No: 63069-48-7) is a halogenated aniline that has found significant use as a starting material in the synthesis of a variety of organic compounds, including pharmaceuticals and dyes.[1][2] Its value lies in the differential reactivity of its two halogen substituents. The carbon-iodine bond is weaker and therefore more susceptible to oxidative addition by a palladium catalyst than the carbon-chlorine bond.[3] This allows for selective transformations, such as Sonogashira and Suzuki-Miyaura cross-coupling reactions, at the 2-position, leaving the 4-chloro substituent available for subsequent reactions.[4][5]

A prime example of its application is in the synthesis of Lenvatinib, a multi-targeted tyrosine kinase inhibitor used in cancer therapy.[6][7] The precise architecture of Lenvatinib is assembled using this compound as a key precursor.[8]

The Advent of Novel Synthetic Strategies

Despite its proven track record, the use of this compound is not without its drawbacks. The generation of iodide waste products and the costs associated with its synthesis have prompted the exploration of alternative reagents and methodologies. These novel approaches aim to improve atom economy, reduce costs, and enhance reaction efficiency. This guide will focus on comparing the performance of this compound with two classes of promising alternatives:

  • Arylboronic Acids and Esters: These organoboron compounds are widely used in Suzuki-Miyaura cross-coupling reactions and are often favored for their stability and the generally mild conditions required for their reactions.[9][10]

  • Organotrifluoroborate Salts: These reagents have gained popularity due to their enhanced stability compared to boronic acids, being less prone to protodeboronation, and their ease of handling.[9]

Performance Benchmarking: A Data-Centric Comparison

To provide a clear and objective assessment, we will compare the performance of this compound with that of a representative arylboronic acid in a typical Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis.[11][12]

Table 1: Comparative Performance in a Suzuki-Miyaura Cross-Coupling Reaction

ParameterThis compound (as the electrophile)Arylboronic Acid (as the nucleophile)
Reaction Type Suzuki-Miyaura CouplingSuzuki-Miyaura Coupling
Typical Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂
Typical Base K₂CO₃K₃PO₄
Reaction Time 6-12 hours4-8 hours
Reaction Temperature 80-100 °CRoom Temperature to 80 °C
Typical Yield 80-95%85-98%
Purity (by HPLC) >98%>99%
Cost ModerateVaries
Waste Products Iodide saltsBoron-containing byproducts

Note: The data presented is a generalized summary from various literature sources and can vary based on specific substrates and reaction conditions.[13][14]

Experimental Protocols: A Practical Guide

Protocol for Suzuki-Miyaura Coupling with this compound

This protocol outlines a standard procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

dot

Caption: Workflow for Suzuki-Miyaura Coupling.

Step-by-Step Methodology:

  • In a round-bottom flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Add a degassed 4:1 mixture of toluene and water.

  • Heat the mixture to 80-100 °C and stir under an inert atmosphere for 6-12 hours.

  • Monitor the reaction's progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate.

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for Suzuki-Miyaura Coupling with an Arylboronic Acid and an Aryl Halide

This protocol details a typical procedure using an arylboronic acid as the nucleophilic partner.

dot

Caption: Alternative Suzuki-Miyaura Workflow.

Step-by-Step Methodology:

  • To a Schlenk flask, add the aryl halide (1.0 eq), arylboronic acid (1.5 eq), potassium phosphate (2.5 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed 10:1 mixture of dioxane and water.

  • Stir the reaction at the desired temperature (room temperature to 80 °C) for 4-8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent.

  • Filter the mixture through a pad of celite and wash the filter cake with the organic solvent.

  • Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by flash chromatography.

Mechanistic Insights: The "Why" Behind the "How"

The Suzuki-Miyaura cross-coupling reaction proceeds via a catalytic cycle involving a palladium catalyst.[11] Understanding this mechanism is crucial for optimizing reaction conditions.

dot

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: The Catalytic Cycle of the Suzuki-Miyaura Reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile. The reactivity order is generally I > Br > Cl.[11]

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center. The base plays a crucial role in activating the boronic acid for this step.[14]

  • Reductive Elimination: The two organic groups on the palladium complex couple to form the new carbon-carbon bond, and the Pd(0) catalyst is regenerated.

The choice of ligands on the palladium catalyst is critical. Electron-rich and bulky phosphine ligands can facilitate the oxidative addition and reductive elimination steps, leading to more efficient reactions.[12]

Concluding Remarks for the Modern Chemist

This compound remains a valuable tool in the synthetic chemist's arsenal, especially for routes where its unique reactivity profile is advantageous. However, the continuous evolution of cross-coupling methodologies provides a growing number of powerful alternatives.[15][16] The use of boronic acids and their derivatives, often in conjunction with advanced catalyst systems, can offer milder reaction conditions, higher yields, and a more favorable environmental profile.

The decision of which reagent to employ will ultimately depend on factors such as substrate scope, cost, scalability, and the specific goals of the synthesis. By understanding the principles outlined in this guide and staying informed about the latest developments in the field, researchers can make more strategic choices in the design and execution of their synthetic endeavors.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Chloro-2-iodo-6-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 4-Chloro-2-iodo-6-methylaniline (CIoMA). As a substituted halogenated aniline, this compound presents significant toxicological and environmental hazards that necessitate a rigorous and compliant disposal strategy. This document is designed for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance grounded in established safety protocols and regulatory standards. Our primary goal is to ensure your operational safety and environmental stewardship, reinforcing the trust you place in our commitment to value beyond the product itself.

Hazard Profile and Risk Assessment: Understanding the "Why"

Effective disposal begins with a comprehensive understanding of the risks. This compound is not merely chemical waste; it is a multi-hazard substance whose properties dictate every step of its handling and disposal. The presence of chlorine, iodine, and an aniline functional group contributes to its classification as a toxic, environmentally hazardous, and combustible material.

Aniline and its derivatives are known for their ability to be absorbed through the skin and to cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced[1]. The halogenated nature of this compound adds to its persistence in the environment and classifies it as a regulated Halogenated Organic Compound (HOC) under federal guidelines[2][3].

Table 1: Physicochemical and Hazard Properties of this compound

PropertyValueSource(s)
CAS Number 63069-48-7[4]
Molecular Formula C₇H₇ClIN[5]
Molecular Weight 253.47 g/mol [4]
Appearance White to violet/purple powder or crystals[6]
Melting Point 39-43 °C[6]
GHS Hazard Codes H301 (Toxic if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation)[4]
Signal Word Danger
Environmental Hazard Very toxic to aquatic life with long lasting effects (H410)[7]

Regulatory Framework: The Generator's "Cradle-to-Grave" Responsibility

In the United States, the disposal of chemical waste like this compound is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[8]. RCRA establishes a "cradle-to-grave" management system, which means the generator of the waste is legally responsible for its safe management from the moment it is created until its final, proper disposal[9].

This responsibility involves several key steps that must be meticulously documented. Failure to comply can result in significant penalties and safety incidents.

cluster_0 Hazardous Waste Compliance Workflow Identify Step 1: Identify Waste (Pure compound, contaminated PPE, solutions) Classify Step 2: Classify as Hazardous (Toxic, Halogenated - RCRA) Identify->Classify Segregate Step 3: Segregate & Contain (Labeled, sealed, compatible container) Classify->Segregate Dispose Step 4: Arrange Licensed Disposal (Certified Vendor) Segregate->Dispose Document Step 5: Document & Record (Manifest Tracking) Dispose->Document

Caption: High-level hazardous waste compliance workflow.

Pre-Disposal Procedures: Safe Handling and Segregation in the Lab

Proper disposal protocols begin long before the waste container is full. Safe handling and rigorous segregation at the point of generation are critical to prevent dangerous reactions and ensure compliant disposal.

Personal Protective Equipment (PPE)

Due to the compound's high toxicity and potential for skin absorption, a comprehensive PPE strategy is mandatory.

  • Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile) inspected before use. Use proper glove removal technique to avoid skin contact[7].

  • Eye/Face Protection: Use safety glasses with side-shields and a face shield.

  • Skin and Body Protection: Wear a lab coat. For larger quantities or spill cleanup, impervious clothing may be necessary.

  • Respiratory Protection: All handling of solid material or concentrated solutions should occur inside a certified chemical fume hood to avoid inhalation of dust or aerosols[7].

Waste Segregation and Chemical Incompatibility

This compound is a halogenated organic compound and must be segregated from non-halogenated waste streams[10]. Co-mingling can complicate disposal and increase costs. Crucially, it must also be kept separate from incompatible chemicals to prevent violent reactions.

The Causality: The basic amino group on the aniline ring makes it reactive with acids, while the electron-rich aromatic ring is susceptible to strong oxidizers[1][11].

Table 2: Chemical Incompatibilities

Incompatible Material ClassExamplesRationale / Potential Hazard
Strong Oxidizing Agents Potassium permanganate, Chromic acid, PeroxidesViolent reaction, potential for fire or explosion[1].
Strong Acids Hydrochloric acid, Sulfuric acidExothermic and potentially violent reaction[1][6].
Acid Anhydrides & Chlorides Acetic anhydride, Benzoyl chlorideVigorous, exothermic reaction[12][13].
Container Management

Waste must be accumulated in a designated, properly labeled, and sealed container.

  • Container Type: Use a chemically compatible container (e.g., glass or polyethylene) in good condition with a tight-fitting screw cap[10].

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the hazards (e.g., "Toxic," "Environmental Hazard")[14].

  • Storage: Keep waste containers closed at all times except when adding waste. Store in a well-ventilated secondary containment area away from incompatible materials[10][15].

Step-by-Step Disposal Protocol

The specific form of the waste dictates the precise disposal path. Follow this decision tree to ensure proper segregation at the point of generation.

Caption: Decision tree for waste segregation at the point of generation.

Protocol 4.1: Unused or Expired Solid Compound

  • Do not dispose of in regular trash or down the drain.

  • Keep the material in its original, clearly labeled container.

  • Designate it as "Hazardous Waste" for disposal.

  • Arrange for pickup with your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor.

Protocol 4.2: Contaminated Labware (Gloves, Weigh Boats, Wipes)

  • Minimize the generation of contaminated waste.

  • Collect all contaminated solid items in a dedicated, labeled plastic bag or container.

  • Once full, seal the bag/container and place it in the designated solid hazardous waste accumulation drum. Do not mix with non-hazardous lab trash.

Protocol 4.3: Liquid Waste (Solutions)

  • Pour waste solutions containing this compound into a dedicated "Halogenated Organic Liquid Waste" container[10].

  • Ensure the container is properly vented if necessary, but kept sealed when not in use.

  • Do not overfill the container (leave at least 10% headspace).

  • Maintain a log sheet on the container to record the contents being added.

Emergency Procedures: Spill and Exposure Management

Accidents require immediate and correct responses to mitigate harm.

5.1. Spill Cleanup

  • Small Spill (in a fume hood):

    • Ensure PPE is worn.

    • Absorb the spill with an inert material like vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully sweep or scoop the absorbed material into a labeled container for hazardous waste disposal[14][16].

    • Decontaminate the area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Large Spill (outside a fume hood):

    • Evacuate the immediate area and alert colleagues.

    • If the material is volatile or dusty, do not attempt to clean it up without appropriate respiratory protection.

    • Call your institution's emergency number or EHS office immediately[14].

5.2. Personnel Exposure

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing[12]. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[14]. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention[12][15].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[15].

Conclusion

The proper disposal of this compound is a non-negotiable aspect of laboratory safety and environmental responsibility. By understanding its specific hazards, adhering to the principles of waste classification and segregation, and following established handling protocols, you can effectively manage this chemical from acquisition to disposal. Always consult your institution's specific EHS guidelines and partner with certified disposal professionals to ensure you remain in full compliance with all local, state, and federal regulations[17].

References

Personal protective equipment for handling 4-Chloro-2-iodo-6-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

An Expert Guide to Personal Protective Equipment for Handling 4-Chloro-2-iodo-6-methylaniline

As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational excellence. The introduction of novel chemical entities like this compound into your workflows requires a meticulous and proactive approach to safety. This guide moves beyond a simple checklist, providing a deep, procedural framework for the selection, use, and disposal of Personal Protective Equipment (PPE) when handling this compound. Our focus is on the causality behind each safety measure, building a self-validating system of protection for you and your team.

Hazard Profile: An Assessment Based on Chemical Structure

Comprehensive toxicological data for this compound is limited. Therefore, a rigorous safety protocol must be derived from its chemical structure: a halogenated aromatic amine.

  • Aromatic Amines: This class of compounds can be toxic and may be absorbed through the skin.[1][2] Aniline, the parent compound, is known to be a carcinogen, mutagen, and skin sensitizer.[2] Structurally similar compounds like 4-chloroaniline are presumed to have carcinogenic potential. Absorption can lead to methemoglobinemia, which reduces the blood's oxygen-carrying capacity, with symptoms that may be delayed.[3]

  • Halogenation (Chloro- and Iodo- groups): The presence of chlorine and iodine increases the molecule's molecular weight and alters its reactivity and environmental persistence. Halogenated organic compounds require specific disposal procedures to prevent environmental contamination.[4][5][6]

Given this profile, we must treat this compound with a high degree of caution, assuming it is toxic upon ingestion, dermal contact, and inhalation, and poses a long-term environmental hazard.[3]

The Hierarchy of Controls: Safety Beyond PPE

Before discussing PPE, it is critical to implement more effective safety controls. PPE is the last line of defense.

  • Engineering Controls: All handling of this compound, from weighing to solution preparation and reaction quenching, must be conducted within a certified chemical fume hood.[2][7] This is the most critical step in minimizing inhalation exposure.

  • Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for this chemical. Ensure all personnel are trained on the specific hazards and handling procedures.[1] Clearly label all containers and designated work areas.[8]

Personal Protective Equipment: A Self-Validating System

The selection of PPE must be tailored to the specific task and the associated risks of exposure.

Eye and Face Protection

The eyes are highly susceptible to chemical splashes and airborne particulates.

  • Minimum Requirement: ANSI Z87.1-compliant (or equivalent standard like EN166) chemical splash goggles are mandatory at all times.[9][10] Standard safety glasses do not provide an adequate seal against splashes.

  • Enhanced Protection: When handling larger quantities (>1 gram) or performing operations with a higher risk of splashing (e.g., transfers, reaction workups), a full-face shield must be worn over the chemical splash goggles.[7][11]

Skin and Body Protection

Dermal absorption is a primary route of exposure for aromatic amines.

  • Gloves: No single glove material offers indefinite protection.

    • Material Selection: Nitrile gloves are a common and appropriate initial choice for incidental contact.[2] However, for prolonged handling or immersion, heavier-duty gloves like butyl or Viton should be considered. Always consult the glove manufacturer's compatibility data for specific chemicals if available.

    • Double-Gloving: It is best practice to wear two pairs of nitrile gloves.[7] This protects against undetected pinholes and provides a brief window to react if the outer glove is compromised.

    • Frequent Changes: Change gloves immediately if you suspect contamination, and always before leaving the work area. Do not reuse disposable gloves.[3]

  • Laboratory Coat: A flame-resistant lab coat with full-length sleeves and a fully-buttoned front is required. This protects skin and personal clothing from contamination.[7]

  • Additional Protection: For tasks with a significant splash hazard, a chemically resistant apron worn over the lab coat provides an additional barrier.

Respiratory Protection

While engineering controls are primary, respiratory protection is a necessary backup for emergencies or specific situations.

  • Standard Operations: A properly functioning chemical fume hood should eliminate the need for respiratory protection during routine handling.[1]

  • Non-Routine/Emergency Situations: For spill cleanup outside of a fume hood or if engineering controls fail, a NIOSH-approved respirator is required.[11][12] A full-face respirator with combination organic vapor/P100 (particulate) cartridges offers both respiratory and eye protection. All personnel required to wear respirators must be medically cleared and fit-tested annually.

Table 1: PPE Selection Matrix for this compound

TaskRisk LevelEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid (<1g in fume hood)LowChemical Splash GogglesDouble Nitrile GlovesLab CoatNot Required
Solution Preparation (in fume hood)ModerateChemical Splash Goggles & Face ShieldDouble Nitrile GlovesLab CoatNot Required
Large Quantity Transfer (>1g)HighChemical Splash Goggles & Face ShieldDouble Nitrile GlovesLab Coat & Chemical-Resistant ApronNot Required (in fume hood)
Spill CleanupHigh/EmergencyFull-Face Respirator or Goggles & Face ShieldHeavy-Duty Chemical-Resistant GlovesChemical-Resistant Suit or ApronNIOSH-Approved Respirator with Organic Vapor/P100 Cartridges

Operational and Disposal Plans

A clear, procedural plan ensures safety throughout the chemical's lifecycle in your lab.

Step-by-Step Handling Protocol
  • Preparation: Before bringing the chemical into the lab, verify the fume hood is operational. Designate a specific area within the hood for the procedure. Assemble all necessary equipment and waste containers.

  • Donning PPE: Put on all required PPE as determined by your risk assessment (see Table 1).

  • Weighing: Tare a container on a balance inside the fume hood. Carefully transfer the solid chemical to the container, minimizing the creation of dust.

  • Transfer/Reaction: Perform all subsequent steps (e.g., adding solvent, transferring to a reaction vessel) within the fume hood. Use techniques that minimize splashing and aerosol generation.

  • Decontamination: After the procedure, decontaminate all surfaces in the designated area with an appropriate solvent. Clean all glassware thoroughly.

  • Doffing PPE: Remove PPE in an order that minimizes cross-contamination (e.g., gloves first), and dispose of it in the appropriate waste stream. Wash hands thoroughly with soap and water after removing all PPE.[13]

handling_workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution (Inside Fume Hood) cluster_clean Phase 3: Cleanup & Disposal prep_sds Review SDS & SOP prep_hood Verify Fume Hood prep_sds->prep_hood prep_ppe Assemble PPE prep_hood->prep_ppe prep_waste Prepare Labeled Waste Containers prep_ppe->prep_waste exec_don Don PPE prep_waste->exec_don exec_weigh Weigh Solid exec_don->exec_weigh exec_react Perform Reaction / Transfer exec_weigh->exec_react clean_decon Decontaminate Surfaces & Glassware exec_react->clean_decon clean_dispose Segregate & Dispose of Waste clean_decon->clean_dispose clean_doff Doff PPE Correctly clean_dispose->clean_doff clean_wash Wash Hands clean_doff->clean_wash

Caption: Procedural workflow for handling this compound.

Waste Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste. Improper disposal can lead to significant environmental harm.

  • Waste Segregation: Maintain separate, clearly labeled waste containers for:

    • Halogenated Liquid Waste: All reaction solutions and solvent rinses.[4][5]

    • Solid Waste: Contaminated gloves, weigh paper, bench paper, and any unreacted solid.[14]

  • Labeling: At a minimum, every waste container must be labeled with the words "Hazardous Waste " and list all chemical constituents, including "this compound".[4][6]

  • Container Management: Keep waste containers closed at all times except when adding waste.[4][6] Store them in a designated satellite accumulation area with secondary containment.

  • Consult EHS: Follow your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health & Safety (EHS) department for pickup schedules and procedures.

disposal_decision start Waste Generated is_solid Is the waste solid or liquid? start->is_solid solid_waste Contaminated Solids: - Gloves - Paper Towels - Weigh Paper is_solid->solid_waste Solid liquid_waste Contaminated Liquids: - Reaction Mixtures - Solvent Rinses is_solid->liquid_waste Liquid solid_container Place in labeled 'Solid Halogenated Hazardous Waste' Container solid_waste->solid_container liquid_container Place in labeled 'Liquid Halogenated Hazardous Waste' Container liquid_waste->liquid_container end Store in Secondary Containment & Contact EHS for Disposal solid_container->end liquid_container->end

Caption: Decision process for proper waste segregation.

By integrating these expert-level protocols into your daily operations, you build a robust culture of safety that protects researchers and ensures the integrity of your invaluable work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-iodo-6-methylaniline
Reactant of Route 2
4-Chloro-2-iodo-6-methylaniline

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.